molecular formula C13H24 B1201802 Dicyclohexylmethane CAS No. 3178-23-2

Dicyclohexylmethane

Cat. No.: B1201802
CAS No.: 3178-23-2
M. Wt: 180.33 g/mol
InChI Key: XXKOQQBKBHUATC-UHFFFAOYSA-N
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Description

Dicyclohexylmethane, with the molecular formula C13H24, is an organic compound that belongs to the class of hydrocarbons known as alkanes. It is characterized by its structure, which consists of two cyclohexyl groups connected by a methylene bridge (–CH2–). This compound is typically a colorless liquid with a mild odor and is used in various applications, including as a solvent and in the synthesis of other chemical compounds. This compound is also noted for its relatively high boiling point of approximately 220 °C, which makes it suitable for high-temperature applications. Its molecular weight is about 180.33 g/mol. The compound is often utilized in the production of polymers and resins, and it can also serve as a precursor for the synthesis of isocyanates and other derivatives. Safety data indicates that while it is generally considered to have low toxicity, appropriate handling and safety measures should be observed to avoid potential health hazards. This compound is a versatile compound with significant industrial relevance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3178-23-2

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

cyclohexylmethylcyclohexane

InChI

InChI=1S/C13H24/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h12-13H,1-11H2

InChI Key

XXKOQQBKBHUATC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC2CCCCC2

Canonical SMILES

C1CCC(CC1)CC2CCCCC2

Other CAS No.

3178-23-2

Synonyms

dicyclohexylmethane
Ureol 6414 A

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Dicyclohexylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dicyclohexylmethane (CAS No. 3178-23-2). The information presented herein is intended to support research, development, and formulation activities by providing key data and standardized experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₃H₂₄[1][2]
Molecular Weight 180.33 g/mol [1][2][3]
Appearance Colorless liquid[2]
Melting Point -18.64 °C[2]
Boiling Point 252.7 °C at 760 mmHg[2][4]
Density 0.873 g/cm³[2]
Table 2: Solubility and Partitioning of this compound
PropertyValueReference
Water Solubility Data not readily available; expected to be low[4]
LogP (Octanol-Water Partition Coefficient) 4.53710[2]
Table 3: Flammability and Safety Data for this compound
PropertyValueReference
Flash Point 94.4 °C[2][4]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound, a low-melting solid, can be determined using the capillary method with a suitable cooling stage.[5][6][7][8]

Apparatus:

  • Melting point apparatus with cooling capability

  • Sealed capillary tubes

  • Thermometer calibrated to at least ±0.5 °C

  • Dry ice or a suitable cryogen for cooling

Procedure:

  • A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is frozen by cooling the block with a cryogen like dry ice.

  • Once the sample is completely solid, the apparatus is set to heat at a slow, controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first droplet of liquid appears is recorded as the initial melting point.

  • The temperature at which the last solid crystal melts is recorded as the final melting point.

  • The melting point is reported as a range between these two temperatures.

Boiling Point Determination (Distillation Method)

The boiling point of this compound can be accurately determined via distillation.[9][10][11][12]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Calibrated thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • A measured volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • The liquid is heated gently.

  • As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

  • The constant temperature observed during the collection of the distillate is recorded as the boiling point.

Density Determination (Oscillating U-Tube Method - ASTM D4052)

The density of liquid this compound can be precisely measured using a digital density meter based on the oscillating U-tube principle, as outlined in ASTM D4052.[13][14][15][16][17]

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Thermostatically controlled sample chamber

  • Syringe or automated sampler for sample injection

Procedure:

  • The density meter is calibrated using two standards of known density, typically dry air and distilled water.

  • The sample chamber is thermostatically controlled to the desired temperature.

  • A small, bubble-free aliquot of this compound is introduced into the oscillating U-tube.

  • The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

  • The density is calculated from this frequency change using the calibration data and displayed by the instrument.

Water Solubility Determination (Flask Method - OECD 105)

The water solubility of this compound can be determined using the flask method, a procedure suitable for substances with low solubility, as described in OECD Guideline 105.[18][19][20][21][22]

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography)

Procedure:

  • An excess amount of this compound is added to a flask containing purified water.

  • The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, the mixture is centrifuged or filtered to separate the aqueous phase from the undissolved this compound.

  • The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical method, such as gas chromatography.

  • The determined concentration represents the water solubility of the compound at the experimental temperature.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the physicochemical properties of this compound.

G cluster_0 Physicochemical Property Determination Workflow for this compound A Sample Preparation (this compound, CAS 3178-23-2) B Melting Point Determination (Capillary Method) A->B C Boiling Point Determination (Distillation Method) A->C D Density Measurement (ASTM D4052) A->D E Water Solubility Test (OECD 105) A->E F Data Compilation and Analysis B->F C->F D->F E->F G Technical Guide Generation F->G

Caption: Workflow for determining physicochemical properties.

References

Dicyclohexylmethane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Chemical Industry Professionals

Abstract

Dicyclohexylmethane, a saturated alicyclic hydrocarbon, serves as a crucial intermediate in the chemical industry. This guide provides an in-depth overview of its chemical identifiers, physical and chemical properties, and detailed experimental protocols for its synthesis. While primarily an industrial chemical, this document addresses its technical aspects for a scientific audience, including potential, though not currently established, relevance in broader research contexts.

Chemical Identifiers and Properties

This compound is most commonly known by its CAS number 3178-23-2.[1][2] A comprehensive list of its identifiers is provided below for clear referencing in research and documentation.

IdentifierValue
CAS Number 3178-23-2
PubChem CID 76644
IUPAC Name cyclohexylmethylcyclohexane
Molecular Formula C13H24
Molecular Weight 180.33 g/mol
InChI Key XXKOQQBKBHUATC-UHFFFAOYSA-N
SMILES C1CCC(CC1)CC2CCCCC2
Synonyms Methane (B114726), dicyclohexyl-; 1,1'-Methylenebiscyclohexane

Synthesis of this compound

The primary industrial route for synthesizing this compound is through the catalytic hydrogenation of diphenylmethane (B89790). This process involves the saturation of the two aromatic rings of diphenylmethane to form their corresponding cyclohexane (B81311) rings.

Experimental Protocol: Catalytic Hydrogenation of Diphenylmethane

This protocol is based on established methodologies for the hydrogenation of aromatic compounds.

Materials:

  • Diphenylmethane

  • Ruthenium-based catalyst (e.g., Ru on a support like carbon or alumina)

  • Solvent (e.g., a saturated hydrocarbon like cyclohexane or an alcohol)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Hydrogen gas (high purity)

Procedure:

  • The autoclave reactor is charged with diphenylmethane, the solvent, and the ruthenium-based catalyst.

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • The reactor is then pressurized with hydrogen gas to the desired initial pressure.

  • The stirring is initiated, and the reactor is heated to the target reaction temperature.

  • The reaction is monitored by observing the hydrogen uptake from the pressure gauge. The reaction is considered complete when hydrogen consumption ceases.

  • After the reaction, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed from the filtrate by rotary evaporation.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product of high purity.

Reaction Parameters:

ParameterValue
Catalyst Ruthenium on a solid support
Temperature 100-200 °C
Pressure 50-150 bar (hydrogen)
Reaction Time 2-8 hours
Solvent Cyclohexane, isopropanol, etc.

Key Derivatives and Applications

While this compound itself has limited direct applications, its derivatives are of significant industrial importance.

4,4'-Diaminothis compound

4,4'-Diaminothis compound is produced by the hydrogenation of 4,4'-methylenedianiline. It is a key component in the synthesis of polyamides and as a curing agent for epoxy resins.

This compound-4,4'-diisocyanate (HMDI)

This compound-4,4'-diisocyanate, also known as hydrogenated MDI (HMDI), is a major industrial chemical with CAS number 5124-30-1.[3][4][5][6][7][8] It is synthesized from 4,4'-diaminothis compound. HMDI is a crucial monomer in the production of light-stable and weather-resistant polyurethane coatings and elastomers.

Visualizing Chemical Pathways and Workflows

Given the industrial nature of this compound and the absence of known biological signaling pathways, the following diagrams illustrate the chemical synthesis pathways and a typical experimental workflow.

Synthesis_Pathway Diphenylmethane Diphenylmethane This compound This compound Diphenylmethane->this compound Catalytic Hydrogenation Diaminodiphenylmethane 4,4'-Diaminodiphenylmethane Diaminothis compound 4,4'-Diaminothis compound Diaminodiphenylmethane->Diaminothis compound Catalytic Hydrogenation HMDI This compound-4,4'-diisocyanate (HMDI) Diaminothis compound->HMDI Phosgenation

Caption: Chemical synthesis pathways of this compound and its key derivatives.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Charge_Reactants Charge Reactor: Diphenylmethane, Solvent, Catalyst Seal_Purge Seal and Purge Reactor Charge_Reactants->Seal_Purge Pressurize Pressurize with H2 Seal_Purge->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Monitor Monitor H2 Uptake Heat_Stir->Monitor Cool_Vent Cool and Vent Monitor->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Evaporate Remove Solvent Filter->Evaporate Distill Purify by Distillation Evaporate->Distill

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound is a foundational chemical intermediate, primarily valued for its role in the synthesis of high-performance polymers. While its direct application in drug development and biological sciences has not been established, a thorough understanding of its synthesis and properties is essential for chemists and material scientists. The provided technical information and experimental guidelines offer a solid foundation for further research and application in the chemical industry.

References

An In-depth Technical Guide to the Synthesis of Dicyclohexylmethane from Diphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis routes for dicyclohexylmethane (DCHM) from diphenylmethane (B89790) (DPM), focusing on catalytic hydrogenation. DCHM is a valuable compound, notably utilized as a liquid organic hydrogen carrier (LOHC) for hydrogen storage and as a precursor in the polymer industry. This document details the prevalent catalytic systems, including those based on Ruthenium, Palladium, Rhodium, and Nickel, and presents quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for key synthesis methods are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

The conversion of diphenylmethane to this compound is a significant hydrogenation reaction that saturates the two aromatic rings of the DPM molecule. This transformation is of considerable interest due to the properties of the resulting product, this compound, also known as bis(cyclohexyl)methane. Its high hydrogen storage capacity makes it a promising candidate for LOHC systems, which offer a safer and more manageable method for transporting hydrogen than traditional high-pressure or cryogenic methods. The core of this synthesis lies in heterogeneous catalysis, where the choice of catalyst, support, and reaction conditions critically influences the efficiency, selectivity, and overall yield of the process.

Core Synthesis Route: Catalytic Hydrogenation

The fundamental and most widely employed method for synthesizing this compound from diphenylmethane is catalytic hydrogenation. This process involves the reaction of diphenylmethane with hydrogen gas (H₂) under pressure and at elevated temperatures in the presence of a metal catalyst. The reaction proceeds by the stepwise saturation of the two phenyl rings.

Reaction Pathway

The overall reaction can be visualized as a two-step hydrogenation process, where one phenyl ring is hydrogenated first to form (cyclohexyl)(phenyl)methane as an intermediate, which is then subsequently hydrogenated to yield this compound.

ReactionPathway cluster_step1 Step 1: First Ring Hydrogenation cluster_step2 Step 2: Second Ring Hydrogenation DPM Diphenylmethane Intermediate (Cyclohexyl)(phenyl)methane DPM->Intermediate k₁ H2_1 + 3H₂ DCHM This compound Intermediate->DCHM k₂ H2_2 + 3H₂ H2_1->Intermediate H2_2->DCHM Catalyst1 Catalyst Catalyst2 Catalyst ExperimentalWorkflow cluster_prep 1. Reactor Charging cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up cluster_analysis 4. Analysis A Charge Autoclave: - Diphenylmethane - Solvent - Catalyst B Seal Reactor A->B C Purge with N₂ then H₂ B->C D Pressurize with H₂ C->D E Heat to Reaction Temp. D->E F Stir for Specified Time E->F G Cool to Room Temp. F->G H Vent Pressure G->H I Filter to Remove Catalyst H->I J Product Isolation (e.g., Solvent Evaporation) I->J K Analyze Product (GC, NMR, etc.) J->K

An In-depth Technical Guide to the Molecular Structure and Geometric Isomers of Dicyclohexylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylmethane, with the chemical formula C₁₃H₂₄, is a cycloaliphatic hydrocarbon characterized by two cyclohexane (B81311) rings linked by a methylene (B1212753) bridge.[1] Its molecular structure gives rise to geometric isomerism, a key aspect influencing its physicochemical properties and potential applications. This guide provides a comprehensive overview of the molecular architecture of this compound and a detailed exploration of its geometric isomers. While specific experimental data on the parent compound is limited in publicly available literature, this document draws upon established principles of stereochemistry and analogous data from its well-studied derivatives, such as 4,4'-diaminothis compound and this compound-4,4'-diisocyanate, to provide a thorough analysis.

Molecular Structure of this compound

This compound consists of two saturated six-membered cyclohexane rings connected to a central methylene (-CH₂-) group. The fundamental structure can be represented as (C₆H₁₁)₂CH₂. The cyclohexane rings adopt a chair conformation as their most stable arrangement, minimizing both angle and torsional strain. The carbon atoms within the cyclohexane rings are sp³ hybridized, leading to a tetrahedral geometry with bond angles close to the ideal 109.5°. The methylene bridge connects the 1 and 1' positions of the two rings.

Key Structural Parameters:

ParameterTypical Value
C-C bond length (cyclohexane ring)~ 1.54 Å
C-C bond length (methylene bridge)~ 1.54 Å
C-H bond length~ 1.09 Å
C-C-C bond angle (cyclohexane ring)~ 111.5° (in chair conformation)
H-C-H bond angle~ 109.5°

Note: These are generalized values. Actual bond lengths and angles will vary slightly between the different geometric isomers due to steric interactions.

Geometric Isomerism in this compound

The presence of two substituted cyclohexane rings gives rise to geometric isomerism. The isomers are defined by the relative spatial orientation of the methylene bridge's connection points on the two rings. This results in three possible geometric isomers: cis, trans, and cis-trans. These isomers are diastereomers, meaning they are non-superimposable, non-mirror images of each other and thus have different physical and chemical properties.

  • cis isomer: Both cyclohexyl groups are on the same side of a reference plane. In the context of the chair conformations, this would typically involve one axial and one equatorial bond to the methylene bridge from each ring to minimize steric hindrance.

  • trans isomer: The cyclohexyl groups are on opposite sides of a reference plane. This is generally the most stable conformation as it allows both substituents on each ring to be in the equatorial position, minimizing steric strain.

  • cis-trans isomer: This nomenclature is more accurately applied to disubstituted cyclohexane derivatives where the substituents are on different carbons of the same ring. For this compound, the isomerism is between the two rings. Therefore, the primary isomers are more clearly defined by the relationship of the substituents on each ring relative to the plane of the other ring. A more precise description considers the orientation of the bond from the methylene carbon to each ring. This leads to three distinct isomers:

    • trans,trans-Dicyclohexylmethane: Both methylene-cyclohexyl bonds are equatorial with respect to their respective rings. This is expected to be the most stable isomer due to the minimization of steric hindrance.

    • cis,trans-Dicyclohexylmethane: One methylene-cyclohexyl bond is axial, and the other is equatorial.

    • cis,cis-Dicyclohexylmethane: Both methylene-cyclohexyl bonds are axial. This is expected to be the least stable isomer due to significant steric interactions.

The relative stability of these isomers generally follows the order: trans,trans > cis,trans > cis,cis. This is a direct consequence of the energetic penalty associated with axial substituents in cyclohexane rings.

G cluster_0 This compound cluster_1 Geometric Isomers DCM C13H24 trans_trans trans,trans-isomer (most stable) DCM->trans_trans di-equatorial cis_trans cis,trans-isomer DCM->cis_trans axial-equatorial cis_cis cis,cis-isomer (least stable) DCM->cis_cis di-axial

Geometric Isomers of this compound

Experimental Protocols

While specific experimental protocols for the synthesis and characterization of individual this compound isomers are not extensively detailed in the literature, the following methodologies, adapted from studies on its derivatives and general organic chemistry principles, would be applicable.

Synthesis

A common method for the synthesis of this compound is the catalytic hydrogenation of diphenylmethane (B89790).

Protocol for Catalytic Hydrogenation of Diphenylmethane:

  • Reaction Setup: A high-pressure autoclave reactor is charged with diphenylmethane and a suitable solvent, such as isopropanol.

  • Catalyst Addition: A hydrogenation catalyst, typically a noble metal catalyst like ruthenium on a support (e.g., alumina (B75360) or carbon), is added to the mixture.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is carried out at elevated temperature and pressure (e.g., 100-150°C and 50-100 bar).

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen.

  • Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude this compound, which will be a mixture of geometric isomers, is purified by fractional distillation.

G cluster_0 Synthesis Workflow start Diphenylmethane reactor High-Pressure Reactor (Solvent, Catalyst) start->reactor hydrogenation Catalytic Hydrogenation (H₂, Heat, Pressure) reactor->hydrogenation filtration Catalyst Filtration hydrogenation->filtration distillation Fractional Distillation filtration->distillation isomers Mixture of This compound Isomers distillation->isomers

References

Thermodynamic Landscape of Dicyclohexylmethane Hydrogenation and Dehydrogenation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the hydrogenation and dehydrogenation of dicyclohexylmethane, a key reaction in the context of Liquid Organic Hydrogen Carriers (LOHCs). Understanding the thermodynamics of this reversible process is crucial for the design and optimization of hydrogen storage and release systems. This document summarizes key quantitative data, details experimental methodologies, and provides a visual representation of the reaction pathway.

Reaction Overview

The reversible hydrogenation of diphenylmethane (B89790) to this compound and its corresponding dehydrogenation are central to its application as a hydrogen carrier. The reaction can be represented as follows:

Diphenylmethane + 6H₂ ⇌ this compound

The thermodynamic parameters of this equilibrium, including enthalpy, entropy, and Gibbs free energy, dictate the conditions required for efficient hydrogen storage (hydrogenation) and release (dehydrogenation).

Thermodynamic Data

A critical evaluation of the available thermodynamic data reveals some inconsistencies in the literature. However, recent comprehensive studies have provided a more consistent set of values. The following tables summarize the key thermodynamic parameters for the dehydrogenation of this compound.

Table 1: Standard Molar Enthalpy of Dehydrogenation of this compound at T = 298.15 K

Thermodynamic ParameterValue (kJ·mol⁻¹)Source
ΔrH°(liq)/H₂67.3[1]
ΔrH°(liq)/H₂65.3[1]
ΔrH°(liq)/H₂153.4[1]

Note: The different values reported in the literature highlight the challenges in obtaining consistent thermochemical data. The value of 67.3 kJ·mol⁻¹ is a result of a recent comprehensive study combining experimental and computational methods.[1]

Table 2: Enthalpies of Formation and Vaporization of this compound at T = 298.15 K

Thermodynamic ParameterValue (kJ·mol⁻¹)Source
ΔfH°(g)-242.4 ± 2.0[1]
ΔfH°(liq)-307.1 ± 2.2[1]
ΔlgH°64.7 ± 1.0[1]

Experimental Protocols

The determination of the thermodynamic data presented above relies on a combination of experimental techniques and quantum chemical calculations.

Experimental Determination of Thermophysical Properties

A study by Kremer et al. focused on the experimental determination of thermophysical properties of the diphenylmethane/dicyclohexylmethane LOHC system.[2]

  • Sample Preparation: The substances were used as obtained from the supplier without further purification. The purity was checked by gas chromatography.

  • Density Measurements: A high-temperature, high-pressure vibrating tube densimeter was used. The instrument was calibrated using vacuum, air, and water.

  • Viscosity and Interfacial Tension: Surface light scattering (SLS) was employed for the absolute determination of liquid viscosity and interfacial tension.[2] This contactless, optical technique analyzes the temporal behavior of light scattered from microscopic surface fluctuations.[2]

  • Vapor Pressure: Measurements were performed using a static method in a high-temperature, high-pressure equilibrium apparatus.

Thermochemical Studies

A comprehensive thermodynamic study by Verevkin et al. utilized a combination of experimental methods and quantum chemical calculations to resolve inconsistencies in the existing data for this compound.[1]

  • Calorimetry: Combustion calorimetry is a common method for determining the enthalpy of formation of organic compounds.

  • Transpiration Method: This technique is used to measure vapor pressures at different temperatures, from which the enthalpy of vaporization can be derived.

  • Quantum Chemical Calculations: High-level quantum chemical calculations were used to validate the experimental results and to provide a consistent set of thermochemical data.[1]

Reaction Pathway Visualization

The following diagram illustrates the reversible hydrogenation and dehydrogenation of this compound.

This compound Hydrogenation-Dehydrogenation DCM This compound (Hydrogen-Rich) DPM Diphenylmethane (Hydrogen-Lean) DCM->DPM Dehydrogenation (Heat Input) DPM->DCM Hydrogenation (Heat Release) H2 Hydrogen (6H₂)

Caption: Reversible hydrogenation and dehydrogenation of this compound.

References

Solubility of Dicyclohexylmethane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of dicyclohexylmethane (CAS 3178-23-2) in organic solvents. This compound, a saturated hydrocarbon, finds applications as a specialty solvent, a plasticizer, and an intermediate in chemical synthesis. A thorough understanding of its solubility characteristics is paramount for process design, formulation development, and safety assessments. Due to a notable absence of publicly available quantitative solubility data, this guide offers a theoretical framework for predicting solubility based on the principle of "like dissolves like" and the potential application of Hansen Solubility Parameters. Furthermore, it provides a detailed, step-by-step experimental protocol for the gravimetric determination of this compound's solubility, enabling researchers to generate precise data for their specific applications.

Introduction

This compound, also known as cyclohexylmethylcyclohexane, is a colorless liquid with a molecular formula of C₁₃H₂₄. Its structure, consisting of two cyclohexane (B81311) rings linked by a methylene (B1212753) bridge, renders it a nonpolar compound. This inherent nonpolarity is the primary determinant of its solubility behavior in various organic solvents. In fields such as polymer science, pharmaceuticals, and specialty chemicals, precise knowledge of a compound's solubility is crucial for optimizing reaction conditions, developing stable formulations, and ensuring product performance.

This guide addresses the current information gap regarding the quantitative solubility of this compound. While specific solubility values are not readily found in scientific literature, this document equips researchers with the foundational knowledge and practical methodologies to assess its solubility in a range of organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between the two substances. The general principle of "like dissolves like" provides a qualitative prediction of solubility.

2.1. Polarity and Intermolecular Forces

This compound is a nonpolar molecule, and its primary intermolecular interactions are weak van der Waals forces (specifically, London dispersion forces).[1][2][3] For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of solute-solvent interactions.

Therefore, this compound is expected to be readily soluble in nonpolar organic solvents, which also exhibit predominantly London dispersion forces.[1][2] Conversely, it is expected to have very low solubility in highly polar solvents, such as water, due to the significant energy required to disrupt the strong hydrogen bonding network of water.[1][2]

2.2. Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[4][5][6] HSP decomposes the total Hildebrand solubility parameter into three components:

  • δD: Dispersion forces

  • δP: Polar forces

  • δH: Hydrogen bonding forces

Predicted Solubility Profile

Based on the principles of "like dissolves like," a predicted qualitative solubility profile for this compound in various classes of organic solvents is presented in Table 1. It is important to note that this table serves as a general guideline, and experimental verification is essential for obtaining precise solubility data.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHighSimilar nonpolar nature and reliance on London dispersion forces.[1][2]
Aromatic Hydrocarbons Toluene, Benzene, XyleneHighNonpolar character, though aromatic solvents can have slightly higher polarity.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers have some polarity but the hydrocarbon portion allows for interaction with nonpolar solutes.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateKetones are polar aprotic solvents; solubility will depend on the balance of polar and nonpolar interactions.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateThe polarity and hydrogen bonding capability of alcohols will limit the solubility of the nonpolar this compound.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)LowSignificant mismatch in polarity and intermolecular forces.

Experimental Determination of Solubility

Given the absence of published quantitative data, the following section provides a detailed experimental protocol for determining the solubility of this compound in organic solvents using the isothermal gravimetric method.[7][8][9][10] This method is a reliable and widely used technique for establishing the solubility of a liquid or solid solute in a solvent at a constant temperature.

4.1. Experimental Protocol: Isothermal Gravimetric Method

4.1.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Pipettes and syringes

4.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of a separate, undissolved phase of this compound is crucial to ensure the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 36, and 48 hours) and analyzing the concentration until it remains constant.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved this compound to separate.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved droplets of this compound.

  • Gravimetric Analysis:

    • Record the exact weight of the filtered saturated solution.

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing significant evaporation of the this compound. A vacuum oven at a lower temperature is preferable to minimize solute loss.

    • Continue drying until a constant weight of the this compound residue is achieved. This is confirmed by repeated weighing until the mass no longer changes.

    • Record the final weight of the dish and the dried solute.

4.1.3. Calculation of Solubility

  • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

  • Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the filtered saturated solution.

  • Express the solubility in desired units, such as:

    • g/100 g solvent: (mass of solute / mass of solvent) x 100

    • g/L solvent: (mass of solute / volume of solvent)

    • Mole fraction (χ): moles of solute / (moles of solute + moles of solvent)

4.2. Visualization of Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of solubility.

G A Preparation of Saturated Solution (Excess this compound in solvent) B Equilibration (Thermostatic shaker, 24-48h) A->B C Phase Separation (Allow undissolved solute to settle) B->C D Sample Collection & Filtration (Syringe with filter) C->D E Gravimetric Analysis (Weigh filtered solution) D->E F Solvent Evaporation (Oven or vacuum oven) E->F G Final Weighing (Weigh dish with solute residue) F->G H Calculation of Solubility G->H

Workflow for Gravimetric Solubility Determination.

Conclusion

References

spectral analysis of dicyclohexylmethane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Analysis of Dicyclohexylmethane

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of this compound (C₁₃H₂₄) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The document details the structural information that can be elucidated from each technique, presents key data in tabular format for clarity, and outlines standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a series of overlapping multiplets in the upfield region, typical for saturated cycloalkane systems. The protons on the cyclohexane (B81311) rings are chemically similar, leading to complex signal splitting.

ProtonsExpected Chemical Shift (δ) ppmMultiplicity
Cyclohexyl Protons (-CH₂)~ 1.0 - 1.8Multiplet
Methine Protons (-CH)~ 1.6 - 1.8Multiplet
Methylene Bridge (-CH₂-)~ 0.8 - 1.2Multiplet

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The complexity arises from extensive spin-spin coupling between adjacent, non-equivalent protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a clearer picture, with distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected.

Carbon AtomExpected Chemical Shift (δ) ppm
Methylene Bridge (-CH₂-)~ 30 - 40
Methine Carbon (-CH-)~ 35 - 45
Cyclohexyl Carbons (-CH₂-)~ 25 - 35

Note: The chemical shifts for alkane carbons typically fall within the 10-50 ppm range.[1]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2] The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[3] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.0 ppm).[4][5]

  • Instrumentation: Utilize a high-resolution FT-NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition (¹H NMR):

    • Acquire a one-dimensional ¹H spectrum.

    • Typical parameters include a spectral width of 15 ppm, 8-16 scans, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[2]

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a larger number of scans (e.g., 200 or more) due to the low natural abundance of ¹³C, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds.[2][6]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference peak at 0.0 ppm.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample in Deuterated Solvent (e.g., CDCl3 + TMS) Acq Acquire FID on NMR Spectrometer Prep->Acq Insert into Spectrometer Proc1 Fourier Transform Acq->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction & Calibration Proc2->Proc3 Analysis Interpret Chemical Shifts, Integration, & Multiplicity Proc3->Analysis

Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7] For an alkane like this compound, the spectrum is relatively simple, dominated by C-H bond vibrations.

IR Spectral Data

The key absorption bands for this compound are expected in the C-H stretching and bending regions.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
sp³ C-H Stretch2850 - 2960Strong
-CH₂- Scissoring (Bending)~ 1450 - 1470Medium
-CH₂- Rocking (Bending)~ 720 - 725Weak

Note: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule as a whole.[8]

Experimental Protocol: FTIR Spectroscopy

For a liquid sample, Attenuated Total Reflectance (ATR) or a liquid transmission cell method can be used.

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a single drop of neat this compound directly onto the crystal surface.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal first. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are averaged to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the final spectrum, which is plotted as percent transmittance versus wavenumber (cm⁻¹).[9][10]

Visualization: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Place Liquid Sample on ATR Crystal Acq1 Collect Background Spectrum (Air) Prep->Acq1 Acq2 Collect Sample Spectrum Acq1->Acq2 Proc Fourier Transform & Background Subtraction Acq2->Proc Analysis Identify Characteristic Absorption Bands Proc->Analysis MS_Workflow Sample Volatile Sample (in GC) IonSource Ionization (EI, 70 eV) Sample->IonSource MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (Plot of Abundance vs. m/z) Detector->Spectrum Fragmentation_Pathway M This compound [C13H24] M_ion [C13H24]˙+ m/z = 180 (Molecular Ion) M->M_ion + e- frag1 [C6H11]+ m/z = 83 (Cyclohexyl Cation) M_ion->frag1 - C7H13˙ frag2 [C7H13]+ m/z = 97 M_ion->frag2 - C6H11˙ frag3 [C4H7]+ m/z = 55 frag1->frag3 - C2H4 (Ethene loss)

References

Health and Safety Considerations for Handling Dicyclohexylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety consultation. Users should always consult the most current SDS for dicyclohexylmethane and adhere to all applicable local, state, and federal regulations.

Introduction

This compound, also known as cyclohexylmethylcyclohexane, is a cycloaliphatic hydrocarbon with the chemical formula C₁₃H₂₄. While structurally related to compounds used in the polymer industry, specific toxicological and safety data for this compound (CAS RN: 3178-23-2) are notably scarce in publicly available literature.[1] This guide provides a summary of the known information and outlines best practices for handling this compound in a laboratory setting, with a strong emphasis on precautionary measures due to the significant data gaps.

It is crucial to distinguish this compound from its diisocyanate derivative, this compound 4,4'-diisocyanate (HMDI). The diisocyanate is a well-documented hazardous substance with significant respiratory and skin sensitization properties. Much of the readily available safety information for "this compound" is often for this more hazardous derivative, and care must be taken to use data specific to CAS RN: 3178-23-2.

Hazard Identification and Classification

Due to the lack of specific toxicological studies, a definitive hazard classification for this compound is not available.[1] However, based on its chemical structure as a hydrocarbon, potential hazards may include:

  • Skin and Eye Irritation: Prolonged or repeated contact may cause irritation.

  • Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory tract.

  • Aspiration Hazard: If swallowed, aspiration into the lungs may occur, which can be harmful.

It is important to note that a Safety Data Sheet for this compound indicates "no data available" for critical toxicological endpoints such as acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[1]

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 3178-23-2
Molecular Formula C₁₃H₂₄
Molecular Weight 180.33 g/mol
Appearance Data not available
Odor Data not available
Boiling Point Data not available
Melting Point Data not available
Flash Point Data not available
Vapor Pressure Data not available
Solubility in Water Data not available

Table 1: Physical and Chemical Properties of this compound.

Exposure Controls and Personal Protection

Given the lack of specific toxicity data, a conservative approach to exposure control is essential. Engineering controls and personal protective equipment (PPE) should be selected to minimize the potential for contact.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.[1]

  • Enclosed Systems: For larger quantities or continuous processes, the use of a closed system is advised to minimize fugitive emissions.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in Table 2.

PPE TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[1]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile, neoprene). The breakthrough time of the glove material should be considered. Wear a lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1]

Table 2: Recommended Personal Protective Equipment for Handling this compound.

The following diagram outlines a general workflow for the safe use of PPE in a laboratory setting.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated) assess_hazard Assess Hazards (Review SDS) select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazard->select_ppe inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_coat 1. Don Lab Coat inspect_ppe->don_coat don_respirator 2. Don Respirator (If required) don_coat->don_respirator don_goggles 3. Don Eye Protection don_respirator->don_goggles don_gloves 4. Don Gloves don_goggles->don_gloves handle_chemical Handle this compound in a Fume Hood don_gloves->handle_chemical doff_gloves 1. Remove Gloves handle_chemical->doff_gloves doff_goggles 2. Remove Eye Protection doff_gloves->doff_goggles doff_coat 3. Remove Lab Coat doff_goggles->doff_coat doff_respirator 4. Remove Respirator doff_coat->doff_respirator wash_hands Wash Hands Thoroughly doff_respirator->wash_hands

Figure 1: General Personal Protective Equipment (PPE) Workflow.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Use only in a well-ventilated area. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, follow these first-aid guidelines and seek medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Table 3: First-Aid Measures for this compound Exposure.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

  • Absorb: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect: Place the absorbed material into a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

The following diagram illustrates a general workflow for responding to a chemical spill.

Spill_Response_Workflow start Chemical Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Personnel evacuate->alert assess Assess the Spill (Identify Chemical, Quantity) alert->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbents) ppe->contain cleanup Clean Up Spill Material contain->cleanup dispose Dispose of Waste (Follow institutional procedures) cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Complete Spill Report decontaminate->report end End of Response report->end

Figure 2: General Chemical Spill Response Workflow.

Toxicological Information

As previously stated, there is a significant lack of available data on the toxicological properties of this compound.[1] No information is available for the following endpoints:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin corrosion/irritation

  • Serious eye damage/irritation

  • Respiratory or skin sensitization

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

  • Specific target organ toxicity (single and repeated exposure)

  • Aspiration hazard

Due to this absence of data, this compound should be handled as a substance of unknown toxicity, and exposure should be minimized.

Ecological Information

There is no available data on the ecotoxicological effects of this compound, including its impact on aquatic life, persistence and degradability, bioaccumulative potential, or mobility in soil.[1] Therefore, release into the environment should be avoided.

Experimental Protocols

Due to the lack of published toxicological studies for this compound, specific experimental protocols for its assessment are not available. Standardized OECD (Organisation for Economic Co-operation and Development) test guidelines would be appropriate for evaluating the toxicological and ecotoxicological properties of this substance. These would include, but not be limited to:

  • Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425

  • Acute Dermal Toxicity: OECD Test Guideline 402

  • Acute Inhalation Toxicity: OECD Test Guideline 403

  • Skin Irritation/Corrosion: OECD Test Guideline 404

  • Eye Irritation/Corrosion: OECD Test Guideline 405

  • Skin Sensitization: OECD Test Guideline 429

  • Mutagenicity: OECD Test Guideline 471 (Ames Test)

  • Ready Biodegradability: OECD Test Guideline 301

Signaling Pathways

There is no information available in the scientific literature regarding the signaling pathways or mechanisms of toxicity for this compound. Research would be required to determine if this compound interacts with any biological pathways.

Conclusion

The health and safety profile of this compound is largely uncharacterized. The lack of toxicological and ecotoxicological data necessitates a highly precautionary approach to its handling. All work with this compound should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure. In the absence of specific data, researchers, scientists, and drug development professionals should treat this compound as a substance of unknown toxicity and handle it with the utmost care.

References

The Evolution of a Versatile Intermediate: A Technical History of Dicyclohexylmethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylmethane, a saturated alicyclic hydrocarbon, has carved a significant niche as a versatile chemical intermediate. Its journey from an early 20th-century curiosity to a key component in modern materials and a potential player in the future of energy storage is a testament to the advancements in catalytic chemistry. This technical guide provides a comprehensive overview of the historical development of this compound, focusing on its synthesis, the evolution of catalytic systems, and its key applications, particularly in the production of valuable diamines and diisocyanates.

Early Developments: The Dawn of Catalytic Hydrogenation

The initial synthesis of this compound was a direct application of this groundbreaking technology, involving the catalytic hydrogenation of diphenylmethane (B89790).

Figure 1: Conceptual diagram of the catalytic hydrogenation of diphenylmethane.

The Rise of a Key Intermediate: 4,4'-Diaminothis compound (PACM)

The mid-20th century marked a pivotal shift in the story of this compound, as the focus turned to its derivatives, particularly 4,4'-diaminothis compound (also known as PACM or H12MDA). This diamine emerged as a crucial monomer for the production of high-performance polymers, such as polyamides and polyurethanes. The primary route to PACM is the catalytic hydrogenation of 4,4'-methylenedianiline (B154101) (MDA).

Evolution of Catalytic Systems for MDA Hydrogenation

Early investigations into the hydrogenation of MDA utilized catalysts such as cobalt oxide. However, the quest for higher yields, better selectivity, and milder reaction conditions led to the development of more sophisticated catalytic systems. The latter half of the 20th century saw the rise of noble metal catalysts, with ruthenium and rhodium becoming the catalysts of choice for this transformation. These catalysts, often supported on materials like alumina, offer superior activity and allow for greater control over the stereochemistry of the resulting PACM, which exists as a mixture of cis,cis, cis,trans, and trans,trans isomers.

Catalyst SystemSupportTemperature (°C)Pressure (MPa)Yield (%)Key ObservationsReference
Cobalt Oxide----Early catalyst system for MDA hydrogenation.[3]
RutheniumAlumina100-1905-35>90High activity and selectivity.[4]
Ruthenium-RhodiumAlumina120-1606-7~97Allows for control of isomer distribution.[5][6]
RutheniumMesoporous Carbon90-1408HighGood performance with potential for catalyst recycling.[7]
Rhodium/RutheniumMonolith with Alumina Washcoat---Used in a two-step pretreatment and hydrogenation process.[8]

Table 1: Evolution of Catalytic Systems for the Hydrogenation of 4,4'-Methylenedianiline (MDA) to 4,4'-Diaminothis compound (PACM).

Figure 2: General experimental workflow for the synthesis of PACM.

From Diamine to Diisocyanate: The Synthesis of this compound Diisocyanate (HMDI)

The primary application of PACM is as a precursor to this compound diisocyanate (HMDI), also known as H12MDI. HMDI is an aliphatic diisocyanate that imparts excellent light stability, weather resistance, and mechanical properties to polyurethane products. The traditional and most common industrial method for producing HMDI is the phosgenation of PACM.

The Phosgenation Route

This process involves the reaction of PACM with phosgene (B1210022) (COCl2). While highly efficient, this method involves the use of extremely toxic phosgene, necessitating stringent safety precautions and complex handling procedures.

Non-Phosgene Routes: A Safer Alternative

Growing safety and environmental concerns have driven research into non-phosgene routes for the synthesis of isocyanates. For HMDI, one of the most promising alternatives involves the reaction of PACM with compounds like bis(trichloromethyl) carbonate (triphosgene) or dimethyl carbonate (DMC).[9][10][11][12] These methods avoid the direct use of phosgene, offering a potentially safer and more environmentally friendly production pathway.

MethodReagentsKey IntermediatesKey AdvantagesReference
PhosgenationPACM, Phosgene (COCl2)Carbamoyl chloride, IsocyanateHigh efficiency, established industrial process.[13]
Triphosgene (B27547) RoutePACM, Bis(trichloromethyl) carbonate-Avoids direct handling of phosgene gas.[9]
Dimethyl Carbonate (DMC) RoutePACM, Dimethyl CarbonateCarbamatePhosgene-free, potentially greener route.[10]

Table 2: Comparison of Synthetic Routes to this compound Diisocyanate (HMDI).

Figure 3: Synthetic pathways to HMDI from PACM.

A Modern Application: this compound as a Liquid Organic Hydrogen Carrier (LOHC)

More recently, this compound has gained attention as a promising Liquid Organic Hydrogen Carrier (LOHC).[14] LOHC systems offer a safe and efficient means of storing and transporting hydrogen. In this concept, an unsaturated organic compound (the "hydrogen-lean" form) is catalytically hydrogenated to its saturated counterpart (the "hydrogen-rich" form). The hydrogen can then be released through a catalytic dehydrogenation process when needed.

Diphenylmethane can be hydrogenated to this compound, which can then be transported and stored under ambient conditions. The stored hydrogen can be released by dehydrogenating this compound back to diphenylmethane. This application leverages the fundamental catalytic hydrogenation chemistry that marked the beginning of this compound's story.

Experimental Protocols

Synthesis of this compound via Hydrogenation of Diphenylmethane

Objective: To synthesize this compound by the catalytic hydrogenation of diphenylmethane.

Materials:

  • Diphenylmethane

  • Raney Nickel (or a supported noble metal catalyst, e.g., 5% Ru/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure autoclave equipped with a stirrer and temperature and pressure controls

Procedure:

  • In a high-pressure autoclave, charge diphenylmethane and the catalyst. The catalyst loading is typically in the range of 1-5% by weight relative to the diphenylmethane.

  • Add a suitable solvent, such as ethanol, to dissolve the diphenylmethane.

  • Seal the autoclave and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-10 MPa).

  • Heat the reactor to the target temperature (e.g., 100-150°C) while stirring.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Open the autoclave and filter the reaction mixture to remove the catalyst.

  • The solvent can be removed by distillation to yield the crude this compound, which can be further purified by vacuum distillation.

Synthesis of 4,4'-Diaminothis compound (PACM) via Hydrogenation of 4,4'-Methylenedianiline (MDA)

Objective: To synthesize PACM by the catalytic hydrogenation of MDA using a ruthenium-based catalyst.

Materials:

  • 4,4'-Methylenedianiline (MDA)

  • 5% Ruthenium on Alumina (Ru/Al2O3) catalyst

  • Tetrahydrofuran (THF) or another suitable solvent

  • Hydrogen gas

  • High-pressure autoclave equipped with a stirrer and temperature and pressure controls

Procedure:

  • Charge the high-pressure autoclave with MDA and the Ru/Al2O3 catalyst. A typical catalyst loading is 2.5% by weight relative to MDA.[5]

  • Add THF as a solvent.

  • Seal the autoclave and purge sequentially with nitrogen and then hydrogen.

  • Pressurize the autoclave with hydrogen to approximately 8.0 MPa.[5]

  • Heat the reactor to 180°C with vigorous stirring.[5]

  • Maintain these conditions until the hydrogen uptake ceases, indicating the completion of the reaction. The reaction time is a critical parameter to control the isomer distribution.

  • After cooling the reactor and venting the excess hydrogen, filter the reaction mixture to separate the catalyst.

  • The solvent is removed under reduced pressure to obtain the PACM product. The isomer distribution can be analyzed by gas chromatography.

Non-Phosgene Synthesis of this compound Diisocyanate (HMDI) using Triphosgene

Objective: To synthesize HMDI from PACM using triphosgene as a phosgene substitute.

Materials:

  • 4,4'-Diaminothis compound (PACM)

  • Bis(trichloromethyl) carbonate (triphosgene)

  • An inert solvent (e.g., toluene (B28343) or chlorobenzene)

  • A suitable base (e.g., a tertiary amine) to act as a hydrogen chloride scavenger

  • Reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel

Procedure:

  • Dissolve PACM in an inert solvent in the reaction vessel.

  • Slowly add a solution of triphosgene in the same solvent to the PACM solution at a controlled temperature, often at or below room temperature.

  • A base is typically added to neutralize the hydrogen chloride formed during the reaction.

  • After the addition is complete, the reaction mixture is gradually heated to a higher temperature to ensure the complete conversion to the diisocyanate.

  • The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch).

  • Upon completion, the reaction mixture is filtered to remove any precipitated salts.

  • The solvent is removed by distillation, and the crude HMDI is purified by vacuum distillation.

Conclusion

The historical development of this compound as a chemical intermediate showcases a fascinating interplay between fundamental discoveries in catalysis and the evolving needs of the chemical industry. From its origins in the early days of catalytic hydrogenation to its current role in high-performance polymers and its potential as an energy carrier, this compound and its derivatives continue to be of significant interest to researchers and industry professionals. The ongoing development of safer and more sustainable synthetic routes, particularly non-phosgene methods for diisocyanate production, will undoubtedly shape the future of this versatile molecule.

References

dicyclohexylmethane and its role as a key precursor for 4,4'-dicyclohexylmethane diisocyanate (HMDI)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Role of Dicyclohexylmethane in the Production of 4,4'-Dicyclohexylmethane Diisocyanate (HMDI)

Abstract

This technical guide provides a comprehensive overview of this compound and its critical role as a precursor in the synthesis of 4,4'-dicyclohexylmethane diisocyanate (HMDI), also known as hydrogenated MDI (H12MDI). HMDI is an aliphatic diisocyanate prized for its use in producing light-stable, weather-resistant polyurethane coatings, elastomers, and other high-performance materials.[1][2] This document details the primary synthesis route from diaminodiphenylmethane (MDA) to this compound derivatives and their subsequent conversion to HMDI. It includes a review of experimental protocols, quantitative data on reaction conditions and yields, and visual representations of the chemical pathways involved. This guide is intended for researchers, chemists, and professionals in the fields of polymer science and chemical manufacturing.

Introduction

4,4'-Dicyclohexylmethane diisocyanate (HMDI) is a key aliphatic diisocyanate used in the production of polyurethanes where color stability and resistance to ultraviolet (UV) degradation are paramount.[2] Unlike aromatic isocyanates, which can yellow upon exposure to light, HMDI-based polyurethanes maintain their transparency and physical properties, making them ideal for applications such as automotive clear coats, protective coatings for flooring, and flexible elastomers.[2][3]

The synthesis of HMDI is a multi-step process that begins with the hydrogenation of 4,4'-diaminodiphenylmethane (MDA). This critical step converts the aromatic rings of MDA into cyclohexane (B81311) rings, forming 4,4'-diaminothis compound (also referred to as H12MDA or PACM).[1][4][5] This hydrogenated intermediate is then converted to the final diisocyanate, HMDI, typically through phosgenation.[1][2][6] This guide focuses on the chemical transformations and methodologies central to this industrial process.

Synthesis of Diaminothis compound from Diaminodiphenylmethane

The primary route to producing the precursor for HMDI is the catalytic hydrogenation of 4,4'-diaminodiphenylmethane (MDA). This process reduces the two aromatic rings of MDA to saturated cyclohexane rings.

Reaction Pathway and Mechanism

The hydrogenation of MDA is a gas-liquid-solid three-phase reaction where hydrogen gas reacts with liquid MDA in the presence of a solid catalyst.[7] The reaction proceeds via the addition of hydrogen across the aromatic rings, leading to the formation of 4,4'-diaminothis compound. The efficiency and selectivity of this reaction are highly dependent on the catalyst, temperature, and pressure.

dot

Caption: Hydrogenation of MDA to H12MDA.

Experimental Protocols and Reaction Conditions

The hydrogenation of MDA can be performed using various catalysts and conditions, with ruthenium (Ru) and rhodium (Rh) being particularly effective.

Protocol 1: Ruthenium-Based Catalysis

A common method involves the use of a supported ruthenium catalyst. The following is a generalized protocol based on literature.[4][8][9]

  • Catalyst Preparation : A supported ruthenium catalyst is prepared, often on a support with a high surface area like alumina (B75360) or carbon.[8] The catalyst may be pre-treated with oxygen or air to enhance its activity.[9]

  • Reaction Setup : A high-pressure autoclave reactor is charged with MDA, a suitable solvent (such as tetrahydrofuran (B95107) or various alcohols), and the catalyst.[7][10]

  • Hydrogenation : The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen. The reaction mixture is heated and agitated.

  • Work-up : After the reaction is complete (indicated by the cessation of hydrogen uptake), the reactor is cooled, and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated to yield the diaminothis compound product.

Protocol 2: Rhodium-Ruthenium Catalysis

A combination of rhodium and ruthenium on a support can also be used, which may offer improved selectivity.[11]

  • Catalyst : A catalyst comprising both rhodium and ruthenium on a support material like a magnesium-aluminum oxide layer is employed.[11]

  • Reaction : The hydrogenation is carried out in an autoclave reactor with MDA dissolved in a solvent like tetrahydrofuran (THF).[11] An alkali moderator such as lithium hydroxide (B78521) (LiOH) may be added to influence the isomer distribution of the product.[10][11]

  • Conditions : The reaction is conducted under hydrogen pressure at an elevated temperature.

  • Product Isolation : Similar to the ruthenium-catalyzed process, the product is isolated after catalyst filtration and solvent removal.

Quantitative Data

The reaction conditions significantly impact the conversion of MDA, the yield of diaminothis compound, and the stereoisomeric composition of the product.

ParameterRuthenium CatalystRhodium-Ruthenium CatalystReference
Catalyst Supported RuRh/Ru on Mg-Al oxide[4][11]
Temperature 100-190 °C120-160 °C[7][8][11]
Pressure 5-15 MPa (50-150 bar)6-7 MPa (60-70 bar)[7][11]
Solvent Tetrahydrofuran (THF), alcoholsTetrahydrofuran (THF)[7][10][11]
Reaction Time 1-9 hours~3.5 hours[4][11]
MDA Conversion Nearly 100%~100%[4][11][12]
Yield Nearly 100%>89% selectivity[4][11]
Key Outcome High yield and conversionControlled isomer formation[4][11]

Synthesis of 4,4'-Dicyclohexylmethane Diisocyanate (HMDI)

The diaminothis compound obtained from the hydrogenation of MDA is the direct precursor to HMDI. The conversion is typically achieved through phosgenation, although non-phosgene routes are also being explored.

Phosgenation Route

Phosgenation is the conventional industrial method for producing isocyanates. It involves the reaction of the primary amine groups of diaminothis compound with phosgene (B1210022) (COCl2).

Reaction Pathway

The reaction proceeds in two main stages: a cold phosgenation to form carbamoyl (B1232498) chlorides and a hot phosgenation to convert these intermediates into isocyanates with the elimination of hydrogen chloride (HCl).

dot

Caption: Phosgenation of H12MDA to HMDI.

Experimental Protocol: Phosgenation

The phosgenation of diaminothis compound is typically carried out in an inert solvent.[13]

  • Reaction Setup : A solution of phosgene in an inert solvent (e.g., chlorobenzene) is prepared in a reactor at a low temperature (e.g., 0 °C).[13]

  • Amine Addition : A suspension or solution of diaminothis compound in the same solvent is added to the phosgene solution.[13]

  • Reaction Progression : The reaction mixture is gradually heated to a higher temperature to complete the conversion to the diisocyanate.

  • Product Isolation : The excess phosgene and the hydrogen chloride byproduct are removed, often by distillation. The final HMDI product is then purified by fractional distillation under reduced pressure.

Non-Phosgene Route

Due to the high toxicity of phosgene, alternative, safer methods for synthesizing HMDI are of great interest. One such method involves the use of phosgene substitutes like bis(trichloromethyl) carbonate (triphosgene) or trichloromethyl chloroformate (diphosgene).[14][15]

Reaction Pathway

In this process, diaminothis compound reacts with triphosgene (B27547) or diphosgene in an inert solvent. The reaction mechanism is similar to that of phosgenation, proceeding through acylation followed by dehydrochlorination.[15]

dot

Caption: Non-phosgene synthesis of HMDI.

Experimental Protocol: Non-Phosgene Synthesis

  • Reaction Setup : Diaminothis compound is dissolved in an inert solvent such as chlorobenzene.[14]

  • Reagent Addition : A solution of triphosgene or diphosgene in the same solvent is slowly added to the amine solution while controlling the temperature.[14]

  • Reaction Conditions : The reaction can be carried out in one or two temperature stages, with an initial lower temperature followed by heating to complete the reaction.[15]

  • Product Purification : After the reaction, the solvent is removed, and the crude HMDI is purified by distillation under vacuum.[14]

Quantitative Data for HMDI Synthesis

The non-phosgene route offers a safer alternative, with reported high purity of the final product.

ParameterNon-Phosgene (Triphosgene/Diphosgene) MethodReference
Reactants 4,4'-Diaminothis compound, bis(trichloromethyl) carbonate, trichloromethyl chloroformate[14]
Solvent Chlorobenzene, Cyanobenzene[14]
Temperature Two-stage: -10 to 100 °C, then 100 to 200 °C[15]
Product Purity 98.1% (GC analysis)[14]
Isocyanate Value 31.4 wt% (Theoretical: 32.1 wt%)[14]

Properties and Applications of HMDI

HMDI is a colorless to light yellow liquid at room temperature.[1] It is valued for its contribution to the durability and weatherability of polyurethane products.

PropertyValueReference
Molecular Formula C15H22N2O2[16]
Molecular Weight 262.35 g/mol [16]
Appearance Colorless liquid[16][17]
Density ~1.066 g/mL at 25 °C[16][17]
Melting Point 26 °C[16][17]
Flash Point 200 °C[6]

Key Applications:

  • Coatings and Adhesives : HMDI is a crucial component in the manufacturing of binders and hardeners for high-performance coatings and adhesives.[6]

  • Elastomers : It is used in the production of polyurethane elastomers with excellent mechanical properties.[3][6]

  • Prepolymers : HMDI is used to create prepolymers for various polyurethane applications.[6]

Conclusion

This compound derivatives, particularly 4,4'-diaminothis compound, are indispensable precursors in the synthesis of 4,4'-dicyclohexylmethane diisocyanate (HMDI). The hydrogenation of MDA to diaminothis compound, followed by phosgenation or non-phosgene conversion to HMDI, represents a mature and vital industrial process. The choice of catalyst and reaction conditions in the hydrogenation step is crucial for achieving high yields and desired isomer ratios. While phosgenation remains a dominant manufacturing method, the development of safer, non-phosgene routes is a significant area of ongoing research and development. The unique properties of HMDI continue to drive its demand in applications requiring high-performance, light-stable polyurethanes.

References

Dicyclohexylmethane: A Technical Guide to Industrial and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dicyclohexylmethane, and its derivatives, represent a versatile class of cycloaliphatic compounds with significant and expanding applications across various industrial and research sectors. From the production of high-performance polymers to their emerging role in renewable energy storage, these molecules offer a unique combination of durability, stability, and reactivity. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its key derivatives: 4,4'-diaminothis compound and this compound 4,4'-diisocyanate (HMDI).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its derivatives is crucial for their effective application. The following table summarizes key quantitative data for these compounds.

PropertyThis compound4,4'-Diaminothis compound (mixture of isomers)This compound 4,4'-Diisocyanate (HMDI) (mixture of isomers)
Molecular Formula C13H24C13H26N2C15H22N2O2
Molecular Weight ( g/mol ) 180.33210.36262.35
Appearance Colorless liquidColorless to yellowish liquid or solidColorless to light-yellow liquid
Boiling Point (°C) 264330-331>395 (decomposes)
Melting Point (°C) 22-2435-45< -10
Density (g/mL at 25°C) ~0.870.951.07
Flash Point (°C) ~127-130>110>201
Water Solubility InsolubleSlightly solubleReacts with water

Industrial Applications

The primary industrial applications of this compound derivatives are centered around polymer chemistry, where they serve as vital building blocks for materials with enhanced performance characteristics.

Epoxy Resin Curing Agents

4,4'-Diaminothis compound, often referred to as PACM in the epoxy industry, is a widely used curing agent for epoxy resins.[1] Its cycloaliphatic structure imparts several desirable properties to the cured epoxy system, including excellent chemical resistance, high glass transition temperature (Tg), and good mechanical strength.[2] These properties make it particularly suitable for demanding applications such as high-performance coatings, adhesives, sealants, and elastomers (CASE), with a notable use in durable epoxy flooring.[1]

The performance of epoxy resins cured with 4,4'-diaminothis compound is benchmarked against other common amine curatives in the table below.

Curing AgentGlass Transition Temp. (Tg) (°C)Tensile StrengthChemical ResistancePot Life
4,4'-Diaminothis compound (PACM) HighHighExcellentModerate
Isophorone Diamine (IPDA) HighHighExcellentLong
Diethylenetriamine (DETA) ModerateModerateGoodShort

Note: Performance can vary based on the specific epoxy resin, formulation, and curing schedule.

Polyurethane Synthesis

This compound 4,4'-diisocyanate (HMDI), also known as hydrogenated MDI, is an aliphatic diisocyanate that serves as a monomer for the synthesis of polyurethanes.[3] HMDI-based polyurethanes exhibit enhanced resistance to chemicals and solvents, lower water absorption, and improved thermal stability compared to their aromatic counterparts derived from MDI.[4] A key advantage of HMDI is its excellent light stability, which makes it ideal for applications requiring color stability and resistance to weathering, such as coatings for flooring and roofing, as well as in the production of light-stable polyurethane dispersions.[5]

The following table compares the mechanical properties of polyurethanes derived from HMDI and the more common aromatic isocyanate, MDI.

PropertyPolyurethane based on HMDIPolyurethane based on MDI
Tensile Strength (MPa) HighVery High (23.4)[4]
Elongation at Break (%) HighHigh
Hardness (Shore A/D) Variable depending on formulationVariable depending on formulation
Adhesion Excellent (Lap shear strength of 7.9 MPa)[4]Good
UV Stability ExcellentPoor (tends to yellow)

Research Applications

Beyond its established industrial uses, this compound is the subject of ongoing research in several innovative areas, most notably in the field of renewable energy.

Liquid Organic Hydrogen Carriers (LOHCs)

This compound is a promising candidate as a Liquid Organic Hydrogen Carrier (LOHC) for the safe and efficient storage and transport of hydrogen.[6] The LOHC concept involves the reversible hydrogenation of an unsaturated organic compound (in this case, diphenylmethane) to its saturated counterpart (this compound), allowing for the storage of hydrogen in a liquid form under ambient conditions. The hydrogen can then be released through a dehydrogenation process when needed.[6][7] This technology circumvents the challenges associated with storing hydrogen as a compressed gas or cryogenic liquid.[7]

The table below compares the properties of the diphenylmethane (B89790)/dicyclohexylmethane system with other common LOHC candidates.

LOHC SystemHydrogen Storage Capacity (wt%)Volumetric Density (kg H₂/m³)Dehydrogenation Temperature (°C)
Diphenylmethane/Dicyclohexylmethane 6.9~60290-310[8]
Toluene/Methylcyclohexane 6.147300-350
Dibenzyltoluene/Perhydro-dibenzyltoluene 6.256290-310[8]
N-Ethylcarbazole/Perhydro-N-ethylcarbazole 5.857200-250

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of this compound and its derivatives.

Synthesis of this compound from Diphenylmethane

This protocol describes the catalytic hydrogenation of diphenylmethane to produce this compound.

Materials:

  • Diphenylmethane

  • Palladium on carbon (Pd/C) catalyst (5 wt%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

Procedure:

  • In the autoclave, dissolve a known amount of diphenylmethane in ethanol.

  • Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5% by weight relative to the diphenylmethane.

  • Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (typically 5-70 bar).[9]

  • Begin stirring and heat the reactor to the target temperature (typically 120-300°C).[9]

  • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation if required.

Synthesis of 4,4'-Diaminothis compound from 4,4'-Diaminodiphenylmethane

This protocol outlines the hydrogenation of 4,4'-diaminodiphenylmethane (MDA) to yield 4,4'-diaminothis compound. The reaction produces a mixture of cis-cis, cis-trans, and trans-trans isomers.[1]

Materials:

  • 4,4'-Diaminodiphenylmethane (MDA)

  • Ruthenium-based catalyst (e.g., Ru/Al2O3)

  • Solvent (e.g., tetrahydrofuran (B95107) (THF) or an alcohol)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave with MDA and the solvent.

  • Add the ruthenium-based catalyst.

  • Seal the reactor and purge with an inert gas, followed by hydrogen.

  • Pressurize with hydrogen to the desired pressure (e.g., 50-400 bar).[10]

  • Heat the reactor to the reaction temperature (e.g., 130-200°C) while stirring.[10]

  • Maintain the temperature and pressure until hydrogen uptake ceases.

  • Cool the reactor, vent the excess hydrogen, and filter the catalyst.

  • The solvent is removed by distillation to yield the 4,4'-diaminothis compound product as a mixture of isomers.

Formulation and Curing of an Epoxy Resin with 4,4'-Diaminothis compound

This protocol provides a general procedure for using 4,4'-diaminothis compound as a curing agent for a standard epoxy resin.

Materials:

  • Liquid epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA)

  • 4,4'-Diaminothis compound (PACM)

  • Mixing container and stirring rod

  • Oven for curing

Procedure:

  • Calculate the stoichiometric amount of PACM required to cure the epoxy resin. This is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

  • Weigh the appropriate amounts of epoxy resin and PACM into the mixing container.

  • Thoroughly mix the two components until a homogeneous mixture is obtained.

  • Pour the mixture into a mold or apply it to the desired substrate.

  • Cure the mixture according to a specific schedule. A typical curing schedule might involve an initial cure at a lower temperature (e.g., 80°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 150°C for 3 hours) to ensure full crosslinking.

  • Allow the cured material to cool to room temperature before handling.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound and its derivatives.

Synthesis_of_Dicyclohexylmethane_Derivatives cluster_starting_materials Starting Materials cluster_hydrogenation Catalytic Hydrogenation cluster_products This compound & Derivatives cluster_further_reactions Further Reactions cluster_final_products Final Products Diphenylmethane Diphenylmethane Hydrogenation_DPM Hydrogenation (e.g., Pd/C, H2) Diphenylmethane->Hydrogenation_DPM Methylenedianiline Methylenedianiline Hydrogenation_MDA Hydrogenation (e.g., Ru catalyst, H2) Methylenedianiline->Hydrogenation_MDA This compound This compound Hydrogenation_DPM->this compound Diaminothis compound 4,4'-Diaminothis compound (mixture of isomers) Hydrogenation_MDA->Diaminothis compound Phosgenation Phosgenation Diaminothis compound->Phosgenation HMDI This compound 4,4'-Diisocyanate (HMDI) Phosgenation->HMDI

Synthesis of this compound and its Derivatives.

LOHC_Cycle Diphenylmethane Diphenylmethane (Hydrogen-Lean LOHC) Hydrogen_Storage Hydrogenation (H2 input, heat output) Diphenylmethane->Hydrogen_Storage + 6H₂ This compound This compound (Hydrogen-Rich LOHC) Hydrogen_Release Dehydrogenation (H2 output, heat input) This compound->Hydrogen_Release Hydrogen_Storage->this compound Hydrogen_Release->Diphenylmethane - 6H₂

The Liquid Organic Hydrogen Carrier (LOHC) Cycle.

Isomer_Formation Methylenedianiline Methylenedianiline Hydrogenation Catalytic Hydrogenation Methylenedianiline->Hydrogenation Isomer_Mixture Mixture of Isomers Hydrogenation->Isomer_Mixture trans_trans trans-trans isomer Isomer_Mixture->trans_trans Major product cis_trans cis-trans isomer Isomer_Mixture->cis_trans cis_cis cis-cis isomer Isomer_Mixture->cis_cis Minor product

Formation of Isomers during Hydrogenation.

References

Methodological & Application

Application Notes and Protocols for Dicyclohexylmethane as a Liquid Organic Hydrogen Carrier (LOHC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid Organic Hydrogen Carriers (LOHCs) represent a promising technology for the safe and efficient storage and transportation of hydrogen. The core principle involves the reversible catalytic hydrogenation of a hydrogen-lean organic molecule to a hydrogen-rich form, which can be stored and transported under ambient conditions. When hydrogen is required, it is released through a catalytic dehydrogenation reaction, regenerating the original hydrogen-lean molecule for reuse.

This document provides detailed application notes and protocols for the use of the dicyclohexylmethane (DCHM) / diphenylmethane (B89790) (DPM) system as an LOHC. This compound (the hydrogen-rich form) offers a high gravimetric and volumetric hydrogen storage capacity. Its counterpart, diphenylmethane (the hydrogen-lean form), is a readily available and thermally stable aromatic compound. This system is of particular interest due to its favorable physicochemical properties and the potential for efficient catalytic cycling.

Data Presentation

A comprehensive summary of the key physicochemical and performance data for the this compound/diphenylmethane LOHC system is presented below for easy comparison.

PropertyDiphenylmethane (DPM) - Hydrogen LeanThis compound (DCHM) - Hydrogen RichReference
Molecular Formula C₁₃H₁₂C₁₃H₂₄[1]
Molar Mass ( g/mol ) 168.23180.34[1]
Melting Point (°C) 25.4-35[1][2]
Boiling Point (°C) 264.5~243-245[1]
Density (g/cm³ at 20°C) ~1.006 (liquid at 26°C)~0.915[1]
Hydrogen Storage Capacity (wt%) -6.9[2]
Volumetric Hydrogen Density (kg H₂/m³ LOHC) -~56[3]

Signaling Pathways and Logical Relationships

The fundamental process of hydrogen storage and release using the this compound LOHC system can be visualized as a cyclic process. The hydrogenation of diphenylmethane is an exothermic reaction typically carried out at lower temperatures and higher pressures, while the dehydrogenation of this compound is an endothermic reaction requiring higher temperatures and lower pressures to favor the release of hydrogen.

LOHC_Cycle cluster_storage Hydrogen Storage (Hydrogenation) cluster_release Hydrogen Release (Dehydrogenation) DPM Diphenylmethane (DPM) (Hydrogen-Lean) Hydrogenation Catalytic Hydrogenation DPM->Hydrogenation DPM->Hydrogenation Recycle H2_in H₂ Input H2_in->Hydrogenation DCHM This compound (DCHM) (Hydrogen-Rich) Hydrogenation->DCHM Exothermic (Low T, High P) Dehydrogenation Catalytic Dehydrogenation DCHM->Dehydrogenation DCHM->Dehydrogenation Transport & Storage H2_out H₂ Output Dehydrogenation->DPM Endothermic (High T, Low P) Dehydrogenation->H2_out

This compound LOHC Cycle

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving the this compound LOHC system.

Protocol 1: Catalytic Hydrogenation of Diphenylmethane

This protocol describes the process for the catalytic hydrogenation of diphenylmethane to produce this compound. Ruthenium-based catalysts are highly effective for this transformation.[4][5]

Materials:

  • Diphenylmethane (DPM)

  • Ruthenium on Alumina (Ru/Al₂O₃) or Ruthenium on Carbon (Ru/C) catalyst (e.g., 5 wt%)

  • Solvent (e.g., cyclohexane, or neat)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Preparation: Ensure the autoclave reactor is clean and dry.

  • Charging the Reactor:

    • Add the desired amount of diphenylmethane to the reactor.

    • Add the Ru-based catalyst. A typical catalyst loading is 1-5% by weight relative to the DPM.

    • If using a solvent, add it to the reactor.

  • Sealing and Purging:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove any air.

    • Subsequently, purge the reactor with hydrogen gas three times.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 30-50 bar).[6]

    • Begin stirring the reaction mixture.

    • Heat the reactor to the target temperature (typically 150-200 °C).[6]

  • Monitoring the Reaction:

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure drop in the system.

    • The reaction is considered complete when hydrogen consumption ceases.

    • Samples can be carefully withdrawn at intervals (if the reactor setup allows) and analyzed by Gas Chromatography (GC) to determine the conversion of DPM and the selectivity to DCHM.

  • Cooling and Depressurization:

    • Once the reaction is complete, stop the heating and allow the reactor to cool down to room temperature.

    • Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Product Recovery:

    • Open the reactor and recover the liquid product.

    • Separate the catalyst from the product by filtration. The catalyst can potentially be recycled for subsequent runs.

    • The this compound product can be purified by distillation if required.

Hydrogenation_Workflow start Start reactor_prep Prepare & Clean Autoclave Reactor start->reactor_prep charge_reactor Charge Reactor with Diphenylmethane & Catalyst reactor_prep->charge_reactor seal_purge Seal & Purge Reactor (N₂ then H₂) charge_reactor->seal_purge set_conditions Set Reaction Conditions (Temp: 150-200°C, Pressure: 30-50 bar) seal_purge->set_conditions monitor_reaction Monitor H₂ Uptake & Reaction Progress (GC) set_conditions->monitor_reaction cool_depressurize Cool Reactor & Depressurize monitor_reaction->cool_depressurize product_recovery Recover Product & Filter Catalyst cool_depressurize->product_recovery end End product_recovery->end

Hydrogenation Experimental Workflow
Protocol 2: Catalytic Dehydrogenation of this compound

This protocol outlines the procedure for the catalytic dehydrogenation of this compound to release hydrogen and regenerate diphenylmethane. Platinum-based catalysts are commonly employed for this reaction.[7]

Materials:

  • This compound (DCHM)

  • Platinum on Alumina (Pt/Al₂O₃) catalyst (e.g., 1-5 wt%)

  • Dehydrogenation reactor (e.g., fixed-bed or batch reactor) equipped with a heating system, gas outlet, condenser, and gas flow meter

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Catalyst Activation (if required):

    • Some catalysts may require pre-treatment. Follow the manufacturer's instructions, which may involve reduction under a hydrogen flow at an elevated temperature.

  • Reactor Setup:

    • Load the Pt/Al₂O₃ catalyst into the reactor.

    • If using a batch reactor, add the this compound. For a fixed-bed reactor, prepare to feed the liquid DCHM over the catalyst bed.

  • Inerting the System:

    • Purge the entire system with a high-purity inert gas (e.g., nitrogen) to remove any air.

  • Reaction Conditions:

    • Heat the reactor to the desired dehydrogenation temperature (typically 250-320 °C).[6]

    • If using a fixed-bed reactor, start the flow of liquid DCHM over the catalyst bed at a defined weight hourly space velocity (WHSV).

    • Maintain a slight positive pressure of inert gas or operate at near-atmospheric pressure to facilitate hydrogen release.

  • Hydrogen Collection and Analysis:

    • The gaseous product stream, consisting of hydrogen and any vaporized LOHC, is passed through a condenser to separate the liquid components (unreacted DCHM and product DPM).

    • The volume of the released hydrogen is measured using a gas flow meter or a gas burette.

    • The purity of the hydrogen can be analyzed using a gas chromatograph equipped with a thermal conductivity detector (GC-TCD).

  • Monitoring the Reaction:

    • The liquid product is collected and can be analyzed by GC to determine the degree of dehydrogenation (DoD), which is the percentage of stored hydrogen that has been released.

  • Shutdown:

    • Once the desired DoD is achieved or the experiment is complete, stop the feed of DCHM (for a fixed-bed reactor) and turn off the heating.

    • Allow the reactor to cool down to room temperature under a flow of inert gas.

    • The liquid product (a mixture of DPM, DCHM, and potentially reaction intermediates) is collected.

Dehydrogenation_Workflow start Start catalyst_prep Activate Catalyst (if necessary) start->catalyst_prep load_reactor Load Reactor with Catalyst & this compound catalyst_prep->load_reactor inert_system Purge System with Inert Gas (N₂) load_reactor->inert_system set_conditions Set Reaction Conditions (Temp: 250-320°C, ~1 atm) inert_system->set_conditions collect_analyze_h2 Collect & Analyze Released Hydrogen (GC-TCD) set_conditions->collect_analyze_h2 monitor_reaction Monitor Degree of Dehydrogenation (GC) collect_analyze_h2->monitor_reaction shutdown Cool Reactor & Collect Liquid Product monitor_reaction->shutdown end End shutdown->end

Dehydrogenation Experimental Workflow

Safety Precautions

  • Hydrogen Handling: Hydrogen is a highly flammable gas. All hydrogenation and dehydrogenation experiments should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate safety measures for handling flammable gases must be in place.

  • High-Pressure Operations: Hydrogenation reactions are typically performed under high pressure. Ensure that the high-pressure reactor is properly rated for the intended operating conditions and has been recently inspected and certified. Always follow the manufacturer's operating procedures for the autoclave.

  • Catalyst Handling: Some hydrogenation catalysts, particularly Raney Nickel (not detailed here but a common hydrogenation catalyst), can be pyrophoric (ignite spontaneously in air), especially after use. Handle catalysts with care, and quench them properly before disposal. While the catalysts mentioned here are generally less pyrophoric, care should still be taken.

  • High Temperatures: Dehydrogenation reactions are conducted at high temperatures. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Ensure the heating equipment is properly controlled and monitored.

  • Chemical Handling: Handle all chemicals with appropriate PPE, including gloves, lab coats, and safety glasses. Refer to the Safety Data Sheets (SDS) for diphenylmethane, this compound, and all other chemicals used.

References

detailed synthesis protocol for 4,4'-dicyclohexylmethane diisocyanate (HMDI) from dicyclohexylmethane

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a detailed synthesis protocol for 4,4'-dicyclohexylmethane diisocyanate (HMDI). The synthesis of isocyanates involves hazardous materials and requires specialized equipment and stringent safety protocols. Providing such detailed instructions would be irresponsible and is against my safety policies.

Instead, I can provide general information about the chemical pathways and safety considerations related to HMDI and isocyanates from an educational and public safety perspective.

4,4'-Dicyclohexylmethane diisocyanate, also known as HMDI or H12MDI, is an aliphatic diisocyanate. It is a key component in the production of high-performance polyurethanes. These polyurethanes are known for their excellent light stability, weather resistance, and mechanical properties, making them suitable for applications such as coatings, elastomers, and adhesives.

General Synthesis Pathway

The industrial production of HMDI typically starts with the hydrogenation of 4,4'-methylenedianiline (B154101) (MDA) to produce 4,4'-dicyclohexylmethane diamine (also known as PACM). This diamine is then converted into the diisocyanate. The most common method for this conversion is phosgenation.

It is critical to note that this process involves highly toxic and hazardous substances, most notably phosgene. Due to the extreme danger of phosgene, significant efforts have been made to develop "phosgene-free" routes, such as the thermal decomposition of carbamates.

A conceptual workflow for the synthesis is outlined below.

cluster_0 Starting Material Preparation cluster_1 Isocyanate Formation (Phosgenation Route) cluster_2 Purification A 4,4'-Methylenedianiline (MDA) B Hydrogenation A->B H2, Catalyst C 4,4'-Dicyclohexylmethane Diamine (PACM) B->C D Phosgenation Reaction C->D F Crude HMDI Mixture D->F E Phosgene (COCl2) E->D G Distillation / Purification F->G H Purified HMDI G->H

Application Notes and Protocols for Light-Stable Polyurethanes using Dicyclohexylmethane Diisocyanate (H12MDI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylmethane diisocyanate, commonly known as H12MDI or hydrogenated MDI, is an aliphatic diisocyanate that serves as a critical building block in the synthesis of high-performance, light-stable polyurethanes (PUs). Unlike their aromatic counterparts, such as methylene (B1212753) diphenyl diisocyanate (MDI), which are susceptible to photodegradation and subsequent yellowing upon exposure to ultraviolet (UV) light, H12MDI-based polyurethanes exhibit exceptional color stability and weather resistance.[1][2] This makes them ideal for a wide range of applications where aesthetic appeal, optical clarity, and long-term durability are paramount, including coatings, adhesives, sealants, elastomers (CASE), and biomedical devices.[3]

These application notes provide detailed protocols for the synthesis of H12MDI-based polyurethanes, methods for evaluating their light stability, and a summary of their expected mechanical properties.

Key Advantages of H12MDI in Light-Stable Polyurethanes

The superior light stability of H12MDI-based polyurethanes stems from its saturated cycloaliphatic structure. The absence of aromatic rings prevents the formation of chromophoric quinone-imide structures upon UV exposure, which is the primary mechanism of yellowing in aromatic polyurethanes.[2][4] This inherent resistance to photo-oxidation ensures that materials retain their original color and transparency over extended periods of outdoor exposure or use in light-intensive environments.

Experimental Protocols

Protocol 1: Two-Step Synthesis of H12MDI-Based Polyurethane Elastomer (Prepolymer Method)

This protocol describes the synthesis of a polyurethane elastomer using a prepolymer method, which allows for better control over the polymer structure and properties.

Materials:

  • 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI)

  • Polycarbonate diol (PCDL) or Poly(tetramethylene ether) glycol (PTMG) (Molecular Weight: 1000-2000 g/mol )

  • 1,4-Butanediol (B3395766) (BDO)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry N,N-Dimethylformamide (DMF) or other suitable solvent

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer

  • Heating mantle

  • Vacuum oven

Procedure:

  • Prepolymer Synthesis:

    • In the reaction flask, charge the polyol (PCDL or PTMG) and heat to 60-70°C under a nitrogen atmosphere with stirring to remove any residual moisture.

    • Once the polyol is dry, cool the flask to 50-60°C.

    • Add H12MDI to the flask with continuous stirring. The NCO/OH ratio should be approximately 2:1.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

    • Increase the temperature to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The reaction progress can be monitored by titrating for the NCO content.

  • Chain Extension:

    • Dissolve the prepolymer in a sufficient amount of dry DMF to reduce viscosity.

    • Cool the prepolymer solution to 40-50°C.

    • Slowly add the chain extender, 1,4-butanediol (BDO), to the solution with vigorous stirring. The amount of BDO should be calculated to react with the remaining NCO groups.

    • Continue stirring for 1-2 hours at 60-70°C until the viscosity of the solution increases significantly, indicating polymer formation.

  • Casting and Curing:

    • Pour the polyurethane solution into a mold to cast a film of the desired thickness.

    • Cure the cast film in a vacuum oven at 80°C for 12-24 hours to remove the solvent and complete the reaction.

Protocol 2: Evaluation of Light Stability through Accelerated Weathering

This protocol outlines the procedure for assessing the light stability of H12MDI-based polyurethanes by measuring the change in Yellowness Index (YI) after exposure to accelerated weathering conditions.

Equipment:

  • Accelerated weathering chamber (e.g., QUV chamber with UVA-340 lamps)

  • Spectrophotometer or colorimeter for color measurements

Procedure:

  • Sample Preparation:

    • Prepare thin films or plaques of the synthesized polyurethane as described in Protocol 1.

    • Measure the initial color coordinates (L, a, b*) and calculate the initial Yellowness Index (YI) according to ASTM E313.[5][6]

  • Accelerated Weathering:

    • Place the polyurethane samples in the accelerated weathering chamber.

    • Expose the samples to cycles of UV radiation and condensation to simulate outdoor weathering. A typical cycle might consist of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • The total exposure time will depend on the specific application requirements, but a common duration for significant results is 500-1000 hours.

  • Yellowness Index Measurement:

    • At regular intervals (e.g., every 100 hours), remove the samples from the weathering chamber.

    • Allow the samples to equilibrate to room temperature.

    • Measure the color coordinates (L, a, b*) and calculate the Yellowness Index (YI).

    • The change in Yellowness Index (ΔYI) is calculated as the difference between the YI at a given time and the initial YI.

Data Presentation

Light Stability Data

The light stability of polyurethanes is quantitatively assessed by the Yellowness Index (YI), where a lower value indicates better color retention.

Polyurethane TypeMDI Content (mol%)Radiant Exposure (MJ/m²)Yellowness Index (YI)
H12MDI-based (WBPU-0) 0 - No yellowing observed [7][8]
MDI/H12MDI blend (WBPU-25)2511.36.6[7][8]

Table 1: Comparison of Yellowness Index for H12MDI-based and MDI-containing waterborne polyurethanes (WBPUs) after accelerated weathering. Data from[7][8].

Mechanical Properties of H12MDI-Based Polyurethanes

The mechanical properties of polyurethanes can be tailored by adjusting the formulation, such as the type of polyol and the hard segment content.

PropertyValue
Tensile Strength20 - 50 MPa
Elongation at Break300 - 800%
Shore A Hardness70 - 95

Table 2: Typical range of mechanical properties for H12MDI-based polyurethane elastomers.

Visualizations

experimental_workflow cluster_synthesis Polyurethane Synthesis cluster_testing Light Stability Testing prep Prepolymer Formation (H12MDI + Polyol) chain_ext Chain Extension (Prepolymer + BDO) prep->chain_ext casting Casting & Curing chain_ext->casting initial_yi Initial Yellowness Index Measurement casting->initial_yi weathering Accelerated Weathering (UV Exposure) initial_yi->weathering final_yi Final Yellowness Index Measurement weathering->final_yi analysis Data Analysis (ΔYI Calculation) final_yi->analysis

Experimental workflow for synthesis and light stability testing.

logical_relationship cluster_isocyanate Isocyanate Type cluster_properties Resulting Properties h12mdi H12MDI (Aliphatic) light_stability Excellent Light Stability (Non-Yellowing) h12mdi->light_stability mdi MDI (Aromatic) poor_stability Poor Light Stability (Yellowing) mdi->poor_stability

Relationship between isocyanate type and light stability.

References

Application of Dicyclohexylmethane Derivatives as Curing Agents for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylmethane-based diamines are a class of cycloaliphatic amine curing agents used to crosslink epoxy resins. A prominent example is 4,4'-Diaminothis compound, commonly known as PACM.[1] These curing agents are valued for imparting unique properties to the final cured epoxy system, including high mechanical strength, excellent chemical resistance, and enhanced thermal stability.[2] The saturated cycloaliphatic structure of these molecules contributes to good non-yellowing characteristics and resistance to environmental degradation. This document provides detailed application notes and experimental protocols for the use of this compound derivatives as curing agents for epoxy resins, targeted towards professionals in research and development.

Curing Mechanism

The curing of epoxy resins with this compound diamines proceeds through a nucleophilic addition reaction. The primary and secondary amine groups of the curing agent act as nucleophiles, attacking the electrophilic carbon atoms of the epoxy rings in the resin.[3] This results in the opening of the epoxy ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. This process continues, leading to a highly crosslinked, three-dimensional thermoset polymer network. The resulting network structure is responsible for the rigid and durable properties of the cured epoxy.

curing_mechanism Epoxy Epoxy Resin (with epoxide groups) Intermediate1 Intermediate (Secondary Amine + Hydroxyl Group) Epoxy->Intermediate1 Nucleophilic Attack Amine This compound Diamine (Primary Amine) Amine->Intermediate1 Intermediate2 Intermediate (Tertiary Amine + two Hydroxyl Groups) Intermediate1->Intermediate2 Further Reaction Epoxy2 Another Epoxy Resin Epoxy2->Intermediate2 Network Crosslinked Polymer Network Intermediate2->Network Crosslinking

Caption: General reaction scheme for the amine curing of epoxy resins.

Quantitative Data Summary

The properties of epoxy resins cured with this compound derivatives are influenced by the specific resin, the curing agent, the stoichiometry, and the curing conditions. The following tables summarize typical quantitative data for epoxy systems cured with 4,4'-Diaminothis compound (PACM).

Table 1: Mechanical Properties of DGEBA Epoxy Resin Cured with PACM

PropertyTest MethodValue
Tensile StrengthASTM D63870 - 90 MPa
Flexural ModulusASTM D7902.5 - 3.5 GPa
Fracture Toughness (KIC)ASTM D50450.6 - 1.2 MPa·m1/2

Note: Values are typical and can vary based on formulation and cure cycle.

Table 2: Thermal Properties of DGEBA Epoxy Resin Cured with PACM

PropertyTest MethodValue
Glass Transition Temperature (Tg)DSC (ASTM E1356)140 - 160 °C
Heat Deflection Temperature (HDT)ASTM D648130 - 150 °C
Coefficient of Thermal Expansion (CTE)TMA (ASTM E831)50 - 70 µm/(m·°C)

Note: Values are dependent on the degree of cure and specific test conditions.

Table 3: Chemical Resistance of PACM-Cured Epoxy (Weight Gain % after 120 days immersion)

ChemicalWeight Gain (%)
Acetone16.52
Toluene0.33
Ethanol1.47
10% Nitric Acid5.72
25% Acetic Acid12.95
Deionized Water1.65

Data adapted from a comparative study; lower weight gain indicates better resistance.[4]

Experimental Protocols

The following are detailed protocols for the preparation, curing, and characterization of epoxy resins using this compound-based curing agents.

Materials
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxide Equivalent Weight (EEW) of 185-192 g/eq.

  • Curing Agent: 4,4'-Diaminothis compound (PACM), Amine Hydrogen Equivalent Weight (AHEW) of approximately 52.5 g/eq.

  • Solvent (optional): Acetone or a similar solvent for viscosity reduction and cleaning.

  • Mixing Containers: Disposable plastic or paper cups.

  • Stirring Rods: Glass or wooden stirrers.

  • Molds: Silicone or Teflon molds for casting test specimens.

  • Vacuum Oven: For degassing and curing.

  • Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat.

Experimental Workflow

experimental_workflow start Start weigh Weigh Resin and Curing Agent start->weigh mix Mix Components Thoroughly weigh->mix degas Degas Mixture in Vacuum mix->degas cast Cast into Molds degas->cast cure Cure in Oven cast->cure demold Demold Specimens cure->demold characterize Characterize Properties demold->characterize end End characterize->end

Caption: A typical experimental workflow for preparing and testing epoxy samples.

Stoichiometric Calculation

To achieve optimal properties, it is crucial to use the correct stoichiometric ratio of resin to curing agent. The parts by weight of the curing agent per 100 parts of resin (phr) can be calculated as follows:

phr = (AHEW / EEW) * 100

For DGEBA (EEW ≈ 190 g/eq) and PACM (AHEW ≈ 52.5 g/eq):

phr = (52.5 / 190) * 100 ≈ 27.6

Therefore, approximately 27.6 parts by weight of PACM should be used for every 100 parts by weight of the DGEBA resin.

Curing Protocol
  • Preparation:

    • Pre-heat the vacuum oven to the desired curing temperature.

    • Ensure all materials and equipment are clean and dry.

  • Mixing:

    • Accurately weigh the epoxy resin and PACM curing agent in a clean mixing container according to the calculated stoichiometric ratio.

    • Mix the two components thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.

  • Degassing:

    • Place the mixture in a vacuum chamber or oven at room temperature and apply a vacuum of 28-30 inHg to remove any entrapped air bubbles.

    • Hold the vacuum until the bubbling subsides (typically 5-10 minutes).

  • Casting:

    • Carefully pour the degassed mixture into pre-heated molds.

  • Curing Schedule:

    • A typical curing schedule for a DGEBA-PACM system is a two-stage process:

      • Initial cure: 2 hours at 80°C.

      • Post-cure: 3 hours at 150°C.

    • Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

  • Demolding:

    • Once cooled, carefully remove the cured specimens from the molds.

Characterization Protocols
  • Objective: To determine the glass transition temperature (Tg) and the extent of cure.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Prepare a small sample (5-10 mg) from the cured specimen.

    • Place the sample in an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the expected Tg (e.g., 200°C).

    • The Tg is observed as a step-like change in the heat flow curve.[5]

  • Objective: To determine the tensile strength and modulus of the cured material.

  • Apparatus: Universal Testing Machine with appropriate grips.

  • Procedure (based on ASTM D638):

    • Use dog-bone shaped specimens cast from the cured epoxy.

    • Measure the cross-sectional area of the narrow section of the specimen.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • The machine will record the load and elongation. Tensile strength is calculated as the maximum load divided by the original cross-sectional area.

  • Objective: To evaluate the resistance of the cured epoxy to various chemicals.

  • Apparatus: Analytical balance, immersion containers.

  • Procedure (based on ASTM D543):

    • Prepare several pre-weighed, cured specimens of known dimensions.

    • Immerse the specimens in the test chemicals at a specified temperature (e.g., 25°C).

    • At regular intervals (e.g., 7, 30, 90 days), remove the specimens, gently wipe them dry, and re-weigh them.

    • Calculate the percentage weight change as an indicator of chemical absorption.

    • Visually inspect the specimens for any signs of degradation, such as swelling, cracking, or discoloration.

Safety Precautions

  • Always work in a well-ventilated area.

  • Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Avoid skin and eye contact with both the uncured resin and the curing agent.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Catalytic Dehydrogenation of Dicyclohexylmethane for Hydrogen Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic dehydrogenation of dicyclohexylmethane ((C₆H₁₁)₂CH₂) serves as a critical reaction for the release of stored hydrogen. As a promising Liquid Organic Hydrogen Carrier (LOHC), this compound offers a safe and practical means of hydrogen transport and storage. This document provides detailed application notes and experimental protocols for researchers and professionals engaged in the study and application of this technology. The dehydrogenation reaction yields diphenylmethane (B89790) ((C₆H₅)₂CH₂) and gaseous hydrogen, which can then be utilized in various applications, including fuel cells and chemical synthesis.

Data Presentation: Performance of Catalytic Systems

The efficiency of hydrogen release from this compound is highly dependent on the catalyst employed and the reaction conditions. While specific quantitative data for this compound dehydrogenation is an active area of research, the following tables summarize typical performance metrics for platinum-group metal catalysts, which are commonly used for this class of reaction. This data, drawn from studies on analogous LOHC systems such as perhydro-dibenzyl-toluene and methylcyclohexane (B89554), provides a comparative baseline.[1][2][3][4]

Table 1: Comparison of Catalytic Systems for this compound Dehydrogenation

CatalystSupportTemperature (°C)Hydrogen Release Rate (NL H₂/min/g_cat)Conversion (%)Selectivity to Diphenylmethane (%)Reference
0.5 wt% PtAl₂O₃300-400~52.6 LPM from 26.3 L LOHC + 1.5 kg catalyst>90High[1]
0.3 wt% PtAl₂O₃380-430Not ReportedUp to 97.5Very High[2][3]
Mn-modified PtAl₂O₃Not ReportedNot ReportedNot ReportedStudied as a model system[5]
Pt NanoparticlesCeO₂350High TOF (>32,000 molH₂ molPt⁻¹ h⁻¹)~30~100 to Benzene[6][7]

*Data from analogous LOHC systems (perhydro-dibenzyl-toluene or methylcyclohexane) and presented for comparative purposes.

Table 2: Effect of Reaction Temperature on Dehydrogenation Performance over 0.3 wt% Pt/Al₂O₃ *

Temperature (°C)This compound Conversion (%)Hydrogen Yield (%)Notes
380~20 (in presence of H₂)Not ReportedReaction is endothermic; higher temperatures favor conversion.
430Up to 97.5 (in absence of H₂)Not ReportedSignificant improvement in conversion at higher temperatures.

*Based on data for methylcyclohexane dehydrogenation.[2][3]

Experimental Protocols

The following protocols provide a generalized methodology for the catalytic dehydrogenation of this compound in a laboratory setting using a fixed-bed reactor.

Protocol 1: Continuous-Flow Dehydrogenation in a Fixed-Bed Reactor

This protocol describes a standard setup for continuous hydrogen release from this compound.

Materials:

  • This compound (high purity)

  • Catalyst (e.g., 0.5 wt% Pt on Al₂O₃ pellets)

  • Inert gas (e.g., Nitrogen or Argon, high purity)

  • Tubular fixed-bed reactor (stainless steel)

  • High-performance liquid pump

  • Mass flow controllers

  • Temperature controller and furnace

  • Back-pressure regulator

  • Gas-liquid separator

  • Condenser

  • Gas chromatograph (GC) for product analysis

  • Hydrogen sensor

Procedure:

  • Catalyst Packing: Carefully pack a known amount of the catalyst into the fixed-bed reactor, ensuring a uniform bed. Place quartz wool at both ends of the catalyst bed to secure it.

  • System Assembly: Assemble the reactor within the furnace and connect the inlet to the liquid pump and gas lines via mass flow controllers. Connect the reactor outlet to the back-pressure regulator, followed by a condenser and a gas-liquid separator.

  • Leak Test: Pressurize the system with an inert gas to check for any leaks.

  • Catalyst Activation (if required): Some catalysts may require in-situ activation. This is typically done by heating the catalyst to a specific temperature under a flow of hydrogen or an inert gas, as per the manufacturer's recommendations.

  • System Purge: Before introducing the reactant, purge the system thoroughly with an inert gas to remove any air.

  • Reaction Initiation:

    • Heat the reactor to the desired reaction temperature (e.g., 350-400 °C).

    • Once the temperature is stable, start the flow of this compound into the reactor at a defined liquid hourly space velocity (LHSV).

    • A co-flow of inert gas can be used to facilitate the transport of products and maintain a stable pressure.

  • Product Collection and Analysis:

    • The reactor effluent is cooled in the condenser to separate the liquid products (diphenylmethane and unreacted this compound) from the gaseous hydrogen.

    • The liquid products are collected in the gas-liquid separator.

    • The released hydrogen gas is directed through a flow meter and can be analyzed for purity.

    • Periodically, collect liquid samples for analysis by gas chromatography (GC) to determine the conversion of this compound and the selectivity to diphenylmethane.[8]

  • Shutdown:

    • Stop the this compound flow and switch to an inert gas flow.

    • Turn off the furnace and allow the reactor to cool down to room temperature under the inert gas flow.

    • Once cooled, the system can be safely depressurized and disassembled.

Protocol 2: Product Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

Procedure:

  • Sample Preparation: Dilute the collected liquid samples in a suitable solvent (e.g., toluene (B28343) or hexane) to an appropriate concentration.

  • Calibration: Prepare standard solutions of this compound and diphenylmethane of known concentrations to create a calibration curve.

  • Analysis: Inject the prepared samples and standards into the GC.

  • Quantification: Identify the peaks corresponding to this compound and diphenylmethane based on their retention times. Quantify the amounts of each component by comparing their peak areas to the calibration curves.

  • Calculation: Calculate the conversion of this compound and the selectivity to diphenylmethane.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the catalytic dehydrogenation of this compound in a continuous-flow fixed-bed reactor system.

G cluster_input Input cluster_system Dehydrogenation System cluster_output Output & Analysis dcm This compound (LOHC) pump HPLC Pump dcm->pump inert_gas Inert Gas (N2/Ar) mfc Mass Flow Controller inert_gas->mfc reactor Fixed-Bed Reactor (Pt/Al2O3 Catalyst) pump->reactor mfc->reactor furnace Furnace bpr Back-Pressure Regulator reactor->bpr condenser Condenser bpr->condenser separator Gas-Liquid Separator condenser->separator h2_out Hydrogen Gas separator->h2_out dpm_out Diphenylmethane & Unreacted DCM separator->dpm_out h2_sensor H2 Sensor/ Flow Meter h2_out->h2_sensor gc Gas Chromatograph (GC) dpm_out->gc

Experimental workflow for continuous dehydrogenation.
Reaction Pathway

The dehydrogenation of this compound over a platinum catalyst is believed to occur in a stepwise manner on the catalyst surface. The following diagram illustrates a plausible reaction pathway.

G DCM This compound (C13H24) adsorbed_DCM Adsorbed DCM on Pt surface DCM->adsorbed_DCM Adsorption intermediate1 Partially Dehydrogenated Intermediate 1 (+ H2) adsorbed_DCM->intermediate1 Stepwise Dehydrogenation intermediate2 Partially Dehydrogenated Intermediate 2 (+ H2) intermediate1->intermediate2 adsorbed_DPM Adsorbed Diphenylmethane (+ nH2) intermediate2->adsorbed_DPM DPM Diphenylmethane (C13H12) adsorbed_DPM->DPM Desorption H2 Hydrogen Gas (6H2) adsorbed_DPM->H2

Plausible reaction pathway for this compound dehydrogenation.

References

Application Notes and Protocols for High-Pressure Hydrogenation of Diphenylmethane to Dicyclohexylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental setup and execution of the high-pressure hydrogenation of diphenylmethane (B89790) (DPM) to produce dicyclohexylmethane (DCHM), also known as perhydrodiphenylmethane. This reaction is of significant interest in the context of Liquid Organic Hydrogen Carriers (LOHCs) and the synthesis of specialty chemicals.

Introduction

The catalytic hydrogenation of aromatic compounds is a fundamental process in chemical synthesis. The conversion of diphenylmethane to this compound involves the saturation of both aromatic rings, a reaction that requires high-pressure hydrogen and an efficient catalyst. This compound is a valuable compound, particularly as a hydrogen-storage medium in LOHC technology, where hydrogen is chemically bound to a liquid carrier for safe and dense storage and transportation. The successful and selective hydrogenation of diphenylmethane is crucial for the viability of this technology.

This application note details a highly efficient and selective protocol using a ruthenium nanoparticle catalyst, along with essential information on the experimental setup, safety procedures, and analytical methods for monitoring the reaction.

Experimental Data Summary

The following table summarizes the quantitative data for a highly selective hydrogenation of diphenylmethane using an aqueous ruthenium nanoparticle system.[1]

ParameterValue
SubstrateDiphenylmethane (DPM)
ProductThis compound (DCHM)
CatalystAqueous Ru Nanoparticles (Ru@SLSaq)
Substrate/Catalyst Ratio (nsubstrate/nRu)750
Hydrogen Pressure1.5 MPa (approx. 218 psi)
Temperature80 °C
Reaction Time4 hours
DCHM Yield96.6%
Apparent Activation Energy (Ea)46.5 kJ·mol–1

Experimental Protocols

This section provides a detailed methodology for the high-pressure hydrogenation of diphenylmethane.

Materials and Equipment
  • Reactants: Diphenylmethane (high purity)

  • Catalyst: Aqueous Ru Nanoparticles stabilized by sodium lignosulfonate (as per the cited literature) or a commercially available hydrogenation catalyst such as 5% Ru/C, 5% Pd/C, or 5% Pt/C.[2]

  • Solvent: Water (if using the aqueous Ru nanoparticle system) or a suitable organic solvent like 1,4-dioxane (B91453) for other catalysts.[3]

  • Gases: High-purity hydrogen (H₂), High-purity nitrogen (N₂)

  • Reactor: A high-pressure autoclave (e.g., Parr reactor) made of a material compatible with the reactants and reaction conditions (e.g., stainless steel, Hastelloy). The reactor should be equipped with a magnetic stirrer, a gas inlet and outlet, a pressure gauge, a thermocouple, a safety relief valve, and a rupture disk.[3][4][5]

  • Analytical Instruments: Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID), Nuclear Magnetic Resonance (NMR) spectrometer, or Raman spectrometer for monitoring reaction progress and product characterization.[6]

Safety Precautions for High-Pressure Hydrogenation

WARNING: High-pressure hydrogenation reactions are hazardous due to the use of flammable hydrogen gas under high pressure and potentially pyrophoric catalysts. Strict adherence to safety protocols is mandatory.

  • Trained Personnel: Only personnel trained in high-pressure reactor operation should perform this experiment.[4][7]

  • Ventilation: The entire setup must be located in a well-ventilated fume hood or a designated high-pressure bay.[2][7]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn.[4]

  • Ignition Sources: All potential ignition sources must be eliminated from the vicinity of the experiment.[2][7]

  • Pressure Relief Systems: Ensure the reactor's safety relief valve and rupture disk are correctly rated for the intended operating pressure.[4][5]

  • Leak Testing: Before introducing hydrogen, the system must be leak-tested with an inert gas like nitrogen.[2][7]

  • Catalyst Handling: Hydrogenation catalysts, especially after use, can be pyrophoric. They should be handled under an inert atmosphere or kept wet with a solvent to prevent ignition upon contact with air.[2]

  • Emergency Plan: A clear emergency plan should be in place, including the location of fire extinguishers and emergency shutdown procedures.

Detailed Experimental Procedure
  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure reactor.

    • Charge the reactor with the desired amount of diphenylmethane and the catalyst. For the aqueous Ru nanoparticle system, add the substrate and the aqueous catalyst solution.[1] For other catalysts, the substrate and a suitable solvent may be added.[3]

  • Sealing and Purging:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with nitrogen several times to remove all oxygen. This is a critical step to prevent the formation of an explosive hydrogen-air mixture. A typical procedure is to pressurize with nitrogen to a moderate pressure (e.g., 5-10 bar) and then vent. Repeat this cycle 3-5 times.[2][3]

  • Leak Testing:

    • After purging, pressurize the reactor with nitrogen to a pressure slightly above the intended operating pressure.

    • Monitor the pressure for at least 30 minutes. A stable pressure indicates the system is free of leaks. If the pressure drops, locate and fix the leak before proceeding.[7]

  • Hydrogenation Reaction:

    • After a successful leak test, vent the nitrogen and purge the reactor with hydrogen 2-3 times.[3]

    • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 1.5 MPa).[1]

    • Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).[1]

    • Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The pressure can be maintained by supplying hydrogen from a reservoir.[3]

    • Alternatively, samples can be carefully taken at intervals (if the reactor is equipped for safe sampling at high pressure) to be analyzed by GC, NMR, or Raman spectroscopy to determine the degree of hydrogenation.[6]

  • Reaction Quenching and Product Isolation:

    • After the desired reaction time or when hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.

    • Vent the excess hydrogen in a safe manner (e.g., through a dedicated vent line to the outside).

    • Purge the reactor with nitrogen to remove any residual hydrogen.

    • Carefully open the reactor.

    • Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric. It is best to filter it under a nitrogen atmosphere or to quench it by adding it to a large volume of water.

    • The liquid product can then be purified, for example by distillation, if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the high-pressure hydrogenation experiment.

HydrogenationWorkflow Experimental Workflow for High-Pressure Hydrogenation cluster_prep Preparation cluster_setup Reactor Setup cluster_reaction Hydrogenation cluster_workup Work-up A Reactor Cleaning & Drying B Charge Substrate & Catalyst A->B C Seal Reactor B->C Proceed to Setup D Purge with Nitrogen C->D E Leak Test with Nitrogen D->E F Purge with Hydrogen E->F If Leak-Free E_Fail Leak Detected? E->E_Fail G Pressurize with H₂ F->G H Heat & Stir G->H I Monitor Reaction Progress H->I J Cool Down & Vent H₂ I->J Reaction Complete K Purge with Nitrogen J->K L Open Reactor K->L M Filter Catalyst (Safely) L->M N Product Analysis & Purification M->N E_Fail->C Yes (Fix Leak) E_Fail->F No

Caption: Logical workflow for the high-pressure hydrogenation of diphenylmethane.

References

Application Notes & Protocols: Non-Phosgene Synthesis of 4,4'-Diisocyanatodicyclohexylmethane (HMDI) from Dicyclohexylmethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Diisocyanatodicyclohexylmethane (HMDI), also known as hydrogenated MDI (H12MDI), is a crucial aliphatic diisocyanate used in the production of high-performance polyurethanes. These polyurethanes exhibit excellent light stability, weather resistance, and mechanical properties, making them suitable for a wide range of applications, including coatings, adhesives, sealants, and elastomers. The traditional synthesis of HMDI involves the use of highly toxic and corrosive phosgene (B1210022). Growing environmental and safety concerns have spurred the development of non-phosgene synthesis routes. This document provides detailed application notes and experimental protocols for the synthesis of HMDI from this compound derivatives without the use of phosgene.

The primary precursor for non-phosgene HMDI synthesis is 4,4'-diaminothis compound (H12MDA), which is produced via the hydrogenation of methylenedianiline (MDA).[1][2] Two main non-phosgene pathways to convert H12MDA to HMDI are detailed: the use of phosgene substitutes like triphosgene (B27547) and the thermal decomposition of this compound dicarbamate intermediates.

Part 1: Synthesis of the Precursor: 4,4'-Diaminothis compound (H12MDA)

The synthesis of H12MDA is a critical first step and is achieved through the catalytic hydrogenation of 4,4'-methylenedianiline (B154101) (MDA).

Experimental Protocol: Catalytic Hydrogenation of MDA to H12MDA

This protocol is based on methodologies described in publicly available patents and research articles.[3]

Materials:

  • 4,4'-Methylenedianiline (MDA)

  • Solvent (e.g., Tetrahydrofuran (THF), Isopropyl alcohol)[3][4]

  • Catalyst: Ruthenium-based (e.g., 5% Ru on Alumina, Ru/C) or Rhodium-Ruthenium based.[3]

  • Promoter (optional): Lithium hydroxide (B78521) monohydrate[3]

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

Procedure:

  • Reactor Charging: In a high-pressure autoclave, charge the 4,4'-methylenedianiline (MDA), solvent, and the hydrogenation catalyst. For example, use a ratio of 100 g MDA, 20 g isopropyl alcohol, 10 g water, and 7 g of 5% ruthenium on alumina.[3] If using a promoter, add it at this stage (e.g., 0.4 g of lithium hydroxide monohydrate).[3]

  • Purging: Seal the reactor and flush it multiple times with an inert gas (e.g., nitrogen) to remove any oxygen, followed by flushing with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-4000 psig).[3] Heat the reaction mixture to the target temperature (e.g., 100-180 °C) with vigorous stirring.[5]

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. Maintain the pressure by recharging with hydrogen as it is consumed. The reaction is considered complete when hydrogen uptake ceases. Reaction times can range from 1 to 9 hours.[5]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Product Isolation: Filter the reaction mixture to remove the catalyst. The solvent can be removed from the filtrate by distillation under reduced pressure to yield the crude H12MDA.

  • Purification: The crude product can be further purified by vacuum distillation to obtain high-purity H12MDA.

Data Presentation: H12MDA Synthesis
ParameterValueReference
Starting Material 4,4'-Methylenedianiline (MDA)[3]
Catalyst 5% Ruthenium on Alumina[3]
Supported nanoscale Ru catalyst[5]
Rhodium-Ruthenium on support
Solvent Isopropyl alcohol/Water[3]
Tetrahydrofuran (THF)[4]
Temperature 100-180 °C[5]
80-170 °C[3]
Pressure 4-10 MPa (approx. 580-1450 psig)[5]
500-4000 psig[3]
Reaction Time 1-9 hours[5]
~4.4 hours[3]
MDA Conversion ~100%[5]
H12MDA Yield ~100% (weight yield)[5]
85-95%[6]
Product Purity (trans,trans-isomer content) < 25%[5]

Part 2: Non-Phosgene HMDI Synthesis Route 1: Using Phosgene Substitutes

This route avoids the direct use of phosgene gas by employing safer, solid, or liquid phosgene equivalents, such as bis(trichloromethyl) carbonate (triphosgene) or trichloromethyl chloroformate (diphosgene).

Experimental Protocol: HMDI Synthesis using Triphosgene

This protocol is a representative procedure based on the general reaction of amines with triphosgene.

Materials:

  • 4,4'-Diaminothis compound (H12MDA)

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • Inert solvent (e.g., Dichloromethane (B109758), Toluene, Chlorobenzene)

  • Base (e.g., Triethylamine, Pyridine)

  • Reaction vessel equipped with a stirrer, dropping funnel, condenser, and a system for neutralizing evolved HCl (e.g., a scrubber with a caustic solution).

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve H12MDA and a base (e.g., triethylamine, 2.1 equivalents) in an inert solvent like dichloromethane under an inert atmosphere (e.g., argon).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Triphosgene Addition: Dissolve triphosgene (approximately 0.36 equivalents) in the same inert solvent and add it dropwise to the cooled H12MDA solution while maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and the evolution of HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 16 hours) until the reaction is complete (monitored by techniques like TLC or IR spectroscopy to observe the disappearance of the amine and the appearance of the isocyanate peak).

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., MgSO4).

  • Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain crude HMDI.

  • Purification: The crude HMDI can be purified by vacuum distillation.

Data Presentation: HMDI Synthesis with Phosgene Substitutes
ParameterValueReference
Starting Material 4,4'-Diaminothis compound (H12MDA)-
Reagent Bis(trichloromethyl) carbonate (Triphosgene)-
Solvent Dichloromethane-
Base Triethylamine-
Temperature 0-5 °C (addition), then room temperature-
Reaction Time ~16 hours-
Yield Not specified for HMDI, but this is a general high-yield method for isocyanates.-
Purity High purity achievable after distillation.-

Part 3: Non-Phosgene HMDI Synthesis Route 2: The Carbamate (B1207046) Pathway

This is a two-step process involving the formation of a dicarbamate intermediate followed by its thermal decomposition to HMDI.

Step 1: Synthesis of this compound Dicarbamate

Experimental Protocol: Methoxycarbonylation of H12MDA with Dimethyl Carbonate (DMC)

This protocol is based on analogous reactions for the synthesis of dicarbamates from diamines and DMC.[7][8]

Materials:

  • 4,4'-Diaminothis compound (H12MDA)

  • Dimethyl Carbonate (DMC)

  • Catalyst (e.g., Zinc acetate, Lead (II) oxide, or a heteropoly acid like H4[SiW12O40])[7]

  • Solvent (optional, DMC can act as both reactant and solvent)

  • Autoclave or sealed reaction vessel.

Procedure:

  • Reactor Charging: Charge the H12MDA, a molar excess of dimethyl carbonate (e.g., DMC to H12MDA molar ratio of 4:1 to 6:1), and the catalyst (e.g., 5-7 wt% based on H12MDA) into an autoclave.[7][8]

  • Reaction: Seal the reactor and heat the mixture to the desired temperature (e.g., 170 °C) with stirring for a specified time (e.g., 3-5 hours).[1]

  • Cooling and Product Isolation: After the reaction, cool the reactor. The product, this compound dicarbamate, may precipitate upon cooling. The solid product can be isolated by filtration.

  • Purification: The crude dicarbamate can be purified by recrystallization from a suitable solvent.

Step 2: Thermal Decomposition of this compound Dicarbamate to HMDI

Experimental Protocol: Thermal Decomposition of Dicarbamate

This protocol is based on general procedures for the thermal cracking of carbamates to isocyanates.

Materials:

  • This compound dicarbamate

  • High-boiling point inert solvent (optional)

  • Catalyst (optional, e.g., metal oxides)

  • Distillation apparatus suitable for high temperatures and vacuum.

Procedure:

  • Reaction Setup: Place the this compound dicarbamate in a reaction vessel equipped with a distillation head. The reaction can be carried out with or without a high-boiling point solvent.

  • Decomposition and Distillation: Heat the dicarbamate under reduced pressure. The decomposition will yield HMDI and methanol. The HMDI product is continuously removed by distillation to prevent side reactions. The decomposition temperature is typically in the range of 250-600 °C.[9]

  • Product Collection: Collect the distilled HMDI.

  • Purification: The collected HMDI can be further purified by fractional vacuum distillation.

Data Presentation: HMDI Synthesis via Carbamate Pathway

Step 1: Dicarbamate Formation

ParameterValueReference
Starting Materials H12MDA, Dimethyl Carbonate (DMC)[7][8]
Catalyst Mn(OAc)2, AlSBA-15, H4[SiW12O40][7]
DMC:HDA Molar Ratio 4:1 to 6:1[7][8]
Temperature ~90 °C to 170 °C[1]
Reaction Time 3-35 hours (depends on catalyst and temp)[7]
Yield of Dicarbamate Up to 98% (for analogous reactions)[7]

Step 2: Thermal Decomposition to HMDI

ParameterValueReference
Starting Material This compound dicarbamate-
Temperature 250-600 °C (general range for carbamate thermolysis)[9]
Pressure Reduced pressure (vacuum)-
Catalyst Metal oxides (optional)-
HMDI Yield ~90% (reported for analogous diisocyanates)

Visualizations

Synthesis Pathway of H12MDA

H12MDA_Synthesis cluster_conditions Reaction Conditions MDA 4,4'-Methylenedianiline (MDA) H12MDA 4,4'-Diaminothis compound (H12MDA) MDA->H12MDA Hydrogenation H2 H2 (Hydrogen Gas) Catalyst Ru or Rh/Ru Catalyst Temperature: 100-180 °C Temperature: 100-180 °C Pressure: 500-4000 psig Pressure: 500-4000 psig NonPhosgene_HMDI_Workflow cluster_route1 Route 1: Phosgene Substitute cluster_route2 Route 2: Carbamate Pathway H12MDA1 H12MDA HMDI1 HMDI H12MDA1->HMDI1 Reaction in inert solvent with base Triphosgene Triphosgene / Diphosgene H12MDA2 H12MDA Dicarbamate This compound Dicarbamate H12MDA2->Dicarbamate Methoxycarbonylation DMC Dimethyl Carbonate (DMC) HMDI2 HMDI Dicarbamate->HMDI2 Thermal Decomposition Methanol Methanol (byproduct) Dicarbamate->Methanol start Start: 4,4'-Diaminothis compound (H12MDA) start->H12MDA1 start->H12MDA2 Overall_Process_Logic RawMaterials Raw Materials (Aniline, Formaldehyde) MDA_Synth MDA Synthesis RawMaterials->MDA_Synth MDA Methylenedianiline (MDA) MDA_Synth->MDA Hydrogenation Hydrogenation MDA->Hydrogenation H12MDA 4,4'-Diaminothis compound (H12MDA) Hydrogenation->H12MDA NonPhosgeneConversion Non-Phosgene Conversion (Route 1 or 2) H12MDA->NonPhosgeneConversion Purification Purification NonPhosgeneConversion->Purification HMDI HMDI Product Purification->HMDI

References

Application Notes and Protocols: Dicyclohexylmethane Derivatives in Specialty Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylmethane derivatives are crucial monomers in the synthesis of specialty polyamides, imparting a unique combination of properties desirable for high-performance applications. These cycloaliphatic monomers, unlike their aromatic counterparts, can lead to polyamides with improved processability, good color stability, and excellent thermal and mechanical properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of specialty polyamides using two key this compound derivatives: 4,4'-Methylenebis(cyclohexylamine) (PACM) and 4,4'-dicyclohexylmethane diisocyanate (H12MDI).

The isomeric composition of these monomers, particularly PACM, which exists as a mixture of trans,trans, cis,trans, and cis,cis isomers, significantly influences the properties of the final polymer, such as crystallinity, melting point, and glass transition temperature.[1][2] By controlling the isomer ratio, the characteristics of the resulting polyamide can be finely tuned.[1]

Data Presentation

The properties of polyamides derived from this compound derivatives are highly dependent on the comonomer used, typically a dicarboxylic acid or a diol, and the polymerization conditions. The following tables summarize key quantitative data for various specialty polyamides.

Table 1: Thermal Properties of Polyamides Derived from 4,4'-Methylenebis(cyclohexylamine) (PACM) and Various Dicarboxylic Acids

Dicarboxylic AcidDiamine Isomer Ratio (trans,trans %)Glass Transition Temp. (°C)5% Weight-Loss Temp. (°C)
Dodecanedioic Acid20~150Not Specified
Sebacic AcidNot Specified137 - 158Not Specified
Azelaic AcidNot SpecifiedNot SpecifiedNot Specified
Adipic AcidNot SpecifiedNot SpecifiedNot Specified
N,N′-bis(4-fluorobenzamide)dicyclohexyl methane (B114726) derived diacidNot Specified217.2442.3
N,N′-bis(4-fluorobenzamide)-3,3′-dimethyl dicyclohexyl methane derived diacidNot Specified236.9429.8

Data adapted from publicly available research articles and patents. Specific values can vary based on the exact isomeric composition and polymerization conditions.[1][3]

Table 2: Mechanical and Rheological Properties of Polyamides Derived from this compound Derivatives

Polyamide DesignationTensile Strength (MPa)Tensile Modulus (GPa)Complex Viscosity (kPa·s)
Ph-DCMGoodNot Specified8.7 (at 290°C) -> 2.9 (at 350°C)
Ph-MCMGoodNot Specified20.8 (at 290°C) -> 0.9 (at 350°C)

Data for semiaromatic polyamides derived from difluorobenzamide monomers based on this compound units.[3]

Experimental Protocols

Two primary methods for the synthesis of polyamides from this compound derivatives are melt polymerization and solution polymerization.[1]

Protocol 1: Melt Polymerization of Polyamide from PACM and Dodecanedioic Acid

This method is suitable for the synthesis of polyamides from aliphatic dicarboxylic acids.[1]

Materials:

  • 4,4'-Methylenebis(cyclohexylamine) (PACM)

  • Dodecanedioic acid

  • Phosphorous acid (catalyst)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge equimolar amounts of 4,4'-Methylenebis(cyclohexylamine) and dodecanedioic acid into the reactor. Add a catalytic amount of phosphorous acid.

  • Inerting: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen.

  • Heating and Pre-polymerization: Heat the mixture under a slow stream of nitrogen to 220-240°C with continuous stirring. Water will start to distill off as the salt is formed and begins to polymerize.

  • Polycondensation under Vacuum: Once the majority of the water has been removed (as observed by the rate of distillation), gradually apply a vacuum to the system over a period of 1-2 hours, reducing the pressure to below 1 torr.

  • High Temperature Polymerization: Increase the temperature to 260-280°C and continue the reaction under high vacuum for another 2-4 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.

  • Extrusion and Cooling: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it.

  • Pelletizing: Pelletize the resulting solid polymer strand for further processing and characterization.

Protocol 2: Solution Polymerization of Aromatic Polyamides

This method is often used for the synthesis of aromatic polyamides which may have higher melting points and lower solubility.

Materials:

  • Aromatic diamine (e.g., a derivative of PACM)

  • Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Pyridine (acid scavenger)

  • Calcium chloride (optional, to enhance solubility)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel

  • Low-temperature bath (e.g., ice-water bath)

Procedure:

  • Dissolving the Diamine: Dissolve the aromatic diamine in NMP (with dissolved calcium chloride if needed) in the three-necked flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5°C using the low-temperature bath.

  • Adding the Diacid Chloride: Slowly add a solution of the aromatic diacid chloride in NMP to the stirred diamine solution via the dropping funnel. Maintain the temperature below 10°C during the addition.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol (B129727) or water with vigorous stirring.

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with water and then methanol to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualizations

Diagram 1: General Synthesis of Polyamides from PACM

G cluster_reactants Reactants cluster_products Products PACM 4,4'-Methylenebis(cyclohexylamine) (PACM) Polyamide Specialty Polyamide PACM->Polyamide Polycondensation Diacid Dicarboxylic Acid (e.g., Dodecanedioic Acid) Diacid->Polyamide Water Water (byproduct) Polyamide->Water

Caption: Synthesis of specialty polyamides via polycondensation of PACM and a dicarboxylic acid.

Diagram 2: Experimental Workflow for Melt Polymerization

G start Start charge Charge Reactor (PACM, Diacid, Catalyst) start->charge purge Purge with Nitrogen charge->purge heat Heat to 220-240°C (Pre-polymerization) purge->heat vacuum Apply Vacuum (Reduce Pressure) heat->vacuum polymerize Heat to 260-280°C (High Temp. Polymerization) vacuum->polymerize extrude Extrude Polymer polymerize->extrude cool Quench in Water Bath extrude->cool pelletize Pelletize cool->pelletize end End pelletize->end

Caption: Step-by-step workflow for the melt polymerization of polyamides.

Diagram 3: Logical Relationship of PACM Isomers to Polyamide Properties

G cluster_isomers PACM Isomeric Composition cluster_properties Resulting Polyamide Properties trans_trans trans,trans crystallinity Crystallinity trans_trans->crystallinity Influences cis_trans cis,trans cis_trans->crystallinity cis_cis cis,cis cis_cis->crystallinity melting_point Melting Point crystallinity->melting_point Affects tg Glass Transition Temperature crystallinity->tg Affects mechanical_strength Mechanical Strength crystallinity->mechanical_strength Affects

Caption: Influence of PACM isomer ratios on key polyamide properties.

References

The Role of Dicyclohexylmethane in Crafting High-Performance Semiaromatic Polyamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semiaromatic polyamides bridge the gap between aliphatic and fully aromatic polyamides, offering a unique combination of high thermal stability, mechanical strength, and improved processability. The incorporation of the dicyclohexylmethane moiety, through monomers such as 4,4'-diaminothis compound (PACM) or this compound diisocyanate (HMDI), is a key strategy in the synthesis of these advanced materials. The cycloaliphatic nature of the this compound unit introduces rigidity and thermal resistance while disrupting the chain packing that often leads to poor solubility and high melting points in fully aromatic polyamides. This unique structural contribution enhances the performance characteristics of the resulting polymers, making them suitable for a range of demanding applications.

These application notes provide a comprehensive overview of the synthesis and characterization of semiaromatic polyamides incorporating the this compound structure. Detailed experimental protocols for various polymerization techniques are presented, along with a summary of the key performance data of the resulting polymers.

Core Applications

Semiaromatic polyamides derived from this compound are valued for their:

  • High Glass Transition Temperature (Tg): The rigid cycloaliphatic rings of the this compound unit contribute to a high Tg, enabling the material to retain its mechanical properties at elevated temperatures.

  • Excellent Thermal Stability: These polyamides exhibit high decomposition temperatures, making them suitable for applications requiring long-term performance at high temperatures.

  • Good Mechanical Properties: The combination of rigid aromatic and cycloaliphatic segments with flexible linkages can lead to polymers with high strength, stiffness, and toughness.

  • Improved Processability: Compared to fully aromatic polyamides, those containing the this compound moiety often exhibit better solubility in organic solvents and lower melt viscosities, facilitating processing.

Data Presentation: Properties of this compound-Based Semiaromatic Polyamides

The following tables summarize the quantitative data for semiaromatic polyamides synthesized using this compound-derived monomers.

Table 1: Thermal Properties of Semiaromatic Polyamides

Polymer NameMonomersGlass Transition Temperature (Tg) (°C)5% Weight-Loss Temperature (T5%) (°C)
Ph-DCM[1][2]N,N'-bis(4-fluorobenzamide)dicyclohexyl methane, 1,1-bis(4-hydroxyphenyl)-1-phenylethane (BHPPE)217.2[1][2]442.3[1][2]
Ph-MCM[1][2]N,N'-bis(4-fluorobenzamide)-3,3'-dimethyl dicyclohexyl methane, BHPPE236.9[1][2]429.8[1][2]

Table 2: Mechanical and Rheological Properties of Semiaromatic Polyamides

Polymer NameStorage Modulus (GPa)Complex Viscosity (kPa·s) at 290°CComplex Viscosity (kPa·s) at 350°C
Ph-DCM[1]1.3[1]8.7[1][2]2.9[1][2]
Ph-MCM[1]2.1[1]20.8[1][2]0.9[1][2]

Experimental Protocols

Protocol 1: Synthesis of Semiaromatic Polyamide via Nucleophilic Polycondensation

This protocol describes the synthesis of a semiaromatic polyamide from a this compound-derived difluorobenzamide monomer and a bisphenol.[1]

Materials:

  • N,N'-bis(4-fluorobenzamide)dicyclohexyl methane

  • 1,1-bis(4-hydroxyphenyl)-1-phenylethane (BHPPE)

  • Potassium carbonate (K2CO3)

  • N-methyl-2-pyrrolidone (NMP)

  • Toluene (B28343)

  • Deionized water

  • Ethanol

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add N,N'-bis(4-fluorobenzamide)dicyclohexyl methane, BHPPE, and K2CO3 in equimolar amounts relative to the functional groups.

  • Add NMP and toluene to the flask.

  • Heat the reaction mixture to 140°C and maintain for 2 hours to dehydrate the system.

  • After dehydration, slowly raise the temperature to 200°C and maintain for 8 hours under a nitrogen atmosphere with continuous stirring.

  • After cooling to room temperature, pour the viscous reaction solution into deionized water with vigorous stirring to precipitate the polymer.

  • Filter the fibrous polymer and wash it thoroughly with hot deionized water and then with ethanol.

  • Dry the resulting semiaromatic polyamide powder in a vacuum oven at 100°C for 12 hours.

Protocol 2: General Procedure for Interfacial Polymerization

This protocol provides a general method for synthesizing semiaromatic polyamides at the interface of two immiscible liquids.

Materials:

  • 4,4'-Diaminothis compound (PACM)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • Sodium carbonate (Na2CO3)

  • Dichloromethane (or another suitable organic solvent)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of 4,4'-diaminothis compound and sodium carbonate.

  • Prepare an organic solution of the aromatic diacid chloride in dichloromethane.

  • Carefully pour the organic solution onto the aqueous solution in a beaker to create a distinct interface.

  • A film of the polyamide will form at the interface.

  • Gently pull the polymer film from the interface using forceps and wind it onto a rotating rod.

  • Continuously remove the polymer rope from the beaker.

  • Wash the collected polymer thoroughly with water and then with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove unreacted monomers and byproducts.

  • Dry the polyamide under vacuum.

Protocol 3: Synthesis of Semiaromatic Polyamides by Bulk Polycondensation

This protocol outlines a solvent-free method for synthesizing semiaromatic polyamides at high temperatures.

Materials:

  • 4,4'-Diaminothis compound (PACM)

  • Aromatic dicarboxylic acid (e.g., isophthalic acid)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of 4,4'-diaminothis compound and the aromatic dicarboxylic acid.

  • Heat the mixture under a slow stream of nitrogen. The temperature should be gradually increased in a stepwise manner. For example, hold at 200°C for 1 hour, then increase to 220°C for 1 hour, and finally to 250-280°C for several hours to drive the polycondensation reaction and remove the water byproduct.

  • The viscosity of the melt will increase as the polymerization proceeds.

  • After the desired reaction time, cool the reactor and extrude or dissolve the polymer for further processing.

  • The resulting polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

  • Dry the purified polymer in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Polymerization Polymerization cluster_Purification Purification cluster_Characterization Characterization MonomerA This compound -based Monomer (e.g., Diamine or Diisocyanate) Polymerization Polycondensation Reaction (Solution, Interfacial, or Bulk) MonomerA->Polymerization MonomerB Aromatic Monomer (e.g., Diacid or Diamine) MonomerB->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Thermal Thermal Analysis (DSC, TGA) Drying->Thermal Mechanical Mechanical Testing (Tensile, DMA) Drying->Mechanical Structural Structural Analysis (FTIR, NMR) Drying->Structural

Caption: Experimental workflow for synthesis and characterization.

Logical_Relationships DCM_Monomer This compound Monomer Polymer_Backbone Semiaromatic Polymer Backbone DCM_Monomer->Polymer_Backbone Aromatic_Monomer Aromatic Monomer Aromatic_Monomer->Polymer_Backbone High_Tg High Glass Transition Temperature (Tg) Polymer_Backbone->High_Tg Thermal_Stability High Thermal Stability Polymer_Backbone->Thermal_Stability Mechanical_Strength Good Mechanical Properties Polymer_Backbone->Mechanical_Strength Processability Improved Processability Polymer_Backbone->Processability

Caption: Structure-property relationships in these polyamides.

References

Dicyclohexylmethane: A High-Temperature Solvent for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylmethane, a high-boiling, non-polar, aprotic solvent, presents a compelling alternative to commonly used high-temperature solvents such as diphenyl ether and 1,2-dichlorobenzene (B45396) in various organic reactions. Its robust thermal stability and inert nature make it an ideal candidate for facilitating reactions that require elevated temperatures, particularly in the fields of pharmaceutical and fine chemical synthesis. This document provides detailed application notes and generalized protocols for the use of this compound as a solvent in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and carbonylation reactions. While specific literature examples of this compound in these exact applications are limited, these protocols are based on established methodologies for high-temperature reactions and the known physical properties of the solvent.

Physicochemical Properties

A comprehensive understanding of a solvent's properties is crucial for its effective application. The following table summarizes the key physical and chemical properties of this compound and compares them with other common high-boiling point solvents.

PropertyThis compoundDiphenyl Ether1,2-Dichlorobenzene
Molecular Formula C₁₃H₂₄[1]C₁₂H₁₀OC₆H₄Cl₂
Molecular Weight 180.33 g/mol [1]170.21 g/mol 147.00 g/mol
Boiling Point ~260-262 °C (estimated)259 °C180.5 °C
Melting Point Not available26.8 °C-17 °C
Density ~0.9 g/cm³1.07 g/cm³1.31 g/cm³
CAS Number 3178-23-2[1]101-84-895-50-1
Appearance Colorless liquidColorless liquid or solidColorless liquid
Solubility in Water InsolubleInsolubleInsoluble
Solvent Classification Non-polar, AproticNon-polar, AproticNon-polar, Aprotic

Applications in High-Temperature Organic Reactions

This compound's high boiling point and chemical inertness make it a suitable medium for a variety of palladium-catalyzed cross-coupling reactions and other transformations that require significant thermal energy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[2] In reactions requiring high temperatures, particularly with less reactive aryl chlorides, this compound can serve as an excellent solvent to achieve higher reaction rates and yields.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound as a high-temperature solvent.

Materials:

  • Aryl halide (e.g., aryl chloride, aryl bromide) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • This compound (as solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add the aryl halide, arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add this compound as the solvent via a syringe.

  • Heat the reaction mixture to the desired temperature (typically 120-180 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Arylboronic Acid, & Base B Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C Add Palladium Catalyst B->C D Add this compound C->D E Heat to 120-180 °C with Vigorous Stirring D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to RT F->G H Dilute & Filter G->H I Aqueous Wash H->I J Dry & Concentrate I->J K Purify Product J->K

Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3][4] The use of a high-boiling solvent like this compound can be advantageous for the coupling of challenging substrates, such as electron-rich aryl chlorides with weakly nucleophilic amines.

Objective: To synthesize an aryl amine via a palladium-catalyzed Buchwald-Hartwig amination using this compound as a high-temperature solvent.

Materials:

  • Aryl halide (e.g., aryl chloride, aryl bromide) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv)

  • This compound (as solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and the strong base to a dry reaction vessel.

  • Add this compound to the vessel.

  • Add the aryl halide and the amine to the reaction mixture.

  • Seal the reaction vessel and heat to the desired temperature (typically 100-150 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Filter the mixture through a short plug of silica (B1680970) gel, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired aryl amine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd Precatalyst, Ligand, & Base B Add this compound A->B C Add Aryl Halide & Amine B->C D Seal & Heat to 100-150 °C with Stirring C->D E Monitor Progress D->E F Cool to RT E->F G Dilute & Filter (Silica Plug) F->G H Concentrate G->H I Purify Product H->I

Workflow for Buchwald-Hartwig Amination.
Carbonylation Reactions

Carbonylation reactions, which introduce a carbonyl group into a molecule, often require high temperatures and pressures of carbon monoxide.[5] this compound, with its high boiling point and stability, can be a suitable solvent for such transformations, particularly in cases where a non-coordinating solvent is preferred.

Objective: To synthesize a carbonyl-containing compound (e.g., an amide or ester) via a palladium-catalyzed carbonylation reaction in this compound.

Materials:

  • Aryl or vinyl halide/triflate (1.0 equiv)

  • Nucleophile (Amine or Alcohol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., a phosphine ligand, 4-10 mol%)

  • Base (e.g., Et₃N, DBU, 2.0 equiv)

  • This compound (as solvent)

  • Carbon monoxide (CO) gas

Procedure:

  • Charge a high-pressure reactor with the aryl/vinyl halide, nucleophile, palladium catalyst, ligand, and base.

  • Add this compound as the solvent.

  • Seal the reactor and purge several times with carbon monoxide.

  • Pressurize the reactor with CO to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to the required temperature (e.g., 120-200 °C) and stir.

  • Maintain the CO pressure throughout the reaction.

  • After the reaction is complete (monitored by a suitable method), cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

  • Open the reactor and work up the reaction mixture as described in the previous protocols (filtration, extraction, and purification).

Catalytic Cycle Visualization

The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation\n(Suzuki) or\nAmine Coordination\n(Buchwald-Hartwig) Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) Pd(II) Complex->Transmetalation\n(Suzuki) or\nAmine Coordination\n(Buchwald-Hartwig) Ar'-B(OH)2 or R2NH + Base Intermediate Intermediate Transmetalation\n(Suzuki) or\nAmine Coordination\n(Buchwald-Hartwig)->Intermediate Reductive\nElimination Reductive Elimination Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' or Ar-NR2 Product Product Reductive\nElimination->Product

Generalized Palladium Cross-Coupling Cycle.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For high-temperature reactions, additional precautions such as a blast shield may be necessary. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound holds promise as a high-performance solvent for a range of high-temperature organic reactions. Its high boiling point, non-polar nature, and chemical stability make it an attractive alternative to traditional high-boiling solvents. The generalized protocols provided herein offer a starting point for researchers to explore the utility of this compound in facilitating challenging chemical transformations. Further investigation and optimization of reaction conditions are encouraged to fully realize the potential of this solvent in modern organic synthesis.

References

Application Notes and Protocols: Surface Reactions of Dicyclohexylmethane on Platinum Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicyclohexylmethane (DCHM) is a liquid organic hydrogen carrier (LOHC) candidate, offering a potential solution for the safe and efficient storage and transportation of hydrogen. The release of hydrogen from DCHM is typically achieved through a catalytic dehydrogenation process, often employing platinum-based catalysts. Understanding the surface reaction mechanisms of DCHM on platinum is crucial for optimizing catalyst design and reaction conditions to enhance efficiency and minimize unwanted side reactions. This document provides a detailed overview of the surface reactions of DCHM on a Pt(111) catalyst, based on ultrahigh vacuum (UHV) studies, complete with experimental protocols and a visualization of the reaction pathway.

Data Presentation

The dehydrogenation of this compound on a Pt(111) surface proceeds through a series of temperature-dependent steps, including the formation of intermediate species and the desorption of hydrogen. The key quantitative data from these studies are summarized in the table below.

ParameterValueDescription
Initial Dehydrogenation Temperature200–260 KDCHM begins to dehydrogenate to form a double-sided π-allylic species.[1]
Desorption of DCHM> 260 KApproximately 30% of the initially adsorbed DCHM desorbs from the surface.[1]
First Phenyl Group Formation260–330 KOne of the π-allyl groups on the remaining molecules reacts to form a phenyl group.[1]
Second Phenyl Group Formation> 360 KThe second π-allylic species is dehydrogenated to form a second phenyl ring.[1]
Onset of Decomposition> 360 KC-H bond scission at the methylene (B1212753) group, an undesirable side reaction, begins.[1]
Further Decomposition> 450 KC-H bond abstraction from the phenyl rings occurs, leading to further decomposition.[1]

Experimental Protocols

The following protocols are based on the methodologies employed in the surface science study of this compound on a Pt(111) single crystal in an ultrahigh vacuum environment.[1]

Substrate Preparation
  • Catalyst: A Pt(111) single crystal is used as the catalyst substrate.

  • Cleaning Procedure: The Pt(111) crystal is cleaned in the UHV chamber prior to each experiment. The cleaning cycle consists of:

    • Sputtering with Ar+ ions (1 keV) for 15 minutes to remove surface contaminants.

    • Annealing in an oxygen atmosphere (5 x 10⁻⁸ mbar) at 800 K for 5 minutes to oxidize remaining carbon.

    • Flashing the crystal to 1100 K to desorb the oxygen and order the surface.

  • Surface Verification: The cleanliness and order of the Pt(111) surface are verified using X-ray Photoelectron Spectroscopy (XPS) and Low-Energy Electron Diffraction (LEED).

Dosing of this compound
  • Dosing Method: DCHM is introduced into the UHV chamber via a variable leak valve connected to a doser tube.

  • Sample Purity: The DCHM sample is purified through several freeze-pump-thaw cycles before introduction into the chamber to remove dissolved gases.

  • Exposure: The Pt(111) crystal, held at a low temperature (e.g., 100 K), is exposed to DCHM vapor. The exposure is typically measured in Langmuirs (1 L = 1 x 10⁻⁶ Torr·s).

Surface Analysis Techniques
  • Temperature Programmed Desorption (TPD):

    • After dosing, the crystal is heated at a linear rate (e.g., 2 K/s).

    • A quadrupole mass spectrometer is used to monitor the desorbing species as a function of temperature. This technique helps identify the desorption products and the temperatures at which they evolve.

  • High-Resolution X-ray Photoelectron Spectroscopy (HR-XPS):

    • HR-XPS is used to probe the chemical state of the adsorbed species.

    • By analyzing the core-level binding energies (e.g., C 1s), the formation of different surface intermediates can be identified. Spectra are typically recorded at various annealing temperatures to follow the reaction progress.

  • Infrared Reflection-Absorption Spectroscopy (IRAS):

    • IRAS provides information about the vibrational modes of the adsorbates.

    • This technique is used to identify the functional groups present on the surface and to deduce the orientation and bonding of the reaction intermediates.

  • Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy:

    • NEXAFS is employed to determine the orientation of the adsorbed molecules and intermediates on the platinum surface.

Mandatory Visualization

The following diagram illustrates the proposed reaction pathway for the dehydrogenation of this compound on a Pt(111) surface.

DCHM_Dehydrogenation DCHM This compound (DCHM) (adsorbed on Pt(111)) PiAllyl Double-sided π-allylic species + coadsorbed H DCHM->PiAllyl 200-260 K Desorption ~30% Desorption PiAllyl->Desorption > 260 K PhenylAllyl Phenyl-π-allyl intermediate + H₂ (desorbed) PiAllyl->PhenylAllyl 260-330 K (~70%) Diphenylmethane Diphenylmethane (surface bound) PhenylAllyl->Diphenylmethane > 360 K Decomposition1 C-H scission (methylene group) Diphenylmethane->Decomposition1 > 360 K Decomposition2 C-H abstraction (phenyl rings) Decomposition1->Decomposition2 > 450 K

Caption: Reaction pathway of DCHM on Pt(111).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dicyclohexylmethane Yield in Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic hydrogenation of diphenylmethane (B89790) to dicyclohexylmethane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on catalyst performance, reaction conditions, and product purity.

Question: Why is the yield of my this compound (DCM) reaction unexpectedly low?

Answer: Low yields in the catalytic hydrogenation of diphenylmethane can be attributed to several factors. A systematic approach to troubleshooting is recommended, starting with the catalyst, then evaluating the substrate and reaction conditions.

  • Catalyst Deactivation: This is a primary cause of decreased yield.

    • Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur compounds, carbon monoxide, and halides, which bind to the active sites of the catalyst, rendering it inactive.[1]

    • Coking or Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[1] This can result from polymerization of the reactant or product.

    • Sintering: High reaction temperatures can lead to the agglomeration of metal particles on the catalyst support, reducing the active surface area.

  • Suboptimal Reaction Conditions:

    • Insufficient Hydrogen Pressure: The hydrogenation of aromatic rings typically requires sufficient hydrogen pressure. If the pressure is too low, the reaction may be slow or incomplete.

    • Incorrect Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions or lead to catalyst deactivation. For the hydrogenation of diphenylmethane, temperatures in the range of 80°C to 180°C have been reported to be effective, depending on the catalyst used.[2][3][4]

    • Inadequate Agitation: Poor mixing can lead to inefficient contact between the diphenylmethane, hydrogen gas, and the catalyst, resulting in a lower reaction rate and yield.[5]

  • Substrate and Solvent Purity:

    • Impurities in the diphenylmethane starting material can act as catalyst poisons.

    • The solvent should be dry and deoxygenated, as water and oxygen can interfere with the catalytic process.

Question: My reaction has stalled, and the hydrogen uptake has stopped prematurely. What should I do?

Answer: A stalled reaction often points to catalyst deactivation.

  • Check for Catalyst Poisoning: Review the purity of your diphenylmethane, solvent, and hydrogen gas. If impurities are suspected, purifying the starting materials may be necessary.

  • Increase Catalyst Loading: In some cases, increasing the catalyst loading can help to overcome minor poisoning effects and drive the reaction to completion.

  • Catalyst Regeneration: For deactivated catalysts, a regeneration step may be possible. A common method for catalysts deactivated by coking is to carefully burn off the carbon deposits in a controlled flow of air or a lean oxygen/nitrogen mixture.[6]

Question: I am observing the formation of significant by-products. How can I improve the selectivity towards this compound?

Answer: By-product formation is often related to the choice of catalyst and reaction conditions.

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity. For instance, in the hydrogenation of benzophenone, a related compound, the support material of a palladium catalyst was found to direct the selectivity towards either the fully hydrogenated product (diphenylmethane) or the partially hydrogenated intermediate (benzhydrol).[7] Ruthenium-based catalysts have shown high selectivity for the complete hydrogenation of diphenylmethane to this compound.[2]

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions.

    • Pressure: Optimizing the hydrogen pressure can also improve selectivity.

    • Reaction Time: Prolonged reaction times can sometimes lead to the formation of undesired by-products. Monitoring the reaction progress and stopping it once the starting material is consumed is advisable.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for the hydrogenation of diphenylmethane?

A1: Several types of catalysts are effective for the hydrogenation of diphenylmethane. Ruthenium-based catalysts, such as Ru nanoparticles supported on various materials, have demonstrated high activity and selectivity for this reaction, achieving yields of up to 96.6%.[2] Other commonly used catalysts for aromatic hydrogenation include those based on rhodium, platinum, and palladium.[8]

Q2: What are the recommended reaction conditions for achieving a high yield of this compound?

A2: Optimal reaction conditions are dependent on the specific catalyst used. For a highly active aqueous Ru nanoparticle system, mild conditions of 80°C and 1.5 MPa (approximately 218 psi) of hydrogen pressure for 4 hours have been shown to produce a 96.6% yield of this compound.[2] Other studies on related compounds have utilized temperatures ranging from 100°C to 180°C and pressures from 4 to 10 MPa.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by tracking the consumption of hydrogen gas. A drop in pressure in a closed system indicates that the reaction is proceeding. Additionally, small aliquots of the reaction mixture can be periodically withdrawn and analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material, intermediates, and the final product.

Q4: Is it possible to recycle the catalyst?

A4: In many cases, heterogeneous catalysts can be recovered and reused. After the reaction, the catalyst can be separated from the reaction mixture by filtration.[6] Depending on the stability of the catalyst, it may be washed and reused directly or may require a regeneration step to restore its activity. Some catalytic systems have demonstrated good cycling stability.[2]

Data Presentation

Table 1: Performance of a Ru Nanoparticle Catalyst in the Hydrogenation of Diphenylmethane

Substrate/Ru Molar RatioTemperature (°C)Hydrogen Pressure (MPa)Time (h)Diphenylmethane Conversion (%)This compound Yield (%)
750801.54>9996.6

Data sourced from a study on an aqueous Ru nanoparticle system stabilized by sodium lignosulfonate.[2]

Table 2: General Reaction Conditions for Hydrogenation of Diphenylmethane Analogs

CatalystSupportTemperature Range (°C)Pressure Range (MPa)Reference
RutheniumMesoporous Carbon90 - 1408.0[6]
RutheniumNanoscale on Inorganic Carrier100 - 1804 - 10[3]
Not SpecifiedNot Specified100 - 1905 - 15[4]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Diphenylmethane in a Batch Reactor

This protocol provides a general guideline for the catalytic hydrogenation of diphenylmethane and can be adapted based on the specific catalyst and equipment used.

Materials:

  • Diphenylmethane

  • Heterogeneous catalyst (e.g., Ru/C, Pt/C, or a specialized Ru nanoparticle system)

  • An appropriate solvent (e.g., water for aqueous catalysts, or an organic solvent like tetrahydrofuran (B95107) or isopropanol)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, and temperature and pressure controls

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reactor Setup:

    • Charge the diphenylmethane, solvent, and catalyst into the high-pressure autoclave.

    • Seal the reactor securely.

  • Purging:

    • Purge the reactor with an inert gas (e.g., nitrogen) three to five times to remove any air.

    • Subsequently, purge the reactor with hydrogen gas three to five times to remove the inert gas.

  • Reaction:

    • Pressurize the reactor with hydrogen gas to the desired reaction pressure (e.g., 1.5 - 8.0 MPa).[2][6]

    • Begin vigorous stirring.

    • Heat the reactor to the desired reaction temperature (e.g., 80 - 140°C).[2][6]

    • Maintain the reaction at a constant temperature and pressure. The reaction progress can be monitored by the cessation of hydrogen uptake (pressure drop).

  • Work-up:

    • After the reaction is complete (typically indicated by no further hydrogen consumption), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with an inert gas.

    • Open the reactor and separate the catalyst from the reaction mixture by filtration. The catalyst can be washed with a suitable solvent for potential reuse or regeneration.[6]

    • The filtrate contains the this compound product. The solvent can be removed under reduced pressure.

  • Analysis and Purification:

    • Analyze the crude product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield and purity.

    • If necessary, purify the this compound by distillation.

Visualizations

experimental_workflow start Start reactor_setup Reactor Setup: Charge Diphenylmethane, Solvent, and Catalyst start->reactor_setup purging Purging: Remove Air with Inert Gas, then Inert Gas with H₂ reactor_setup->purging reaction Reaction: Pressurize with H₂, Heat, and Stir purging->reaction monitoring Monitor H₂ Uptake reaction->monitoring monitoring->reaction Reaction Incomplete workup Work-up: Cool, Vent, and Filter to Remove Catalyst monitoring->workup Reaction Complete analysis Analysis: GC or NMR of Crude Product workup->analysis purification Purification (if needed): Distillation analysis->purification end End Product: This compound analysis->end Sufficiently Pure purification->end

Caption: Experimental workflow for the catalytic hydrogenation of diphenylmethane.

troubleshooting_workflow start Low Yield or Stalled Reaction check_catalyst Investigate Catalyst start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Substrate/Solvent Purity start->check_purity catalyst_poisoning Potential Poisoning? check_catalyst->catalyst_poisoning catalyst_deactivation Sintering or Coking? check_catalyst->catalyst_deactivation pressure_temp Pressure/Temperature Optimal? check_conditions->pressure_temp agitation Agitation Sufficient? check_conditions->agitation purify_reagents Purify Starting Materials check_purity->purify_reagents catalyst_poisoning->purify_reagents Yes regenerate_catalyst Regenerate or Use Fresh Catalyst catalyst_deactivation->regenerate_catalyst Yes optimize_conditions Optimize T & P pressure_temp->optimize_conditions No improve_mixing Increase Stirring Rate agitation->improve_mixing No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

methods for the purification of dicyclohexylmethane from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of dicyclohexylmethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the purification of this compound from typical reaction mixtures, particularly following the hydrogenation of diphenylmethane (B89790).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: When synthesizing this compound via the hydrogenation of diphenylmethane, the most common impurities are unreacted starting material (diphenylmethane) and partially hydrogenated intermediates, primarily cyclohexylphenylmethane. Other potential impurities can include solvents from the reaction and byproducts from side reactions, depending on the specific catalytic system and reaction conditions used.

Q2: Which purification method is best for my this compound sample?

A2: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

  • Fractional Vacuum Distillation is highly effective for large-scale purifications and for separating components with different boiling points, such as this compound, diphenylmethane, and cyclohexylphenylmethane.

  • Recrystallization can be used if the crude this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent system. It is effective for removing small amounts of impurities.

  • Column Chromatography is ideal for achieving very high purity on a smaller scale and is particularly useful for separating compounds with similar polarities.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for assessing the purity of this compound. It allows for the separation and identification of volatile and semi-volatile compounds in the mixture, providing a quantitative measure of purity by comparing the peak area of this compound to the total peak area of all components.

Troubleshooting Guides

Fractional Vacuum Distillation
Issue Potential Cause(s) Suggested Solution(s)
Poor Separation of Components 1. Distillation rate is too fast.2. Insufficient fractionating column efficiency.3. Unstable vacuum.1. Reduce the heating rate to allow for proper vapor-liquid equilibrium.2. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux column).3. Check all connections for leaks and ensure the vacuum pump is functioning correctly.
Product is Decomposing (Discoloration) 1. Distillation temperature is too high.1. Lower the pressure of the vacuum system to reduce the boiling point of this compound.
Bumping (Sudden, Violent Boiling) 1. Superheating of the liquid.1. Use a magnetic stirrer to ensure smooth boiling.2. Ensure the distillation flask is not more than two-thirds full.
Recrystallization
Issue Potential Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used.2. The solution is not supersaturated.1. Boil off some of the solvent to concentrate the solution and cool again.2. Scratch the inside of the flask with a glass rod to induce crystallization.3. Add a seed crystal of pure this compound.
Oiling Out (Product Separates as a Liquid) 1. The boiling point of the solvent is higher than the melting point of the solute.2. The cooling rate is too fast.1. Choose a lower-boiling point solvent or use a solvent pair.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low Recovery of Purified Product 1. Too much solvent was used, and the product remained in the mother liquor.2. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent.
Column Chromatography
Issue Potential Cause(s) Suggested Solution(s)
Poor Separation of Bands 1. Inappropriate solvent system.2. Column was overloaded with the sample.3. Column was packed unevenly.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A solvent system that gives an Rf value of 0.2-0.3 for this compound is a good starting point.2. Use a larger column or reduce the amount of sample loaded.3. Repack the column carefully to avoid channels and cracks.
Compound is Stuck on the Column 1. The eluting solvent is not polar enough.1. Gradually increase the polarity of the mobile phase (gradient elution). For separating this compound from diphenylmethane, a gradient of ethyl acetate (B1210297) in hexane (B92381) can be effective.
Cracked or Channeled Column 1. The silica (B1680970) gel was not packed properly or has run dry.1. Ensure the column is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase.

Data Presentation

Table 1: Physical Properties of this compound and Related Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
This compound180.33~255-260138 at 13 mmHg
Diphenylmethane168.24264160-165 at 20 mmHg[1]
Cyclohexylphenylmethane174.29~260-265Not readily available, but expected to be between diphenylmethane and this compound

Table 2: Comparison of Purification Methods for this compound

ParameterFractional Vacuum DistillationRecrystallizationColumn Chromatography
Typical Yield >90%70-90%60-85%
Achievable Purity 98-99.5%>99%>99.5%
Scale Large (grams to kilograms)Small to Medium (milligrams to grams)Small (milligrams to grams)
Best For Separating liquids with different boiling points.Removing small amounts of impurities from a solid product.Achieving very high purity and separating compounds with similar properties.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is designed for the separation of this compound from unreacted diphenylmethane and the intermediate cyclohexylphenylmethane.

  • Setup: Assemble a fractional vacuum distillation apparatus with a Vigreux column. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stirrer in the distillation flask.

  • Charging the Flask: Add the crude reaction mixture to the distillation flask, not exceeding half of its volume.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system. A pressure of 15-20 mmHg is a good starting point.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect the first fraction, which may contain low-boiling impurities, until the temperature at the distillation head stabilizes.

    • As the temperature rises, collect the fraction corresponding to the boiling point of this compound at the applied pressure.

    • The higher-boiling fractions will contain cyclohexylphenylmethane and diphenylmethane.

  • Shutdown: Once the desired fraction is collected, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude this compound is a solid or can be solidified. The choice of solvent is critical.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexane) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

This protocol is ideal for small-scale, high-purity separations.

  • Stationary Phase and Solvent System Selection: Based on TLC analysis, a silica gel stationary phase is appropriate. A mobile phase of hexane with a small, increasing percentage of ethyl acetate is a good starting point for separating the nonpolar this compound from the slightly more polar diphenylmethane.

  • Column Packing: Pack a glass column with a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a nonpolar solvent (e.g., hexane) and carefully load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with 100% hexane. This compound, being the most nonpolar, should elute first.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., 1-5% ethyl acetate in hexane) to elute cyclohexylphenylmethane and then diphenylmethane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 4: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 10-100 µg/mL) in a volatile solvent like dichloromethane (B109758) or hexane.

  • GC-MS Method:

    • Injector: 250 °C, splitless injection.

    • Column: A nonpolar or mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

    • MS Detector: Scan a mass range of m/z 50-500.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST). Calculate the purity by dividing the peak area of this compound by the total area of all peaks.

Visualizations

experimental_workflow Overall Purification and Analysis Workflow crude Crude this compound (from reaction mixture) purification Purification Method crude->purification distillation Fractional Vacuum Distillation purification->distillation Large Scale recrystallization Recrystallization purification->recrystallization Solid Product chromatography Column Chromatography purification->chromatography High Purity/Small Scale purified Purified this compound distillation->purified recrystallization->purified chromatography->purified analysis Purity Analysis (GC-MS) purified->analysis final_product High-Purity This compound analysis->final_product

Caption: A flowchart illustrating the general workflow for the purification and analysis of this compound.

vacuum_distillation_workflow Fractional Vacuum Distillation Workflow start Start: Crude Mixture in Distillation Flask setup Assemble Fractional Vacuum Distillation Apparatus start->setup evacuate Evacuate System (e.g., 15-20 mmHg) setup->evacuate heat Begin Stirring and Gentle Heating evacuate->heat collect_forerun Collect Forerun (low-boiling impurities) heat->collect_forerun collect_residue Higher-Boiling Residue (Diphenylmethane, etc.) heat->collect_residue collect_product Collect this compound Fraction at Stable Temperature collect_forerun->collect_product shutdown Cool and Release Vacuum collect_product->shutdown end End: Purified This compound shutdown->end

Caption: A step-by-step workflow for the purification of this compound using fractional vacuum distillation.

column_chromatography_workflow Column Chromatography Workflow start Start: Crude Mixture pack_column Pack Column with Silica Gel in Hexane start->pack_column load_sample Load Sample in Minimal Solvent pack_column->load_sample elute_nonpolar Elute with 100% Hexane load_sample->elute_nonpolar collect_dchm Collect this compound Fractions elute_nonpolar->collect_dchm elute_polar Increase Polarity (e.g., 1-5% EtOAc in Hexane) collect_dchm->elute_polar combine Combine Pure Fractions collect_dchm->combine collect_impurities Collect Impurity Fractions (Cyclohexylphenylmethane, Diphenylmethane) elute_polar->collect_impurities evaporate Remove Solvent (Rotary Evaporator) combine->evaporate end End: Purified This compound evaporate->end

Caption: A workflow for the purification of this compound using column chromatography.

References

Technical Support Center: Isomer Distribution Control in Dicyclohexylmethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of dicyclohexylmethane and its derivatives. Here, you will find troubleshooting guidance and frequently asked questions to address specific challenges related to controlling the isomer distribution (trans,trans-, cis,trans-, and cis,cis-) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound derivatives like 4,4'-diaminothis compound (H12MDA) and 4,4'-diisocyanato this compound (HMDI)?

A1: this compound derivatives, such as H12MDA and HMDI, primarily exist as three geometric isomers: trans,trans-, cis,trans-, and cis,cis-. The distribution of these isomers is critical as it significantly influences the physical and chemical properties of the final products, such as polyurethanes.[1]

Q2: What are the key factors that influence the isomer distribution in the synthesis of this compound derivatives?

A2: The primary factors influencing the stereochemical outcome are the choice of catalyst, reaction temperature, hydrogen pressure, and reaction time. The interplay of these parameters determines the final ratio of the trans,trans-, cis,trans-, and cis,cis- isomers.

Q3: How does the isomer distribution affect the properties of polyurethanes derived from HMDI?

A3: A higher content of the trans,trans-isomer in HMDI generally leads to polyurethanes with increased hardness, tensile strength, resilience, and solvent resistance. This is attributed to the highly ordered structures formed by the trans,trans-isomer, which results in better phase separation between the hard and soft segments of the polymer.[1]

Q4: Which type of catalyst is typically used for the hydrogenation of 4,4'-diaminodiphenylmethane (MDA) to H12MDA?

A4: Ruthenium-based catalysts, often supported on materials like carbon (Ru/C) or alumina, are commonly employed for the hydrogenation of MDA to H12MDA.[2] Rhodium catalysts have also been studied and can lead to a lower content of the trans,trans-isomer.[2]

Q5: Is it possible to enrich a specific isomer from a mixture?

A5: Yes, for 4,4'-diisocyanato this compound (HMDI), a high trans,trans-isomer content can be achieved through fractional crystallization. This involves melting a mixture of isomers and then cooling it to allow the trans,trans-isomer to selectively crystallize.[3][4][5]

Troubleshooting Guides

Issue 1: The trans,trans-isomer content in my synthesized H12MDA is too high for my application.

Potential CauseRecommended Solution
High Reaction Temperature Higher temperatures can favor the formation of the thermodynamically more stable trans,trans-isomer. Try reducing the reaction temperature. Effective control of the reaction temperature is key to obtaining a low trans-trans-isomer content.[6]
Prolonged Reaction Time Extended reaction times can lead to an increase in the trans,trans-isomer content.[6] Monitor the reaction progress and stop it once the desired conversion is achieved, avoiding unnecessarily long reaction times.
Inappropriate Catalyst Some catalysts inherently favor the formation of the trans,trans-isomer. Consider using a rhodium-based catalyst, which has been shown to produce lower levels of the trans,trans-isomer.[2] Alkali moderation of a ruthenium catalyst has also been shown to influence activity and selectivity.[7]
High Hydrogen Pressure While temperature and time are more significant, high hydrogen pressure can also influence the isomer ratio. Experiment with lowering the pressure within a safe and effective range.[2]

Issue 2: The yield of the desired this compound product is low.

Potential CauseRecommended Solution
Catalyst Deactivation Impurities in the starting material or by-product formation can deactivate the catalyst. Ensure the purity of your starting materials and consider catalyst regeneration or using a fresh batch.
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction using appropriate analytical techniques (e.g., GC, HPLC) to ensure it has run to completion. You may need to adjust the reaction time, temperature, or catalyst loading.
Suboptimal Reaction Conditions The combination of temperature, pressure, and solvent may not be optimal. Refer to the quantitative data table below and relevant literature to select the most suitable conditions for your desired outcome. The choice of solvent (e.g., tetrahydrofuran (B95107), cyclohexane) can impact the reaction.[2]

Quantitative Data Presentation

The following table summarizes the effect of different reaction conditions on the isomer distribution in the synthesis of 4,4'-diaminothis compound (H12MDA) from 4,4'-diaminodiphenylmethane (MDA).

CatalystTemperature (°C)Pressure (MPa)SolventReaction Time (h)MDA Conversion (%)H12MDA Yield (%)trans,trans-Isomer Content (%)Reference
5% Ru/C1607.0Tetrahydrofuran1.540.91.00.4[2]
5% Ru/C1607.5Cyclohexane210097.121.0[2]
Ru/Rh on γ-Al2O31808.0Not SpecifiedNot Specified>95-97Not Specified<20[6]

Experimental Protocols

Protocol 1: General Procedure for the Hydrogenation of 4,4'-Diaminodiphenylmethane (MDA) to Control Isomer Distribution

This protocol is a general guideline based on typical procedures found in the literature.[2]

  • Reactor Setup: In a high-pressure autoclave, add 4,4'-diaminodiphenylmethane (MDA), the chosen solvent (e.g., tetrahydrofuran or cyclohexane), and the catalyst (e.g., 5% Ru/C). The catalyst loading is typically between 1-15% by weight of the MDA.[2]

  • Purging: Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4-10 MPa).[2] Begin stirring and heat the reactor to the target temperature (e.g., 140-160 °C).[2]

  • Reaction: Maintain the desired temperature and pressure for the specified reaction time (e.g., 1-9 hours).[2] The reaction progress can be monitored by taking samples and analyzing them by a suitable method like gas chromatography.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Work-up: Open the reactor, and separate the catalyst from the reaction mixture by filtration. The solvent can be removed from the filtrate by rotary evaporation to yield the crude product.

  • Analysis: Analyze the product mixture using gas chromatography or other suitable techniques to determine the conversion, yield, and isomer distribution.

Protocol 2: Enrichment of trans,trans-4,4'-Diisocyanato this compound (HMDI) by Fractional Crystallization

This protocol is adapted from a patented procedure for increasing the concentration of the trans,trans-isomer.[3][5]

  • Melting: Take a mixture of HMDI isomers (e.g., one containing 45-55% trans,trans-isomer) and heat it to a temperature of 60-90 °C until it is completely melted.[3]

  • Controlled Cooling: Cool the molten mixture to 20-25 °C over a period of 3 to 6 hours.[3]

  • Crystallization: Hold the mixture at 20-25 °C for 2 to 6 hours to allow for the formation of a solid phase enriched in the trans,trans-isomer and a liquid phase.[3]

  • Phase Separation: Separate the solid phase from the liquid phase.

  • Dissolution: Dissolve the solid phase in a suitable solvent (e.g., cyclohexane).

  • Recrystallization: Allow the solution to stand at room temperature to form crystals.

  • Isolation: Isolate the crystals by filtration. The resulting solid will have a significantly higher content of the trans,trans-isomer (potentially >98%).[3][5]

Visualization of Control Strategies

The following diagram illustrates the logical relationships between key experimental parameters and their impact on the final isomer distribution in this compound synthesis.

Isomer_Control_Strategies cluster_post_synthesis Post-Synthesis Processing cluster_final_product Final Product Temperature Temperature Isomer_Ratio Isomer Ratio (trans,trans : cis,trans : cis,cis) Temperature->Isomer_Ratio Higher temp -> more trans,trans Pressure Pressure Pressure->Isomer_Ratio Time Reaction Time Time->Isomer_Ratio Longer time -> more trans,trans Catalyst Catalyst Choice (e.g., Ru, Rh) Catalyst->Isomer_Ratio Yield Product Yield Catalyst->Yield Solvent Solvent Solvent->Isomer_Ratio Solvent->Yield Crystallization Fractional Crystallization Isomer_Ratio->Crystallization High_tt High trans,trans Isomer Content Crystallization->High_tt

Caption: Key factors influencing isomer distribution in this compound synthesis.

References

troubleshooting side reactions during the synthesis of dicyclohexylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dicyclohexylmethane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of this compound

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I address them?

A1: Low yields in the synthesis of this compound can often be attributed to several factors, including incomplete reaction, catalyst deactivation, or suboptimal reaction conditions.

  • Incomplete Reaction: The hydrogenation of diphenylmethane (B89790) to this compound is a stepwise process. Incomplete reactions will result in the presence of the intermediate, cyclohexylphenylmethane. To drive the reaction to completion, consider increasing the reaction time, hydrogen pressure, or catalyst loading.

  • Catalyst Deactivation: The catalyst can lose activity during the reaction through several mechanisms:

    • Poisoning: Impurities in the starting materials, solvent, or hydrogen gas can poison the active sites of the catalyst. Common poisons include sulfur and lead compounds. It is crucial to use high-purity reactants and solvents. A guard bed can also be used to remove potential poisons before they reach the catalyst.[1]

    • Coking/Fouling: Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking the active sites. This is more likely to occur at higher temperatures. Optimizing the reaction temperature to the lowest effective level can mitigate coke formation.[1]

    • Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, which reduces the active surface area.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and pressure can significantly impact the reaction rate and yield. Ensure that these parameters are optimized for the specific catalyst being used.

Issue 2: Presence of Impurities and Side Products

Q2: I am observing unexpected peaks in my GC-MS analysis of the reaction mixture. What are the common side products in this compound synthesis?

A2: The most common side products in the synthesis of this compound are the result of incomplete hydrogenation and isomerization.

  • Incomplete Hydrogenation: The primary byproduct is typically cyclohexylphenylmethane, the intermediate in the hydrogenation of diphenylmethane. Its presence indicates that the reaction has not gone to completion.

  • Isomerization: this compound can exist as different stereoisomers (cis-cis, cis-trans, and trans-trans). The isomer ratio in the final product can be influenced by the catalyst, reaction conditions, and reaction time. Some catalysts and conditions may favor the formation of one isomer over others. Isomerization of diaminothis compound has been a subject of specific study.[3]

  • Hydrogenolysis Products: Under harsh reaction conditions (high temperatures and pressures), cleavage of the C-C bond between the cyclohexyl rings or the CH2 bridge can occur, a process known as hydrogenolysis.[4] This can lead to the formation of single-ring compounds like cyclohexane (B81311) and methylcyclohexane.

Q3: How can I minimize the formation of these side products?

A3: Minimizing side product formation requires careful control over the reaction conditions and catalyst selection.

  • To Minimize Incomplete Hydrogenation:

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion of the intermediate.

    • Increase Hydrogen Pressure: Higher hydrogen pressure can favor the complete saturation of the aromatic rings.

    • Optimize Catalyst Loading: Ensure an adequate amount of catalyst is used for the scale of the reaction.

  • To Control Isomerization:

    • Catalyst Selection: The choice of catalyst and support can influence the isomer distribution.

    • Reaction Temperature and Time: These parameters can affect the equilibrium between different isomers. It may be necessary to run scouting reactions at different temperatures and for varying durations to find the optimal conditions for the desired isomer.

  • To Avoid Hydrogenolysis:

    • Use Milder Conditions: Avoid excessively high temperatures and pressures. The use of highly active catalysts, such as certain ruthenium or rhodium complexes, can allow for hydrogenation under milder conditions, thus reducing the likelihood of hydrogenolysis.[2]

Issue 3: Catalyst Deactivation and Reuse

Q4: My catalyst's activity is decreasing with each use. How can I regenerate my catalyst?

A4: Catalyst deactivation is a common issue, especially in heterogeneous catalysis. Regeneration methods depend on the nature of the deactivation.

  • For Deactivation by Coking: A common method for regenerating catalysts deactivated by coke is controlled oxidation. This involves carefully heating the catalyst in a stream of air or a diluted oxygen mixture to burn off the carbonaceous deposits. This process is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst.[1]

  • For Deactivation by Poisoning: If the catalyst has been poisoned, it may be possible to remove the poison by washing with a suitable solvent or a mild acidic or basic solution, depending on the nature of the poison. However, some poisons bind irreversibly to the catalyst.

Q5: What factors should I consider when choosing a catalyst support?

A5: The catalyst support can significantly influence the activity, selectivity, and stability of the catalyst.

  • Surface Area and Porosity: High surface area supports like activated carbon, alumina, and silica (B1680970) provide better dispersion of the metal nanoparticles, leading to a higher number of active sites.[2][5]

  • Support-Metal Interactions: The interaction between the support and the metal can affect the electronic properties of the metal and its catalytic performance. For example, ceria (CeO2) as a support for palladium catalysts has been shown to inhibit the agglomeration of palladium particles, leading to higher dispersion and activity.[6]

  • Chemical Stability: The support should be stable under the reaction conditions.

Quantitative Data Summary

The following table summarizes the effects of different catalysts and conditions on hydrogenation reactions relevant to the synthesis of this compound.

CatalystSupportSubstrateTemperature (°C)Pressure (MPa)Yield/SelectivityReference
Ru NPsSodium LignosulfonateDiphenylmethane801.596.6% Yield (this compound)[2]
RuAl2O3Biphenyl/Diphenylmethane1205.0High Activity[2]
PdMgOPhenylacetylene400.193-95% Selectivity (Styrene)[5]
PdSBA-15Phenylacetylene400.193-95% Selectivity (Styrene)[5]

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Hydrogenation of Diphenylmethane

This protocol is a general guideline and may require optimization for specific equipment and reagents.

1. Materials:

  • Diphenylmethane (high purity)

  • Solvent (e.g., isopropanol, ethanol, or cyclohexane)

  • Hydrogenation Catalyst (e.g., 5% Ru/C or 5% Rh/C)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

2. Equipment:

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Filtration apparatus (e.g., Buchner funnel or Celite pad).

  • Rotary evaporator.

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

3. Procedure:

  • Catalyst Preparation: Under an inert atmosphere, weigh the desired amount of catalyst and add it to the autoclave.

  • Reaction Setup: Add the solvent and diphenylmethane to the autoclave.

  • Purging: Seal the reactor and purge several times with an inert gas to remove air, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reactor to the target temperature.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure drop.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Product Isolation: Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified further by distillation if necessary.

4. Analysis:

  • Analyze the crude and purified product by GC-MS to determine the conversion of diphenylmethane and the selectivity for this compound. Compare the mass spectrum of the product with a reference spectrum to confirm its identity. Impurities such as cyclohexylphenylmethane can be identified by their respective mass spectra.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_analysis Analysis cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Actions cluster_re_run Re-evaluation start Experiment Complete analysis Analyze Product (GC-MS, NMR) start->analysis problem Identify Issue analysis->problem Check Purity & Yield low_yield Low Yield problem->low_yield Yield < Expected impurities Impurities Present problem->impurities Byproducts Detected catalyst_deactivation Catalyst Deactivation problem->catalyst_deactivation Activity Decreased action_yield Increase Reaction Time Increase H2 Pressure Increase Catalyst Loading Check Reagent Purity low_yield->action_yield action_impurities Optimize Temperature Adjust H2 Pressure Change Catalyst/Support Purify Starting Materials impurities->action_impurities action_deactivation Regenerate Catalyst Use Guard Bed Optimize Temperature Check for Poisons catalyst_deactivation->action_deactivation rerun Re-run Experiment action_yield->rerun action_impurities->rerun action_deactivation->rerun rerun->analysis

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Dicyclohexylmethane Dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of reaction conditions for dicyclohexylmethane dehydrogenation. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for this compound dehydrogenation?

A1: Platinum-based catalysts, particularly platinum supported on alumina (B75360) (Pt/Al₂O₃), are widely used for the dehydrogenation of this compound.[1] Research has also explored the use of palladium-based catalysts and the modification of Pt/Al₂O₃ with other metals, such as manganese (Mn), to better understand and control side product formation.[1][2]

Q2: What are the primary products of this compound dehydrogenation?

A2: The primary and desired product of this compound (DCHM) dehydrogenation is diphenylmethane (B89790) (DPM). However, intermediate, partially dehydrogenated products and various byproducts can also be formed depending on the reaction conditions and catalyst selectivity.

Q3: What are the main causes of catalyst deactivation in this reaction?

A3: The primary causes of catalyst deactivation in this compound dehydrogenation are:

  • Coking/Fouling: The deposition of carbonaceous materials (coke) on the active sites of the catalyst is a common issue in hydrocarbon dehydrogenation.[1][3]

  • Poisoning: Impurities in the feed, such as sulfur or other compounds, can irreversibly bind to the catalyst's active sites, reducing its efficacy.[3][4]

  • Sintering: High reaction temperatures can lead to the agglomeration of metal particles on the catalyst support, which reduces the active surface area.[5]

Q4: How can I monitor the progress of the dehydrogenation reaction?

A4: The progress of the reaction, including the conversion of this compound and the selectivity towards diphenylmethane, can be monitored by taking periodic samples from the reaction mixture and analyzing them using gas chromatography-mass spectrometry (GC-MS).[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the dehydrogenation of this compound.

Issue 1: Low Conversion of this compound

Potential Causes and Solutions:

Potential CauseSuggested Solutions
Inactive or Deactivated Catalyst - Ensure proper catalyst activation: Follow the recommended activation procedure for your specific catalyst (e.g., reduction under a hydrogen flow at a specific temperature).- Check for catalyst poisons: Analyze the this compound feed for impurities (e.g., sulfur compounds) that could be poisoning the catalyst.[4]- Regenerate the catalyst: If deactivation is due to coking, a regeneration step involving controlled oxidation to burn off the coke may be necessary.[5]
Non-Optimal Reaction Temperature - Perform a temperature screening: The reaction is endothermic and requires sufficient temperature. However, excessively high temperatures can lead to side reactions and catalyst deactivation.[7] A typical starting point for similar dehydrogenation reactions is in the range of 300-450°C.
Insufficient Catalyst Loading or Bed Residence Time - Increase catalyst amount: Ensure a sufficient amount of catalyst is used relative to the reactant flow rate.- Decrease reactant flow rate: Lowering the Weight Hourly Space Velocity (WHSV) will increase the contact time of the reactant with the catalyst.
Poor Mass Transfer - Ensure proper mixing: In a batch reactor, ensure adequate stirring to facilitate contact between the reactant, catalyst, and heat source.- Optimize flow in a fixed-bed reactor: Ensure uniform flow distribution through the catalyst bed to avoid channeling.[7]
Issue 2: Poor Selectivity to Diphenylmethane (High Byproduct Formation)

Potential Causes and Solutions:

Potential CauseSuggested Solutions
Reaction Temperature is Too High - Optimize reaction temperature: While higher temperatures can increase conversion, they can also promote side reactions such as cracking and isomerization.[7] Conduct experiments at a range of temperatures to find the optimal balance between conversion and selectivity.
Catalyst Properties - Catalyst Acidity: The acidity of the catalyst support (e.g., Al₂O₃) can influence side reactions. Consider using a less acidic support or modifying the existing support.- Bimetallic Catalysts: The addition of a second metal to the platinum catalyst can sometimes improve selectivity by suppressing undesirable side reactions.[1]
Presence of Impurities in the Feed - Purify the this compound: Ensure the starting material is of high purity, as impurities can participate in side reactions.

Data Presentation

ParameterValue RangeReference
Catalyst 0.3 - 1.0 wt% Pt/γ-Al₂O₃[7][8]
Temperature 380 - 430 °C[7]
Pressure Atmospheric[7]
H₂/Reactant Molar Ratio 0 - 8.4[7][9]
Weight Hourly Space Velocity (WHSV) Varies depending on experimental goals[7]
Conversion Up to 97.5% (at 430°C, no H₂ in feed)[7]

Experimental Protocols

General Protocol for this compound Dehydrogenation in a Fixed-Bed Reactor

This protocol provides a general procedure that should be optimized for specific experimental setups and goals.

a. Catalyst Preparation and Activation:

  • Load the desired amount of Pt/Al₂O₃ catalyst into a fixed-bed reactor.

  • Secure the catalyst bed with quartz wool.

  • Activate the catalyst in-situ by heating to a specified temperature (e.g., 400-450°C) under a flow of hydrogen for several hours.

b. Dehydrogenation Reaction:

  • After activation, switch the gas flow to an inert gas (e.g., nitrogen or argon) and adjust the reactor temperature to the desired reaction temperature.

  • Introduce this compound into the reactor at a controlled flow rate using a high-performance liquid chromatography (HPLC) pump.

  • The this compound is vaporized and mixed with the inert carrier gas before entering the reactor.

  • The reaction products exit the reactor and pass through a condenser to separate the liquid and gaseous products.

  • Collect liquid samples periodically for analysis.

  • The gaseous product (primarily hydrogen) can be quantified using a gas meter or a gas chromatograph.

Protocol for Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

a. Sample Preparation:

  • Dilute the collected liquid samples in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration for GC-MS analysis.[10]

b. GC-MS Method:

  • Injector: Use a split/splitless injector, typically at a temperature of 250-280°C.

  • Column: A non-polar or mid-polarity capillary column (e.g., HP-5MS or equivalent) is suitable for separating this compound, diphenylmethane, and potential byproducts.[11]

  • Oven Temperature Program:

    • Initial temperature: e.g., 60-80°C, hold for 2-3 minutes.

    • Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.[11]

  • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[11]

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Scan a mass range appropriate for the expected products (e.g., m/z 40-400).

    • Set the ion source and transfer line temperatures (e.g., 230°C and 250°C, respectively).[11]

c. Data Analysis:

  • Identify the peaks in the chromatogram by comparing their retention times and mass spectra to known standards or a spectral library (e.g., NIST).

  • Quantify the components by integrating the peak areas and using a calibration curve or an internal standard method.

Visualizations

Troubleshooting_Workflow Start Experiment Start: This compound Dehydrogenation Check_Performance Evaluate Conversion and Selectivity Start->Check_Performance Low_Conversion Low Conversion Check_Performance->Low_Conversion Sub-optimal Poor_Selectivity Poor Selectivity Check_Performance->Poor_Selectivity Sub-optimal Optimal_Performance Optimal Performance: Continue/Scale-Up Check_Performance->Optimal_Performance Optimal Check_Catalyst Check Catalyst Activity Low_Conversion->Check_Catalyst Check_Selectivity_Temp Check Reaction Temperature Poor_Selectivity->Check_Selectivity_Temp Check_Temp Check Reaction Temperature Check_Catalyst->Check_Temp Active Activate_Regen Re-activate or Regenerate Catalyst Check_Catalyst->Activate_Regen Inactive/ Deactivated Check_Flow Check Flow Rate/ WHSV Check_Temp->Check_Flow Optimal Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Not Optimal Check_Flow->Start Optimal, Re-evaluate Adjust_Flow Adjust Flow Rate Check_Flow->Adjust_Flow Too High Activate_Regen->Start Re-run Optimize_Temp->Start Re-run Adjust_Flow->Start Re-run Check_Catalyst_Props Evaluate Catalyst Properties Check_Selectivity_Temp->Check_Catalyst_Props Optimal Optimize_Selectivity_Temp Lower Temperature to Reduce Side Reactions Check_Selectivity_Temp->Optimize_Selectivity_Temp Too High Check_Catalyst_Props->Start Optimal, Re-evaluate Modify_Catalyst Modify Catalyst or Support Check_Catalyst_Props->Modify_Catalyst Acidity/Composition Issues Optimize_Selectivity_Temp->Start Re-run Modify_Catalyst->Start Re-run

Caption: Troubleshooting workflow for this compound dehydrogenation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Loading and Activation System_Setup Reactor Assembly and Leak Check Catalyst_Prep->System_Setup Set_Conditions Set Temperature and Gas Flow System_Setup->Set_Conditions Inject_Reactant Introduce this compound Set_Conditions->Inject_Reactant Run_Reaction Run for a Set Duration Inject_Reactant->Run_Reaction Collect_Samples Collect Liquid and Gas Products Run_Reaction->Collect_Samples GCMS_Analysis GC-MS Analysis of Liquid Samples Collect_Samples->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: General experimental workflow for this compound dehydrogenation.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Dicyclohexylmethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration during the synthesis of dicyclohexylmethane.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for this compound synthesis?

A1: this compound is typically synthesized through the hydrogenation of diphenylmethane (B89790). The most common catalysts for this reaction are supported noble metal catalysts. These include palladium (Pd), platinum (Pt), and ruthenium (Ru) on various supports such as carbon (C), alumina (B75360) (Al₂O₃), and silica (B1680970) (SiO₂). Nickel (Ni) based catalysts are also used.[1][2]

Q2: What are the primary signs of catalyst deactivation during my experiment?

A2: You may be observing catalyst deactivation if you notice the following:

  • A significant decrease in the reaction rate.

  • A lower overall conversion of diphenylmethane compared to previous experiments under the same conditions.

  • A change in the selectivity of the reaction, potentially leading to the formation of unwanted byproducts.

  • A visible change in the appearance of the catalyst, such as a darkening in color, which could indicate coke formation.[3]

Q3: What are the main causes of catalyst deactivation in this synthesis?

A3: The deactivation of hydrogenation catalysts can be attributed to several mechanisms:

  • Poisoning: This occurs when impurities in the feedstock or solvent strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction. Common poisons for hydrogenation catalysts include compounds containing sulfur, nitrogen, and halides.[4][5][6]

  • Fouling or Coking: This is the physical deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface and within its pores. This blocks access of the reactants to the active sites.[7][8][9]

  • Sintering: At high reaction temperatures, the fine metal particles of the catalyst can agglomerate into larger particles. This leads to a decrease in the active surface area and, consequently, a drop in catalytic activity.[8][10]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, a deactivated catalyst can be regenerated to restore a significant portion of its initial activity. The appropriate regeneration method depends on the primary cause of deactivation.[11][12][13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Sudden and significant drop in catalyst activity. Catalyst Poisoning: The feedstock or solvent may contain impurities.- Analyze the feedstock and solvent for potential poisons like sulfur or nitrogen compounds.[6]- Purify the starting materials before the reaction.[14]- If poisoning is confirmed, consider a regeneration protocol involving washing with an appropriate solvent or a chemical treatment to remove the poison.[15]
Gradual decrease in reaction rate over one or more cycles. Fouling/Coking: Accumulation of heavy byproducts or coke on the catalyst surface.[3]- Implement a regeneration procedure between cycles, such as solvent washing or calcination, to remove the deposited materials.[4][16]- Optimize reaction conditions (e.g., lower temperature, higher hydrogen pressure) to minimize coke formation.[17]
Consistent loss of activity after each regeneration cycle. Sintering: Irreversible agglomeration of metal particles due to high temperatures.- Lower the reaction and/or regeneration temperature to prevent further sintering.[10]- Consider a catalyst with a more thermally stable support or active metal.
Low initial activity of a fresh catalyst. Improper Catalyst Activation: The catalyst may not have been properly activated before use.- Ensure the catalyst is properly pre-treated according to the manufacturer's instructions. This often involves reduction under a hydrogen flow at a specific temperature.[17]
Reaction does not go to completion, even with extended time. Equilibrium Limitations or Product Inhibition: The reaction may be reversible, or the product may be inhibiting the catalyst.[14]- If the reaction is reversible, consider strategies to shift the equilibrium, such as removing a byproduct.[14]- If product inhibition is suspected, investigate removing the product from the reaction mixture as it forms.[14]

Catalyst Deactivation and Regeneration Workflow

Troubleshooting Catalyst Deactivation cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action cluster_solution Solution start Decreased Catalyst Performance (Lower Conversion/Selectivity) cause Identify Cause of Deactivation start->cause poisoning Poisoning cause->poisoning Sudden Drop coking Coking/Fouling cause->coking Gradual Drop sintering Sintering cause->sintering Irreversible Drop sol_poison Purify Feedstock & Regenerate (e.g., Washing) poisoning->sol_poison sol_coke Regenerate (e.g., Calcination) coking->sol_coke sol_sinter Optimize Temperature & Consider New Catalyst sintering->sol_sinter

Caption: A workflow for troubleshooting catalyst deactivation.

Mechanisms of Catalyst Deactivation and Regeneration

Catalyst Deactivation & Regeneration Pathways cluster_active Active State cluster_deactivated Deactivated State cluster_regeneration Regeneration Method active_catalyst Active Catalyst deactivated_poison Poisoned Catalyst active_catalyst->deactivated_poison Impurities deactivated_coke Coked Catalyst active_catalyst->deactivated_coke Byproducts deactivated_sinter Sintered Catalyst active_catalyst->deactivated_sinter High Temp regen_wash Solvent Washing/ Chemical Treatment deactivated_poison->regen_wash regen_calcine Calcination/ Oxidation deactivated_coke->regen_calcine regen_wash->active_catalyst Restores Activity regen_reduce Reduction (H2) regen_calcine->regen_reduce Post-Oxidation regen_reduce->active_catalyst Restores Activity

Caption: Pathways of catalyst deactivation and corresponding regeneration methods.

Quantitative Data on Catalyst Performance

The following table summarizes hypothetical performance data for a typical Pd/C catalyst used in this compound synthesis, illustrating the effects of deactivation and regeneration.

Catalyst StateDiphenylmethane Conversion (%)This compound Selectivity (%)
Fresh Catalyst 9998
After 5 Cycles (Deactivated) 7592
Regenerated (Solvent Wash) 9296
Regenerated (Calcination) 9597

Experimental Protocols

Protocol 1: Regeneration by Solvent Washing

This method is suitable for catalysts deactivated by the deposition of soluble impurities or byproducts.

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration.

  • Solvent Selection: Choose a solvent in which the suspected impurities or byproducts are highly soluble, but the catalyst is not. Common choices include ethanol, acetone, or toluene.[4]

  • Washing:

    • Suspend the recovered catalyst in the chosen solvent.

    • Stir the slurry at room temperature for 1-2 hours. For more stubborn deposits, gentle heating (e.g., 40-60°C) can be applied.[11]

    • Separate the catalyst by filtration.

    • Repeat the washing step 2-3 times with fresh solvent.

  • Drying: Dry the washed catalyst in a vacuum oven at 80-100°C for 4-6 hours, or until a constant weight is achieved.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption.

Protocol 2: Regeneration by Calcination

This method is effective for removing coke and other carbonaceous deposits from the catalyst surface.

  • Catalyst Recovery and Washing: Recover the catalyst as described in Protocol 1 and perform a solvent wash to remove any loosely bound organic material.

  • Drying: Dry the catalyst thoroughly in an oven at 100-120°C.

  • Calcination:

    • Place the dried catalyst in a suitable crucible (e.g., ceramic).

    • Transfer the crucible to a muffle furnace or a tube furnace with a controlled atmosphere.

    • Heat the furnace in the presence of a slow flow of air or a mixture of an inert gas and oxygen. A typical temperature range for calcination is 300-500°C.[16]

    • Hold the temperature for 3-5 hours to ensure complete combustion of the coke.

    • Allow the furnace to cool down to room temperature under a flow of inert gas (e.g., nitrogen).

  • Reduction (if necessary): For many hydrogenation catalysts, the active metal sites may be oxidized during calcination. In such cases, a reduction step is necessary to restore catalytic activity.

    • Heat the catalyst under a flow of hydrogen (typically diluted with an inert gas) to a temperature of 200-400°C for 2-4 hours.[12]

  • Storage: After cooling to room temperature under an inert atmosphere, store the catalyst in a desiccator.

References

Technical Support Center: Purification of Commercial-Grade Dicyclohexylmethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of commercial-grade dicyclohexylmethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the experimental workflow for removing impurities from commercial-grade this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade this compound?

A1: Commercial-grade this compound is typically produced through the hydrogenation of diphenylmethane (B89790) (also known as methylene (B1212753) diphenyl diisocyanate, MDI, precursors).[1][2] Consequently, common impurities may include:

  • Unreacted Starting Materials: Residual diphenylmethane and its partially hydrogenated intermediates.

  • Isomers: Various stereoisomers of this compound (cis,cis; cis,trans; trans,trans) are expected, though not strictly impurities unless a specific isomer is required.[3]

  • Olefinic Compounds: Incomplete hydrogenation can lead to the presence of unsaturated compounds, such as cyclohexyl-phenyl-methane or dicyclohexenylmethane.

  • Aromatic Hydrocarbons: Residual aromatic compounds from the feedstock may also be present.[4]

  • Solvent and Catalyst Residues: Trace amounts of solvents used in the synthesis and residues from hydrogenation catalysts (e.g., palladium, nickel) may be present.[5][6]

Q2: How can I identify the impurities in my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile and semi-volatile impurities in organic compounds like this compound.[4][7][8] A high-resolution capillary column with a non-polar stationary phase is recommended for optimal separation of hydrocarbons.

Q3: What are the primary methods for purifying commercial-grade this compound?

A3: The choice of purification method depends on the nature and concentration of the impurities. The most common and effective methods are:

  • Fractional Vacuum Distillation: Ideal for separating compounds with different boiling points, such as removing unreacted starting materials or other hydrocarbon impurities.[7][9]

  • Adsorption: Effective for removing polar impurities, trace amounts of water, and some unsaturated compounds using adsorbents like activated carbon or silica (B1680970) gel.[10][11][12]

  • Catalytic Hydrogenation: Specifically used to remove unsaturated (olefinic) impurities by converting them to saturated compounds.[13][14]

Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: Poor Separation of Components

Possible Cause Solution
Insufficient Column Efficiency: The fractionating column is too short or has inadequate packing for the boiling point difference of the components.Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).
Distillation Rate Too High: A high distillation rate reduces the number of theoretical plates, leading to poor separation.Decrease the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second of distillate).
Fluctuating Vacuum: Unstable vacuum pressure causes variations in boiling points, disrupting the separation equilibrium.Check all connections for leaks and ensure the vacuum pump is operating correctly. A vacuum regulator can help maintain a stable pressure.[15]

Issue 2: Product is Contaminated with a Lower Boiling Impurity

Possible Cause Solution
Initial Fraction Not Discarded: The first fraction of the distillate (forerun) contains the most volatile impurities.Discard an initial forerun before collecting the main product fraction. The volume of the forerun will depend on the impurity level.
"Bumping" of the Liquid: Sudden, violent boiling can carry less volatile liquid into the condenser.Ensure smooth boiling by using a magnetic stirrer. Boiling chips are not effective under vacuum.[16]

Issue 3: No Distillate is Collected

Possible Cause Solution
Vacuum is Too High (Pressure Too Low): The boiling point of this compound is below the temperature of the condenser.Reduce the vacuum level (increase the pressure) to raise the boiling point of the compound into the operating range of the condenser.
System Leak: The desired vacuum level is not being reached.Check all glassware for cracks and ensure all joints are properly sealed and greased.[16]
Insufficient Heating: The heating mantle is not providing enough energy to vaporize the compound.Gradually increase the temperature of the heating mantle. The temperature should be set approximately 20-30°C higher than the target boiling point at the operating pressure.[9]
Adsorption using Activated Carbon

Issue 1: Incomplete Removal of Impurities

Possible Cause Solution
Insufficient Amount of Adsorbent: The amount of activated carbon is not enough to adsorb all the impurities.Increase the amount of activated carbon used. A typical starting point is 1-5% by weight of the this compound.
Insufficient Contact Time: The contact time between the this compound and the adsorbent is too short.Increase the stirring time. For batch purification, allow the mixture to stir for several hours. For column chromatography, decrease the flow rate.
Incorrect Type of Activated Carbon: The pore size and surface chemistry of the activated carbon are not optimal for the target impurities.Use a grade of activated carbon with a pore structure suitable for adsorbing small organic molecules.[11]

Issue 2: Product is Contaminated with Activated Carbon Fines

Possible Cause Solution
Inadequate Filtration: The filter used to remove the activated carbon is not fine enough to retain small particles.Use a fine-pore filter paper or a membrane filter (e.g., 0.45 µm) to remove all activated carbon particles. A pad of celite can also be used as a filter aid.
Catalytic Hydrogenation

Issue 1: Incomplete Removal of Unsaturated Impurities

Possible Cause Solution
Deactivated Catalyst: The catalyst has lost its activity due to poisoning or coking.[6]Use fresh catalyst. If regenerating the catalyst, ensure the regeneration procedure is performed correctly.
Insufficient Hydrogen Pressure: The hydrogen pressure is too low for the reaction to proceed efficiently.Increase the hydrogen pressure according to the catalyst manufacturer's recommendations.
Low Reaction Temperature: The temperature is not high enough to achieve a sufficient reaction rate.Increase the reaction temperature. Be mindful of potential side reactions at higher temperatures.

Issue 2: Product Contains Catalyst Particles

Possible Cause Solution
Poor Filtration: The filtration method is not effectively removing the fine catalyst particles.Filter the reaction mixture through a fine filter, such as a celite pad or a sub-micron membrane filter, to remove the catalyst.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is designed for the purification of this compound from impurities with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus. All glassware joints must be greased to ensure a good seal.[16] Use a magnetic stirrer in the distillation flask.

  • Charging the Flask: Fill the distillation flask to no more than two-thirds of its volume with the commercial-grade this compound.

  • Applying Vacuum: Slowly apply vacuum to the system. A typical operating pressure for the distillation of high-boiling compounds is in the range of 1-10 mmHg.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collecting Fractions:

    • Collect the initial distillate (forerun) in a separate receiving flask and discard it.

    • Monitor the temperature at the distillation head. The boiling point of this compound will depend on the pressure.

    • Collect the main fraction when the temperature at the distillation head is stable and corresponds to the expected boiling point of this compound at the operating pressure.

  • Shutdown: Once the distillation is complete, cool the system to room temperature before releasing the vacuum.

Quantitative Data (Boiling Point of this compound):

Pressure (kPa)Temperature (K)
1.33387.15
6.67443.15
101.3527.62
Data sourced from NIST/TRC Web Thermo Tables[17]
Protocol 2: Purification by Adsorption with Activated Carbon

This protocol is suitable for removing polar impurities and some color from this compound.

Methodology:

  • Preparation: Add 1-5% (w/w) of activated carbon to the commercial-grade this compound in a flask.

  • Adsorption: Stir the mixture vigorously at room temperature for 2-4 hours. For enhanced efficiency, the process can be gently heated (e.g., to 40-50°C).

  • Filtration: Remove the activated carbon by filtration. Use a Buchner funnel with a fine filter paper or a celite pad to ensure all carbon particles are removed.

  • Analysis: Analyze the purity of the filtered this compound using GC-MS to confirm the removal of impurities.

Protocol 3: Purification by Catalytic Hydrogenation

This protocol is specifically for the removal of unsaturated (olefinic) impurities.

Methodology:

  • Catalyst Suspension: In a suitable high-pressure reactor, suspend a hydrogenation catalyst (e.g., 5% Palladium on Carbon, 5% w/w of the substrate) in the commercial-grade this compound.

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture at a suitable temperature (e.g., 50-80°C) until hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Analysis: Analyze the purified product by GC-MS to confirm the absence of unsaturated impurities.

Visualizations

Experimental_Workflow cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Final Product Commercial_DCM Commercial this compound GCMS_Analysis GC-MS Analysis Commercial_DCM->GCMS_Analysis Impurity_Profile Impurity Profile GCMS_Analysis->Impurity_Profile Decision Select Purification Method Impurity_Profile->Decision Distillation Fractional Vacuum Distillation Decision->Distillation Different Boiling Points Adsorption Activated Carbon Adsorption Decision->Adsorption Polar Impurities Hydrogenation Catalytic Hydrogenation Decision->Hydrogenation Unsaturated Impurities Purified_DCM Purified this compound Distillation->Purified_DCM Adsorption->Purified_DCM Hydrogenation->Purified_DCM Final_Analysis Final GC-MS Analysis Purified_DCM->Final_Analysis

Caption: Logical workflow for the purification of this compound.

Troubleshooting_Distillation Problem Distillation Problem Observed Check_Vacuum Check Vacuum System for Leaks and Stability Problem->Check_Vacuum Check_Heating Check Heating Rate and Temperature Problem->Check_Heating Check_Column Check Fractionating Column Efficiency Problem->Check_Column Solution_Vacuum Reseal Joints / Regulate Pressure Check_Vacuum->Solution_Vacuum Leak or Instability Found Solution_Heating Adjust Heating Rate Check_Heating->Solution_Heating Rate Too High/Low Solution_Column Use a More Efficient Column Check_Column->Solution_Column Inefficient Separation

References

Technical Support Center: Dicyclohexylmethane Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scaling up of dicyclohexylmethane production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale manufacturing.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound production, primarily focusing on the hydrogenation of methylenedianiline (MDA) to produce bis(p-aminocyclohexyl)methane (PACM), a key intermediate.

IssuePotential CausesTroubleshooting Steps
Decreased Yield at Pilot/Industrial Scale Heat Transfer Limitations: Larger reactors have a lower surface-area-to-volume ratio, leading to inefficient heat dissipation for the exothermic hydrogenation reaction. This can create hot spots, promoting side reactions. Mixing Inefficiencies: Inadequate mixing in large reactors can lead to localized high concentrations of reactants and hydrogen, resulting in the formation of by-products. Catalyst Deactivation: The catalyst may be deactivating more rapidly at a larger scale due to impurities in the feedstock or harsher operating conditions.Monitor Internal Temperature: Ensure accurate temperature monitoring within the reactor to detect and prevent hot spots. Optimize Agitation: Review and adjust the agitator speed and design to ensure efficient mixing and hydrogen dispersion. Controlled Reagent Addition: If applicable to the specific process, control the rate of reactant addition to manage the exotherm. Catalyst Evaluation: Analyze the spent catalyst to identify the cause of deactivation (e.g., poisoning, coking).
Inconsistent Isomer Ratio (e.g., high trans,trans-isomer content) Reaction Temperature: Higher temperatures can favor the formation of the trans,trans-isomer.[1] Catalyst System: The choice of catalyst (e.g., Rhodium-Ruthenium ratio) significantly influences the isomer distribution.[2] Reaction Time: Extended reaction times can sometimes lead to isomerization.Precise Temperature Control: Maintain the reaction temperature within the optimal range determined during process development.[1] Catalyst Selection: Select a catalyst with a known selectivity for the desired isomer ratio. For instance, a higher ruthenium content in a mixed Rh/Ru catalyst may be used to achieve a lower trans,trans-isomer content.[2] Process Monitoring: Use in-process controls (e.g., GC analysis) to monitor the isomer distribution and stop the reaction at the optimal point.
Rapid Catalyst Deactivation Feedstock Impurities: The presence of oligomers and other by-products in the crude MDA feedstock can poison the catalyst.[3] By-product Formation: Certain by-products formed during the reaction can adsorb onto the catalyst surface and block active sites. Thermal Stress: High temperatures or temperature fluctuations can lead to sintering of the catalyst.Feedstock Purification: Consider a pretreatment step for the crude MDA to remove impurities before hydrogenation.[4] Catalyst Regeneration: Investigate in-situ or ex-situ catalyst regeneration methods. One patented method involves switching the feed to a mixture containing 2,4'-MDA to reactivate the catalyst online.[5] Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize thermal stress on the catalyst.
Formation of By-products (e.g., secondary amines, hydrolysis products) Reaction Temperature and Pressure: Sub-optimal temperature and pressure can lead to side reactions.[4] Presence of Water: Water in the reaction mixture can lead to the formation of hydrolysis by-products.[6] Catalyst Selectivity: The catalyst may not be selective enough, promoting unwanted reactions.Optimize Reaction Parameters: Fine-tune the temperature and pressure to maximize selectivity towards the desired product.[7] Anhydrous Conditions: Ensure the use of dry solvents and reactants to minimize water content.[6] Catalyst Modification: The use of alkali-moderated catalysts (e.g., with lithium hydroxide) can suppress the formation of secondary amines.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the hydrogenation of methylenedianiline?

A1: The most significant safety concern is the risk of a thermal runaway reaction. Hydrogenation is a highly exothermic process, and the reduced surface-area-to-volume ratio in larger reactors makes heat dissipation more challenging.[8] A failure in the cooling system or inadequate mixing can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[8] Additionally, hydrogen is highly flammable and forms explosive mixtures with air, necessitating robust safety protocols for handling and reactor operation.

Q2: How does the isomer composition of bis(p-aminocyclohexyl)methane (PACM) affect the final product, and how can it be controlled on a large scale?

A2: The isomer composition of PACM (cis,cis; cis,trans; and trans,trans) significantly impacts the physical properties of downstream products like polyamides and polyurethanes.[1][9] For example, a higher trans,trans-isomer content can lead to a higher melting point and increased crystallinity.[1] Control of the isomer ratio on a large scale is primarily achieved through:

  • Catalyst Selection: Using a mixed metal catalyst, such as rhodium and ruthenium, allows for tuning the isomer ratio. The ratio of the metals in the catalyst is a key parameter.[2]

  • Temperature Control: The reaction temperature has a direct influence on the final isomer distribution.[1]

Q3: What are the common analytical methods used to monitor the progress of the reaction and ensure product quality?

A3: The most common analytical method cited for monitoring the hydrogenation of MDA is Gas Chromatography (GC).[1] GC is used to determine the conversion of MDA, the selectivity to PACM, and the molar ratio of the different isomers. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for analyzing the reaction mixture, especially for non-volatile by-products.

Q4: What are the challenges associated with the purification of this compound and its derivatives at an industrial scale?

A4: A significant challenge is the separation of the different stereoisomers. Methods like fractional crystallization and vacuum distillation are used, but they can be energy-intensive and may lead to a poor yield of the desired isomer.[10] Cooling to low temperatures for crystallization is an expensive process on an industrial scale.[10]

Experimental Protocols

General Protocol for Hydrogenation of Methylenedianiline (MDA)

This is a generalized protocol and should be optimized for specific equipment and scale.

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Charge the reactor with the catalyst (e.g., Rh/Ru on a support) and the solvent (e.g., tetrahydrofuran).

  • Reactant Charging: Add the methylenedianiline (MDA) to the reactor.

  • Inerting: Seal the reactor and purge several times with nitrogen to remove any oxygen.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 60-100 bar) and heat the mixture to the target reaction temperature (e.g., 160-180°C) with agitation.[5][7]

  • Reaction: Maintain the temperature and pressure, monitoring hydrogen uptake to gauge the reaction progress. Take samples periodically for analysis.

  • Cooling and Depressurization: Once the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Recovery: Filter the reaction mixture to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude product.

Protocol for GC Analysis of PACM Isomers
  • Sample Preparation: Dilute a small aliquot of the reaction mixture or final product in a suitable solvent (e.g., tetrahydrofuran).

  • GC Conditions (Illustrative):

    • Column: A capillary column suitable for amine analysis (e.g., a DB-5 or equivalent).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 300°C.

    • Oven Program: Start at a suitable temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.

    • Carrier Gas: Helium or hydrogen.

  • Analysis: Inject the sample and integrate the peaks corresponding to the different PACM isomers. Calculate the molar ratio based on the peak areas (assuming a response factor of 1 for all isomers, or determine the response factors using standards).

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_reaction Hydrogenation Reaction cluster_downstream Downstream Processing Reactor_Setup Reactor Setup (Catalyst & Solvent Loading) Reactant_Charge MDA Charging Reactor_Setup->Reactant_Charge 1 Inerting Inerting (N2 Purge) Reactant_Charge->Inerting 2 Pressurization_Heating Pressurization & Heating (H2, 60-100 bar, 160-180°C) Inerting->Pressurization_Heating 3 Reaction_Monitoring Reaction & Monitoring (H2 Uptake, GC Sampling) Pressurization_Heating->Reaction_Monitoring 4 Cooling_Venting Cooling & Venting Reaction_Monitoring->Cooling_Venting 5 Filtration Catalyst Filtration Cooling_Venting->Filtration 6 Solvent_Removal Solvent Removal Filtration->Solvent_Removal 7 Purification Purification (e.g., Distillation) Solvent_Removal->Purification 8 Final_Product Final Product (PACM) Purification->Final_Product 9

Caption: Experimental workflow for this compound production.

troubleshooting_flowchart Start Low Yield or Purity Issue Check_Temp Review Temperature Profile Start->Check_Temp Temp_OK Temperature Stable? Check_Temp->Temp_OK Check_Mixing Evaluate Mixing Efficiency Temp_OK->Check_Mixing Yes Optimize_Temp Optimize Cooling/Heating Temp_OK->Optimize_Temp No Mixing_OK Mixing Adequate? Check_Mixing->Mixing_OK Check_Catalyst Analyze Spent Catalyst Mixing_OK->Check_Catalyst Yes Optimize_Mixing Adjust Agitator/Flow Mixing_OK->Optimize_Mixing No Catalyst_OK Catalyst Deactivated? Check_Catalyst->Catalyst_OK Check_Feedstock Analyze Feedstock Purity Catalyst_OK->Check_Feedstock No Regen_Catalyst Regenerate/Replace Catalyst Catalyst_OK->Regen_Catalyst Yes Purify_Feedstock Pre-treat Feedstock Check_Feedstock->Purify_Feedstock End Process Optimized Optimize_Temp->End Optimize_Mixing->End Regen_Catalyst->End Purify_Feedstock->End

Caption: Troubleshooting flowchart for low yield or purity.

References

preventing polymerization of dicyclohexylmethane diisocyanate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dicyclohexylmethane diisocyanate (DCMDI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymerization during storage and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound diisocyanate (DCMDI) and why is it prone to polymerization?

A1: this compound-4,4'-diisocyanate (also known as HMDI or H₁₂MDI) is an aliphatic diisocyanate monomer used extensively in the synthesis of polyurethane compounds and resins.[1][2] Like all isocyanates, DCMDI is highly reactive. The electrophilic carbon atom in the isocyanate group (-N=C=O) is susceptible to attack by nucleophiles. Polymerization primarily occurs through two pathways:

  • Reaction with Water: The most common cause is contamination with moisture. Isocyanates react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide (CO₂). The newly formed amine can then react with another isocyanate molecule, creating a urea (B33335) linkage and initiating the formation of polyurea. This reaction is problematic as the generation of CO₂ gas can lead to a dangerous pressure buildup in sealed containers.[3]

  • Self-Polymerization: DCMDI can also undergo self-polymerization, especially when exposed to heat or certain catalysts, to form dimers (uretdiones) and trimers (isocyanurates).[2][4] Heating above 50°C may induce slow polymerization.[2]

Q2: What are the visible signs of DCMDI polymerization?

A2: You should suspect polymerization if you observe any of the following:

  • Increased Viscosity: The liquid becomes thicker than usual.

  • Formation of Solids: The appearance of white or crystalline solids.[5] These can be dimers, trimers, or polyurea.

  • Cloudiness: The clear, colorless liquid becomes turbid.

  • Pressure Buildup: The container feels pressurized, which is caused by the formation of CO₂ from moisture contamination.

Q3: What are the ideal storage conditions for DCMDI?

A3: To maximize shelf life and prevent degradation, DCMDI should be stored under the following conditions:

  • Moisture-Free Environment: This is the most critical factor. The container must be kept tightly sealed at all times.[6][7][8] The headspace of the container should be filled with a dry, inert gas such as nitrogen or argon with a dew point of -40°C.[9][10][11]

  • Controlled Temperature: While some sources indicate room temperature storage is acceptable, refrigeration (e.g., 2-8°C) is recommended to inhibit thermally induced polymerization.[1][5] Note that DCMDI has a melting point between 19-26°C, so it may solidify or form crystals at lower temperatures.[1][2][12] If this occurs, the container may need to be gently warmed and homogenized before use.[13] Storage temperature should not exceed 30°C.[14]

  • Proper Location: Store in a well-ventilated, locked area away from incompatible substances like water, alcohols, amines, and strong bases.[2][9][6][10]

Q4: What should I do if I suspect my DCMDI has started to polymerize?

A4: If you observe signs of polymerization, especially pressure buildup, proceed with caution. Do not open a container that is visibly bulging. If only a small amount of solid has formed and there is no pressure, you may be able to use the remaining liquid if you can verify its purity for your application. However, the presence of these solids indicates that the product is degrading.[5] For applications requiring high purity, it is best to use a fresh, unopened container.

Troubleshooting Guide

This guide addresses specific issues you might encounter during storage or experimentation.

Issue / Observation Possible Cause(s) Recommended Action(s) & Preventative Measures
Rapid Polymerization Upon Opening a New Bottle 1. Compromised Seal: The container's seal may have been damaged during shipment, allowing moisture to enter. 2. Improper Storage: The product may have been exposed to high temperatures or humidity during transit.[5]Action: Contact the supplier immediately to report the issue and request a replacement. Prevention: Upon receipt, always inspect the packaging and seal for any signs of damage.
Container is Bulging or Pressurized Moisture Contamination: Water has reacted with the isocyanate to produce CO₂ gas.[3]Action: DO NOT OPEN. Move the container to a well-ventilated area or fume hood, behind a blast shield if possible. Contact your institution's environmental health and safety (EHS) office for guidance on safely venting and disposing of the container. Prevention: Always handle DCMDI under a dry, inert atmosphere and ensure containers are tightly sealed after use.
DCMDI Becomes Viscous or Solidifies During an Experiment 1. Contaminated Glassware/Syringes: Residual moisture on equipment.[5] 2. Moisture in Solvents or Reagents: Using non-anhydrous solvents or reagents.[5] 3. High Reaction Temperature: Excessive heat is accelerating the polymerization reaction.[5]Action: Discard the current reaction mixture. Prevention: 1. Ensure all glassware and equipment are scrupulously cleaned and oven-dried (>120°C for several hours) before use.[5] 2. Use only high-purity, anhydrous solvents and ensure all other reactants are free from water. 3. Maintain the recommended reaction temperature using a properly controlled heating or cooling system.
Product is Crystalline or Solid at Storage Temperature Low Temperature Storage: The storage temperature is below the melting point of DCMDI (19-26°C).[2][12]Action: This is normal if stored in a refrigerator. Gently warm the container (e.g., in a water bath set to 30-40°C) and mix to ensure it is a homogeneous liquid before use.[13] Prevention: Be aware of the product's melting point and plan for homogenization if cold storage is used.

Summary of Storage & Physical Properties

The table below summarizes key quantitative data for the storage and handling of DCMDI.

ParameterRecommended ValueSource(s)
Storage Temperature Refrigerate (2-8°C recommended); Do not exceed 30°C.[14][5]
Storage Atmosphere Dry inert gas (Nitrogen or Argon)[9][10]
Inert Gas Dew Point -40°C[11]
Melting Point 19 - 26 °C[1][2][12]
Flash Point >113 °C[2][9][7][12]
Incompatible Substances Water, alcohols, amines, strong bases, acids[2][9]

Key Experimental Protocols

Protocol 1: Safe Handling and Dispensing under Inert Atmosphere

  • Preparation: Ensure all glassware, syringes, and septa are oven-dried and have been cooled to room temperature under a stream of dry inert gas (e.g., nitrogen or argon).

  • Inert Atmosphere: Before opening, gently purge the headspace of the DCMDI container with the inert gas to remove any ambient air and moisture. This is especially important for previously opened containers.

  • Dispensing: Use a dry syringe to pierce the septum of the container. Withdraw the desired volume of DCMDI.

  • Transfer: Immediately transfer the DCMDI to the reaction vessel, which should already be under a positive pressure of inert gas.

  • Cleaning: To safely quench any residual DCMDI in the syringe, draw up a small amount of a neutralizing alcohol like isopropanol (B130326) and expel the mixture into a designated waste container containing more isopropanol. Repeat this cleaning process at least three times.[5]

  • Resealing: Before storing the main container again, ensure it is tightly sealed and consider applying fresh sealing tape (e.g., Parafilm) around the cap for extra protection against moisture ingress.

Protocol 2: Decontamination of Spills and Glassware

  • Safety First: Evacuate all non-essential personnel from the area. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, a lab coat, and respiratory protection if ventilation is inadequate.[15]

  • Containment: For spills, cover the area with an inert absorbent material such as sand, clay, or vermiculite. Do not use sawdust or other combustible materials. [15]

  • Neutralization: Prepare a decontamination solution (e.g., 5% isopropanol, 5% ammonia, and 90% water). Slowly and carefully apply the solution to the absorbed spill or to the surfaces of contaminated glassware. The reaction may generate gas, so proceed with caution.

  • Wait and Collect: Allow the mixture to react for at least 30 minutes.

  • Disposal: Collect the neutralized material into a clearly labeled hazardous waste container. Dispose of the waste in accordance with your institution's EHS guidelines.

Visualizations

Below are diagrams illustrating key processes and workflows related to DCMDI handling.

PolymerizationPathways cluster_moisture Pathway 1: Moisture Contamination cluster_self Pathway 2: Self-Polymerization (Heat/Catalyst) reactant reactant intermediate intermediate product product pathway_node pathway_node DCMDI_H2O DCMDI (-NCO) CarbamicAcid Unstable Carbamic Acid DCMDI_H2O->CarbamicAcid + H₂O H2O Water (H₂O) H2O->CarbamicAcid Amine Amine (-NH₂) CarbamicAcid->Amine Decomposes CO2 Carbon Dioxide (CO₂ Gas) CarbamicAcid->CO2 Polyurea Polyurea (Solid Polymer) Amine->Polyurea + DCMDI DCMDI_Amine DCMDI (-NCO) DCMDI_Amine->Polyurea DCMDI_1 DCMDI (-NCO) Dimer Dimer (Uretdione) DCMDI_1->Dimer + DCMDI DCMDI_2 DCMDI (-NCO) DCMDI_2->Dimer Trimer Trimer (Isocyanurate) Dimer->Trimer + DCMDI DCMDI_3 DCMDI (-NCO) DCMDI_3->Trimer

Caption: Key polymerization pathways for DCMDI.

TroubleshootingWorkflow start_node start_node decision_node decision_node cause_node cause_node action_node action_node stop_node stop_node start Observe signs of polymerization (solids, viscosity, etc.) is_pressurized Is container bulging or pressurized? start->is_pressurized is_new Is the bottle newly opened? in_experiment Did it occur during an experiment? is_new->in_experiment No cause_shipping Probable Cause: Compromised seal or improper shipping. is_new->cause_shipping Yes is_pressurized->is_new No cause_moisture Cause: Severe moisture contamination. is_pressurized->cause_moisture Yes cause_experimental Probable Cause: 1. Contaminated glassware 2. Moisture in reagents 3. High temperature in_experiment->cause_experimental Yes cause_degradation Cause: Minor moisture ingress or thermal degradation during storage. in_experiment->cause_degradation No action_contact Action: Contact supplier for replacement. cause_shipping->action_contact action_ehs Action: DO NOT OPEN. Contact EHS for disposal. cause_moisture->action_ehs action_review Action: Review experimental protocol. Use anhydrous reagents & dry equipment. cause_experimental->action_review action_discard Action: Discard and use a fresh bottle for high-purity work. cause_degradation->action_discard

Caption: Troubleshooting workflow for suspected DCMDI polymerization.

InertHandlingWorkflow start_node start_node end_node end_node process_node process_node step1 1. Prepare Oven-Dried Glassware & Syringes step2 2. Assemble Reaction Setup Under Inert Gas (N₂/Ar) step1->step2 step3 3. Gently Purge DCMDI Bottle Headspace with Inert Gas step2->step3 step4 4. Withdraw Required Volume Using a Dry Syringe step3->step4 step5 5. Transfer DCMDI to Reaction Vessel step4->step5 step6 6. Quench Residual in Syringe with Isopropanol (x3) step5->step6 step7 7. Tightly Reseal DCMDI Bottle and Store Properly step6->step7 end End step7->end start Start start->step1

References

Technical Support Center: Managing Moisture Sensitivity of Dicyclohexylmethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on managing the moisture sensitivity of dicyclohexylmethane derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why are they sensitive to moisture?

This compound derivatives are a class of chemical compounds based on a this compound core structure. A prominent example used in various applications is 4,4'-dicyclohexylmethane diisocyanate (H12MDI). Their sensitivity to moisture, particularly for isocyanate derivatives, stems from the high reactivity of the isocyanate group (-N=C=O) with nucleophiles like water. This reaction leads to the formation of an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. The newly formed amine can further react with another isocyanate group to form a urea (B33335) linkage. This process can alter the chemical properties and purity of the starting material, impacting experimental outcomes.

Q2: How should I properly store this compound derivatives to prevent moisture contamination?

Proper storage is critical to maintaining the integrity of moisture-sensitive this compound derivatives. These compounds should be stored in airtight containers under an inert atmosphere, such as nitrogen or argon. The use of desiccators containing a suitable drying agent (e.g., silica (B1680970) gel, Drierite) is also highly recommended. For highly sensitive derivatives, storage in a glovebox with a controlled inert atmosphere is the best practice. It is also advisable to store them in a cool, dry place.

Q3: What are the visible signs of moisture contamination in my this compound derivative?

For liquid derivatives like H12MDI, moisture contamination can lead to an increase in viscosity or the formation of solid precipitates (polyureas). For solid derivatives, clumping or caking of the powder can be an indicator of moisture absorption. In the case of diisocyanates, the evolution of carbon dioxide gas upon reaction with water can cause pressure buildup in sealed containers.

Q4: Can I still use a this compound derivative that has been accidentally exposed to moisture?

The usability of a moisture-exposed derivative depends on the extent of the contamination and the tolerance of your experiment to impurities. For applications where high purity is critical, such as in the synthesis of polymers with specific molecular weights or in the preparation of antibody-drug conjugates (ADCs), it is generally not recommended to use the contaminated reagent. The presence of urea byproducts can significantly alter the stoichiometry and outcome of your reaction. For less sensitive applications, it may be possible to purify the derivative, for example, by distillation for liquids, but this should be approached with caution.

Q5: What analytical techniques can I use to detect and quantify moisture contamination or degradation of my this compound derivative?

Several analytical techniques can be employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is a rapid method to detect the presence of urea linkages (around 1640-1695 cm⁻¹) which are indicative of moisture-induced degradation of isocyanates. The disappearance of the strong isocyanate peak (around 2250-2275 cm⁻¹) also signifies reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the parent derivative from its hydrolysis products, providing a quantitative measure of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile degradation products.

  • Karl Fischer Titration: This is a standard method for determining the water content in a sample.

Troubleshooting Guides

Guide 1: Inconsistent Reaction Outcomes or Low Yields
Symptom Possible Cause Troubleshooting Steps
Inconsistent product formation or unexpected side products. Moisture contamination of the this compound derivative, solvents, or reaction setup.1. Dry all glassware thoroughly: Oven-dry glassware at a high temperature (e.g., 125-140°C) overnight and cool under a stream of inert gas.[1][] 2. Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent if necessary using techniques like freeze-pump-thaw or by bubbling with an inert gas. 3. Handle derivatives under inert atmosphere: Use a glovebox or Schlenk line for all manipulations of the moisture-sensitive compound.[3] 4. Verify reagent purity: Before use, check the purity of the this compound derivative using an appropriate analytical technique like FTIR or HPLC.
Low yield of the desired product. Incomplete reaction due to inactive (hydrolyzed) starting material.1. Perform a small-scale test reaction: Before committing to a large-scale synthesis, run a small test to confirm the reactivity of your derivative. 2. Re-evaluate stoichiometry: If some of the derivative has reacted with moisture, the effective concentration will be lower than calculated. Consider this when determining reagent ratios.
Guide 2: Issues with Polymer Synthesis (e.g., Polyurethane Ureas)
Symptom Possible Cause Troubleshooting Steps
Gel formation or insoluble particles in the reaction mixture. Uncontrolled polymerization due to the reaction of isocyanates with water, which acts as an unintended chain extender.1. Strict moisture exclusion: Implement rigorous anhydrous techniques as described in Guide 1. 2. Control the addition of reactants: Add the diisocyanate slowly to the reaction mixture to control the exotherm and prevent side reactions.
Final polymer has poor mechanical properties. Incorrect stoichiometry due to moisture contamination, leading to a lower molecular weight polymer.1. Titrate the isocyanate content: Before the reaction, determine the exact isocyanate content of your derivative to ensure accurate stoichiometry. 2. Ensure all reactants are dry: This includes polyols and any other additives.

Data Presentation

Table 1: Hydrolysis Data for 4,4'-Dicyclohexylmethane Diisocyanate (H12MDI)

ParameterValueConditionsReference
Half-life in water ~2 hours23°C in an acetonitrile/water mixtureBayer AG, 1999
Primary Hydrolysis Product Methylene bis(4-cyclohexylamine)Unbuffered demineralized water at 50°CBayer Industry Services, 2004b
Reaction with water Forms an unstable carbamic acid, which decomposes to an amine and CO2. The amine then reacts with another isocyanate to form a urea.General reaction

Experimental Protocols

Protocol 1: General Handling of Moisture-Sensitive this compound Derivatives using a Schlenk Line

Objective: To safely and effectively handle a moisture-sensitive this compound derivative for a chemical reaction.

Materials:

  • This compound derivative (e.g., H12MDI)

  • Anhydrous solvent

  • Schlenk flask and other necessary glassware

  • Schlenk line with a dual vacuum/inert gas manifold

  • Septa, syringes, and cannulas

  • Heat gun

Methodology:

  • Glassware Preparation:

    • Thoroughly clean and oven-dry all glassware overnight at >120°C.

    • Assemble the glassware while still hot and immediately place it on the Schlenk line.

    • Evacuate the glassware under vacuum and then refill with inert gas (e.g., argon or nitrogen). Repeat this "purge-and-refill" cycle at least three times to ensure a completely inert atmosphere. Alternatively, flame-dry the assembled glassware under vacuum using a heat gun.

  • Reagent Transfer (Solid):

    • If the derivative is a solid, weigh it out in a glovebox and transfer it to the Schlenk flask inside the glovebox.

    • Seal the flask, remove it from the glovebox, and connect it to the Schlenk line.

  • Reagent Transfer (Liquid):

    • If the derivative is a liquid, use a syringe or cannula for transfer.

    • Ensure the syringe and needle are oven-dried and flushed with inert gas before use.

    • Pierce the septum of the reagent bottle with the needle and then with a needle connected to the inert gas line to create a positive pressure.

    • Withdraw the desired amount of liquid and quickly transfer it to the reaction flask through its septum.

  • Solvent Addition:

    • Transfer anhydrous solvent to the reaction flask via a cannula or a syringe.

  • Running the Reaction:

    • Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored using an oil bubbler connected to the Schlenk line.

Protocol 2: Synthesis of a Polyurethane Urea using H12MDI

Objective: To synthesize a polyurethane urea via a two-step polycondensation method.

Materials:

  • 4,4'-Dicyclohexylmethane diisocyanate (H12MDI)

  • Polyol (e.g., Poly(propylene glycol))

  • Diamine chain extender (e.g., 4,4′-diamino-3,3′-dicyclohexyl methane)

  • Anhydrous solvent (e.g., THF)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

Methodology:

  • Prepolymer Synthesis:

    • Set up a Schlenk flask under an inert atmosphere as described in Protocol 1.

    • Charge the flask with the polyol and the catalyst.

    • Slowly add an excess of H12MDI to the flask with stirring. The NCO:OH ratio is typically greater than 1 (e.g., 2:1 or higher).

    • Heat the reaction mixture (e.g., to 80°C) and monitor the reaction progress by FTIR by observing the disappearance of the OH peak and the presence of the NCO peak.

  • Chain Extension:

    • Once the prepolymer synthesis is complete, dissolve the prepolymer in anhydrous THF.

    • In a separate flask, prepare a solution of the diamine chain extender in anhydrous THF.

    • Slowly add the diamine solution to the stirred prepolymer solution at room temperature.

    • Allow the reaction to proceed for several hours to form the final polyurethane urea.

  • Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or water).

    • Collect the polymer by filtration and dry it under vacuum.

Visualizations

Handling_Workflow Logical Workflow for Handling Moisture-Sensitive this compound Derivatives start Start: Obtain this compound Derivative storage Store in Airtight Container under Inert Gas in a Desiccator start->storage prep_glassware Oven-Dry or Flame-Dry Glassware storage->prep_glassware inert_atmosphere Assemble Glassware and Purge with Inert Gas (Schlenk Line/Glovebox) prep_glassware->inert_atmosphere transfer Transfer Derivative to Reaction Vessel using Syringe/Cannula or in Glovebox inert_atmosphere->transfer add_solvent Add Anhydrous Solvent transfer->add_solvent reaction Conduct Reaction under Positive Inert Gas Pressure add_solvent->reaction troubleshoot Troubleshooting: Inconsistent Results? reaction->troubleshoot end End: Desired Product troubleshoot->end No check_moisture Check for Moisture Contamination (FTIR, HPLC) troubleshoot->check_moisture Yes re_purify Re-purify or Discard Reagent check_moisture->re_purify re_purify->start

Caption: Workflow for handling moisture-sensitive derivatives.

PU_Synthesis_Workflow Experimental Workflow for Polyurethane Urea Synthesis start Start: Assemble Dry Glassware under Inert Atmosphere charge_reactants Charge Polyol and Catalyst to Reactor start->charge_reactants add_diisocyanate Slowly Add H12MDI (NCO:OH > 1) charge_reactants->add_diisocyanate prepolymerization Heat to Form NCO-Terminated Prepolymer add_diisocyanate->prepolymerization dissolve Dissolve Prepolymer in Anhydrous Solvent prepolymerization->dissolve add_extender Add Diamine Chain Extender Solution dissolve->add_extender polymerization Stir at Room Temperature to Form Polyurethane Urea add_extender->polymerization isolate Precipitate, Filter, and Dry the Polymer polymerization->isolate characterize Characterize Product (FTIR, GPC, etc.) isolate->characterize end End: Purified Polyurethane Urea characterize->end

Caption: Synthesis of Polyurethane Urea.

ADC_Signaling_Pathway Representative MAPK/ERK Signaling Pathway and ADC Action cluster_cell Tumor Cell cluster_pathway MAPK/ERK Pathway receptor Tumor-Specific Receptor internalization Internalization into Endosome/Lysosome receptor->internalization 2. Internalization release Drug Release internalization->release 3. Linker Cleavage drug Cytotoxic Drug release->drug target Intracellular Target (e.g., Microtubules, DNA) drug->target 4. Target Engagement apoptosis Apoptosis target->apoptosis 5. Cell Death RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->apoptosis Inhibited by Apoptosis proliferation Cell Proliferation and Survival ERK->proliferation ADC Antibody-Drug Conjugate (this compound-based Linker) ADC->receptor 1. Binding

Caption: General ADC mechanism targeting a cancer cell.

References

techniques for separating cis and trans isomers of dicyclohexylmethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the separation of cis and trans isomers of dicyclohexylmethane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary techniques for separating cis and trans isomers of this compound?

A1: The most common and effective techniques for separating cis and trans isomers of this compound leverage their different physical properties.[1] The primary methods include:

  • Fractional Distillation: This technique is used to separate liquids with close boiling points and is effective if the cis and trans isomers have a sufficient boiling point differential.[2][3]

  • Fractional Crystallization: This method relies on the different solubilities and melting points of the isomers in a specific solvent.[1][4][5] By carefully controlling temperature, the less soluble isomer can be selectively crystallized from the solution.

  • Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer high-resolution separation based on the differential partitioning of isomers between a stationary phase and a mobile phase.[4][6][7]

Q2: Which separation method is most suitable for my needs?

A2: The choice of method depends on several factors, including the scale of the separation, the required purity, and the specific physical properties of the isomers.

  • For large-scale purifications , fractional crystallization is often the most cost-effective method, provided there is a significant difference in isomer solubility.[8]

  • For high-purity analytical or small-scale preparative work , chromatography (HPLC or GC) generally provides the best resolution, especially for isomers with very similar physical properties.[4][8]

  • Fractional distillation is a viable option if the isomers have a boiling point difference of at least a few degrees and are thermally stable.[3][9]

Q3: What are the main challenges when separating this compound isomers?

A3: The primary challenge stems from the subtle structural differences between cis and trans isomers, which result in very similar physical and chemical properties.[6] This can lead to difficulties such as incomplete separation in distillation, co-crystallization of isomers, or poor resolution in chromatography.[8] For derivatives like 4,4'-diaminothis compound (PACM), the material can also be difficult to crystallize as it readily forms a supercooled liquid.

Q4: How can I confirm the purity and identity of my separated isomers?

A4: After separation, it is crucial to verify the identity and purity of each isomer fraction. Common analytical techniques include:

  • Gas Chromatography (GC) and HPLC: To determine the ratio of isomers in the separated fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between cis and trans isomers due to their different molecular symmetries, which result in distinct chemical shifts and coupling constants.[10]

  • Melting Point Analysis: Pure isomers typically have sharp, distinct melting points. A mixture of isomers will show a depressed and broadened melting range.[11]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for common issues encountered during the separation of this compound isomers.

Technique 1: Fractional Crystallization

Fractional crystallization is a powerful technique that exploits differences in the solubility of isomers. The trans isomer, often being more symmetrical, may pack more efficiently into a crystal lattice, making it less soluble and easier to crystallize than the cis isomer.[5]

Troubleshooting: Fractional Crystallization

Issue EncounteredPossible Cause(s)Suggested Solution(s)
No Crystals Form 1. Solution is not sufficiently supersaturated. 2. Presence of impurities inhibiting crystallization.1. Concentrate the solution by slowly evaporating the solvent. 2. Induce crystallization by scratching the inside of the flask or adding a pure seed crystal.[11] 3. Consider pre-purifying the mixture via another method (e.g., column chromatography) to remove inhibitors.[8]
"Oiling Out" Instead of Crystallization 1. The compound's solubility is too high at the crystallization temperature. 2. The cooling rate is too fast.[8]1. Re-heat the solution to dissolve the oil and add a small amount of additional solvent. 2. Decrease the cooling rate to allow for slower, more ordered crystal growth.[8]
Low Purity of Isolated Crystals 1. Inefficient removal of the mother liquor. 2. Co-crystallization of both isomers.1. Wash the collected crystals with a small amount of cold, fresh solvent. 2. Perform multiple recrystallization steps until the melting point is sharp and constant.[8][11]

Experimental Protocol: Fractional Crystallization of this compound Derivatives

This protocol is a general guideline; solvent choice and temperatures should be optimized for the specific compound. For example, for 4,4'-diisocyanato this compound, a melt crystallization process can be effective.[12][13]

  • Dissolution: Dissolve the mixture of cis and trans isomers in a minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or hexane). The ideal solvent is one in which the desired isomer has low solubility at cool temperatures, while the other isomer is more soluble.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can subsequently place the flask in an ice bath. The less soluble isomer should crystallize out first.[11]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small volume of ice-cold solvent to remove the mother liquor containing the more soluble isomer.

  • Purification of Second Isomer: The filtrate is now enriched with the more soluble isomer. Concentrate the filtrate by evaporating a portion of the solvent and repeat the cooling process to crystallize the second isomer.[10]

  • Recrystallization: For higher purity, redissolve the collected crystals in a minimum of hot solvent and repeat the crystallization process. Repeat until a constant melting point is achieved.

Technique 2: Fractional Distillation

This method is suitable for separating liquids with different boiling points. Even a small difference can be exploited using a fractionating column with a high number of theoretical plates.[2]

Troubleshooting: Fractional Distillation

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Fractions 1. Boiling points of isomers are too close. 2. Distillation rate is too fast. 3. Insufficient number of theoretical plates in the column.1. Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[2] 2. Reduce the heating rate to ensure a slow and steady distillation rate (approx. 1-2 drops per second).[2] 3. Ensure the column is well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient.[2]
Temperature Fluctuations at Condenser 1. Uneven heating or "bumping" of the liquid. 2. Distillation rate is too high.1. Add boiling chips or a magnetic stir bar to the distillation flask for smooth boiling.[14] 2. Reduce the heat input from the heating mantle.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a collection flask. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.[14]

  • Charging the Flask: Fill the distillation flask no more than two-thirds full with the isomer mixture and add boiling chips.

  • Heating: Gently heat the flask. As the liquid boils, a ring of condensate will slowly rise through the fractionating column.[2] A slow ascent is crucial for good separation.

  • Equilibration: Allow the vapor and condensate to reach equilibrium in the column before collecting any distillate. The temperature at the thermometer should stabilize at the boiling point of the more volatile component.

  • Collection: Collect the first fraction (enriched in the lower-boiling isomer) at a constant temperature. When the temperature begins to rise sharply, change the receiving flask to collect the second fraction (enriched in the higher-boiling isomer).

Technique 3: Gas Chromatography (GC)

GC is an excellent analytical tool and can be used for preparative separation of volatile isomers. The choice of the stationary phase is critical for achieving separation.[6]

Troubleshooting: Gas Chromatography

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Poor or No Resolution of Isomer Peaks 1. Inappropriate stationary phase. 2. Column temperature is too high. 3. Carrier gas flow rate is not optimal.1. Select a column with a stationary phase that can differentiate between the isomers. A moderately polar phase may offer better selectivity. 2. Optimize the temperature program. Start at a lower initial temperature and use a slow ramp rate to improve separation.[15] 3. Adjust the carrier gas flow rate to achieve optimal column efficiency.
Peak Tailing 1. Active sites on the column or in the injector. 2. Sample overload.1. Use a deactivated injector liner and column.[8] 2. Dilute the sample or reduce the injection volume.

Data Presentation: Physical Properties of Related Isomers

Below is a summary of properties for derivatives of this compound, which are indicative of the differences that can be exploited for separation.

Table 1: Properties of 4,4'-Diisocyanato this compound (HMDI) Isomers

Propertytrans,trans-isomercis,trans-isomercis,cis-isomer
General Observation Leads to highly ordered, higher melting point polyurethane elastomers.[16]Intermediate properties.Less ordered structure.

Visualizations

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dist_out [label="Separated Fractions\n(Enriched in cis or trans)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cryst_out [label="Isolated Crystals & Mother Liquor\n(Enriched in cis or trans)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; chrom_out [label="Collected Fractions\n(High Purity cis & trans)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

analysis [label="Purity & Identity Analysis\n(GC, NMR, MP)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> tech_choice; tech_choice -> dist [label=" Different B.P. "]; tech_choice -> cryst [label=" Different Solubility "]; tech_choice -> chrom [label=" High Purity Needed "];

dist -> dist_out; cryst -> cryst_out; chrom -> chrom_out;

dist_out -> analysis; cryst_out -> analysis; chrom_out -> analysis; } end_dot Caption: General workflow for separating cis and trans isomers.

// Nodes start [label="Crystallization Attempt", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; outcome [label="What is the result?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

no_xtal [label="No Crystals Formed", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling [label="Mixture 'Oiled Out'", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_purity [label="Crystals Formed,\nbut Purity is Low", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Successful Crystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_no_xtal [label="1. Concentrate solution\n2. Scratch flask / Add seed crystal\n3. Pre-purify mixture", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_oiling [label="1. Re-heat and add more solvent\n2. Slow down the cooling rate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_low_purity [label="1. Wash crystals with cold solvent\n2. Perform recrystallization", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> outcome; outcome -> no_xtal [label=" Nothing "]; outcome -> oiling [label=" Oily Layer "]; outcome -> low_purity [label=" Impure Solid "]; outcome -> success [label=" Pure Crystals "];

no_xtal -> sol_no_xtal [label=" Solution "]; oiling -> sol_oiling [label=" Solution "]; low_purity -> sol_low_purity [label=" Solution "]; } end_dot Caption: Troubleshooting logic for fractional crystallization.

References

Validation & Comparative

A Comparative Analysis of Dicyclohexylmethane Isomer Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Scientists and Drug Development Professionals

Dicyclohexylmethane, a cycloaliphatic compound, and its derivatives are crucial in various industrial applications, particularly in the synthesis of polymers like polyurethanes. The spatial arrangement of the two cyclohexyl rings relative to the central methylene (B1212753) bridge results in three key stereoisomers: cis,cis, cis,trans, and trans,trans. These geometric differences significantly influence the physicochemical properties of the molecules, which in turn dictate their reactivity and the characteristics of the resulting materials.

This guide provides a comparative analysis of the properties of this compound isomers, with a focus on the commercially significant 4,4'-diisocyanatothis compound (HMDI), also known as hydrogenated MDI. Due to the extensive availability of experimental data for HMDI, this document will primarily detail its isomer-specific properties. Data for the parent alkane, this compound, is less prevalent in readily available literature.

Structural Isomers of 4,4'-Dicyclohexylmethane

The three primary stereoisomers of 4,4'-dicyclohexylmethane derivatives are depicted below. The orientation of the substituents on the cyclohexyl rings determines the overall shape and symmetry of the molecule.

Figure 1. Geometric isomers of 4,4'-disubstituted this compound.

Comparative Physicochemical Properties of 4,4'-Diisocyanatothis compound (HMDI) Isomers

Commercial HMDI is typically a mixture of the three stereoisomers. The exact composition can vary, but a common industrial product has the approximate isomer distribution noted in the table below. While comprehensive data for each pure isomer is limited, the properties of the mixture are well-documented. The trans,trans isomer is known to have a higher degree of symmetry, which influences its physical properties and the characteristics of polymers derived from it.

PropertyIsomer Mixturetrans,trans-Isomercis,trans-Isomercis,cis-Isomer
Typical Isomer Composition ~92% 4,4'-isomers~20%~58%~14%
Molecular Formula C₁₅H₂₂N₂O₂C₁₅H₂₂N₂O₂C₁₅H₂₂N₂O₂C₁₅H₂₂N₂O₂
Molecular Weight ( g/mol ) 262.35[1][2]262.35262.35262.35
Appearance Colorless to light-yellow liquid[1][3]Crystalline solidLiquidLiquid
Density (at 25 °C) 1.066 g/mL[3]Higher than mixtureN/AN/A
Boiling Point 167-168 °C at 2 hPa[4]Higher than mixtureN/AN/A
Melting Point 15 °C[4]Higher than mixtureN/ALower than trans,trans
Viscosity (at 25 °C) ~30 mPa·s[4]N/AN/AN/A
Flash Point 200 °C[4]N/AN/AN/A
Refractive Index (n20/D) 1.4950 to 1.4990[3]N/AN/AN/A

Experimental Protocols

The data presented in this guide are based on established experimental methodologies. Below are summaries of the key protocols used for determining the properties of HMDI isomers.

Isomer Composition Analysis

Method: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Gas Chromatography (GC): The purity and isomer ratio of HMDI are often determined by gas chromatography.[1]

    • Principle: The sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a component to travel through the column, is used to identify the isomers.

    • Workflow:

      • A small amount of the HMDI sample is dissolved in a suitable solvent.

      • The solution is injected into the GC instrument.

      • The instrument separates the isomers based on their boiling points and interactions with the column's stationary phase.

      • A detector measures the amount of each isomer as it elutes from the column.

      • The relative peak areas in the resulting chromatogram are used to calculate the percentage of each isomer in the mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure and can be used to determine the isomer ratio.[5]

    • Principle: This technique exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

    • Workflow:

      • The sample is dissolved in a deuterated solvent and placed in a strong magnetic field.

      • The sample is irradiated with radio waves, causing the nuclei to absorb and re-emit electromagnetic radiation.

      • The resulting spectrum shows distinct peaks for atoms in different chemical environments, allowing for the identification and quantification of the different isomers.

Physical Property Determination
  • Viscosity:

    • Method: Rotational Viscometry (DIN EN ISO 3219).[4][6]

    • Principle: This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is calculated from the torque, the speed of rotation, and the geometry of the spindle and cup.[7]

    • Workflow:

      • The HMDI sample is placed in a temperature-controlled sample cup.

      • A spindle is immersed in the liquid.

      • The spindle is rotated at a defined shear rate, and the resulting torque is measured.

      • The viscosity is calculated based on these parameters.

  • Flash Point:

    • Method: Pensky-Martens Closed-Cup Method (DIN 51758).[4][8]

    • Principle: The sample is heated in a closed cup at a slow, constant rate with continuous stirring. An ignition source is directed into the cup at regular temperature intervals to determine the lowest temperature at which the vapors above the liquid ignite.[9][10]

    • Workflow:

      • The sample is placed in the test cup of the Pensky-Martens apparatus.

      • The sample is heated at a specified rate.

      • At regular intervals, an ignition source is applied to the opening in the cup's lid.

      • The flash point is the lowest temperature at which a flash is observed.

  • Thermal Properties:

    • Method: Differential Scanning Calorimetry (DSC).[5]

    • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting point and glass transition temperature.

    • Workflow:

      • A small, weighed amount of the sample is sealed in an aluminum pan.

      • The sample and a reference pan are placed in the DSC cell.

      • The temperature of the cell is increased at a constant rate.

      • The heat flow to the sample and reference is monitored, and any thermal transitions are recorded as peaks or shifts in the baseline.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of HMDI isomers, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample HMDI Isomer Mixture Dilution Dilution in Solvent Sample->Dilution DSC Differential Scanning Calorimetry (DSC) Sample->DSC Viscometer Rotational Viscometer Sample->Viscometer FlashPoint Pensky-Martens Apparatus Sample->FlashPoint GC Gas Chromatography (GC) Dilution->GC NMR NMR Spectroscopy Dilution->NMR IsomerRatio Isomer Ratio Determination GC->IsomerRatio NMR->IsomerRatio Thermal Thermal Properties (Melting Point) DSC->Thermal Physical Physical Properties (Viscosity, Flash Point) Viscometer->Physical FlashPoint->Physical

Figure 2. Experimental workflow for HMDI isomer characterization.

References

A Comparative Guide to Dicyclohexylmethane and Other Liquid Organic Hydrogen Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition to a hydrogen-based economy necessitates robust and safe hydrogen storage and transportation solutions. Liquid Organic Hydrogen Carriers (LOHCs) are a promising technology, offering high volumetric hydrogen densities and compatibility with existing liquid fuel infrastructure. This guide provides an objective comparison of dicyclohexylmethane with other leading LOHC candidates, supported by experimental data, to aid in the selection of appropriate carriers for various research and development applications.

Performance Comparison of LOHCs

The efficacy of an LOHC system is determined by a combination of its physicochemical properties, hydrogen storage capacity, and the thermodynamics of its hydrogenation and dehydrogenation cycles. Below is a comparative summary of key performance indicators for this compound (DCM), toluene (B28343), and dibenzyltoluene (DBT).

PropertyThis compound (DCM) / DiphenylmethaneToluene / Methylcyclohexane (B89554) (MCH)Dibenzyltoluene (DBT) / Perhydro-dibenzyltoluene
Gravimetric H₂ Capacity (wt%) 6.76.2[1]6.2[1]
Volumetric H₂ Density (kg H₂/m³) ** ~56~56~57
Melting Point (°C) DCM: -33 / DPM: 26-27Toluene: -95 / MCH: -126DBT: -34 / H18-DBT: -39
Boiling Point (°C) DCM: 275-277 / DPM: 261-262Toluene: 111 / MCH: 101DBT: ~358-390 / H18-DBT: ~340
Density (g/cm³ at 20°C) DCM: ~0.91 / DPM: ~1.00Toluene: 0.87 / MCH: 0.77DBT: ~1.04 / H18-DBT: ~0.91
Viscosity (mPa·s at 20°C) LowLowHigh
Flash Point (°C) DCM: >100 / DPM: 130Toluene: 4[2]DBT: >110[3]
Enthalpy of Dehydrogenation (kJ/mol H₂) **~65-7068[1]~65-70

Safety and Toxicity Profile

The safety and toxicity of LOHCs are critical considerations for their practical application. This section summarizes the known hazards associated with the selected carriers in both their hydrogen-lean and hydrogen-rich forms.

LOHC SystemCompoundKey Hazards
This compound Diphenylmethane (H₀-DPM)Irritant to skin and eyes.[4] Very toxic to aquatic life with long-lasting effects.[5][6]
This compound (H₁₂-DCM)No significant hazards listed in available safety data sheets, but data is limited.[1]
Toluene Toluene (H₀-Toluene)Flammable liquid and vapor.[2] Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[7]
Methylcyclohexane (H₆-MCH)Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.[8]
Dibenzyltoluene Dibenzyltoluene (H₀-DBT)Low toxicity. Not classified as flammable or explosive.[3] May contain traces of benzene, a known carcinogen.[9]
Perhydro-dibenzyltoluene (H₁₈-DBT)Generally considered to have low toxicity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental procedures for the hydrogenation and dehydrogenation of the discussed LOHCs.

Hydrogenation Protocols

1. Hydrogenation of Diphenylmethane to this compound

  • Materials: Diphenylmethane (DPM), Ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst, high-pressure autoclave reactor, solvent (e.g., tetrahydrofuran).

  • Procedure:

    • Load the autoclave with DPM and the Ru/Al₂O₃ catalyst. A typical catalyst loading is a molar ratio of 400:1 (DPM/Ru).[10]

    • If using a solvent, add it to the reactor.

    • Seal the reactor and purge it multiple times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8.0 MPa).[11]

    • Heat the reactor to the target temperature (e.g., 90-140°C) while stirring.[11]

    • Maintain the temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The product, this compound, can be purified by distillation if required.

2. Hydrogenation of Toluene to Methylcyclohexane

  • Materials: Toluene, Platinum on alumina (Pt/Al₂O₃) or a bimetallic catalyst (e.g., PtRh), fixed-bed or batch reactor, hydrogen gas.

  • Procedure:

    • Pack a fixed-bed reactor with the chosen catalyst. For a batch reactor, add the catalyst and toluene.

    • Purge the reactor system with an inert gas.

    • Introduce hydrogen gas and toluene into the reactor at a specific molar ratio.

    • Set the reaction temperature (e.g., 30°C for PtRh, up to 185°C for other catalysts) and pressure (e.g., 0.1 - 0.3 MPa).[12][13]

    • Monitor the reaction progress by analyzing the effluent gas or liquid samples using gas chromatography (GC).[14]

    • Once the desired conversion is achieved, stop the flow of reactants and cool the reactor.

    • The liquid product, methylcyclohexane, is collected.

3. Hydrogenation of Dibenzyltoluene to Perhydro-dibenzyltoluene

  • Materials: Dibenzyltoluene (DBT), Ruthenium on alumina (Ru/Al₂O₃) catalyst, high-pressure batch autoclave.

  • Procedure:

    • Charge a 300 mL stainless-steel batch autoclave with 150 g of DBT and the Ru/Al₂O₃ catalyst at a molar ratio of 400:1 (DBT/Ru).[10]

    • Seal the autoclave and purge it three times with argon.[10]

    • Heat the vessel to the reaction temperature (e.g., 120-200°C).[15]

    • Pressurize with hydrogen to 50 bar and maintain this pressure throughout the experiment.[10]

    • Stir the mixture vigorously (e.g., 1200 rpm).[10]

    • Take liquid samples at regular intervals to monitor the degree of hydrogenation using techniques like ¹H-NMR or HPLC.[10]

    • After the reaction is complete, cool the autoclave, vent the pressure, and recover the product.

Dehydrogenation Protocols

1. Dehydrogenation of this compound to Diphenylmethane

  • Materials: this compound (DCM), Platinum on alumina (Pt/Al₂O₃) catalyst, fixed-bed flow reactor.

  • Procedure:

    • Load the fixed-bed reactor with the Pt/Al₂O₃ catalyst.

    • Heat the reactor to the desired temperature (e.g., 250-320°C) under an inert gas flow.

    • Introduce a controlled flow of liquid this compound into a vaporizer to generate a gaseous feed.

    • Pass the gaseous DCM over the catalyst bed.

    • The product stream, containing diphenylmethane, hydrogen, and any unreacted DCM, is cooled to condense the liquids.

    • The hydrogen gas is separated from the liquid products.

    • Analyze the liquid product composition using GC to determine the conversion.

2. Dehydrogenation of Methylcyclohexane to Toluene

  • Materials: Methylcyclohexane (MCH), Platinum on alumina (Pt/Al₂O₃) catalyst, fixed-bed flow reactor.

  • Procedure:

    • Place a known amount of the catalyst (e.g., 0.30 g) in a fixed-bed flow reactor.[16]

    • Pre-treat the catalyst by reduction in a hydrogen flow at elevated temperature (e.g., 400°C for 2 hours).[16]

    • Set the reactor temperature for dehydrogenation (e.g., 300-450°C).[17]

    • Inject liquid MCH into the reactor at a controlled flow rate (e.g., 0.03 mL/min) under a nitrogen stream.[16]

    • The reaction is carried out at atmospheric pressure.

    • Analyze the conversion of MCH and the yield of toluene and hydrogen using a gas chromatograph.[16]

3. Dehydrogenation of Perhydro-dibenzyltoluene to Dibenzyltoluene

  • Materials: Perhydro-dibenzyltoluene (H18-DBT), Platinum on alumina (Pt/Al₂O₃) catalyst, semi-batch or continuous flow reactor.

  • Procedure (Semi-batch):

    • Add a specific amount of H18-DBT (e.g., to provide 2 g of reversibly bound hydrogen) to a four-neck round-bottomed flask.[18]

    • Heat the H18-DBT to the reaction temperature (e.g., 250-310°C) under an argon atmosphere.[18]

    • Add the Pt/Al₂O₃ catalyst to start the reaction.

    • Monitor the hydrogen evolution rate using a mass flow meter.

    • Take liquid samples periodically to analyze the degree of dehydrogenation.

Visualizations

LOHC Hydrogen Storage and Release Cycle

LOHC_Cycle cluster_storage Hydrogen Storage (Hydrogenation) cluster_release Hydrogen Release (Dehydrogenation) H2_input Hydrogen (H₂) Hydrogenation Hydrogenation Reactor (Catalyst, Heat Out) H2_input->Hydrogenation LOHC_lean Hydrogen-Lean LOHC (e.g., Diphenylmethane) LOHC_lean->Hydrogenation LOHC_rich Hydrogen-Rich LOHC (e.g., this compound) Hydrogenation->LOHC_rich LOHC_rich_transport Hydrogen-Rich LOHC LOHC_rich->LOHC_rich_transport Transport/Storage Dehydrogenation Dehydrogenation Reactor (Catalyst, Heat In) LOHC_rich_transport->Dehydrogenation H2_output Pure Hydrogen (H₂) Dehydrogenation->H2_output LOHC_lean_recycle Hydrogen-Lean LOHC Dehydrogenation->LOHC_lean_recycle LOHC_lean_recycle->LOHC_lean Recycle

Caption: The LOHC cycle for hydrogen storage and release.

Experimental Workflow for LOHC Hydrogenation

Hydrogenation_Workflow start Start reactor_prep Prepare Reactor (Load LOHC & Catalyst) start->reactor_prep purge Purge with Inert Gas reactor_prep->purge pressurize Pressurize with H₂ purge->pressurize heat Heat to Reaction Temp. pressurize->heat react Stir and React heat->react monitor Monitor H₂ Uptake/ Take Samples react->monitor monitor->react Continue reaction cool_vent Cool and Vent monitor->cool_vent Reaction complete filter Filter Catalyst cool_vent->filter product Collect Hydrogenated LOHC filter->product

Caption: A generalized workflow for the hydrogenation of LOHCs.

Experimental Workflow for LOHC Dehydrogenation

Dehydrogenation_Workflow start Start catalyst_prep Prepare Reactor (Load & Pretreat Catalyst) start->catalyst_prep heat_inert Heat under Inert Gas catalyst_prep->heat_inert feed_lohc Introduce Hydrogenated LOHC heat_inert->feed_lohc react Catalytic Dehydrogenation feed_lohc->react separate Separate Gas and Liquid react->separate h2_out Collect H₂ Gas separate->h2_out lohc_out Collect Dehydrogenated LOHC separate->lohc_out analyze Analyze Products (GC) lohc_out->analyze

Caption: A generalized workflow for the dehydrogenation of LOHCs.

References

performance evaluation of different catalysts for diphenylmethane hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrogenation of diphenylmethane (B89790) (DPM) to dicyclohexylmethane (DCHM) is a significant transformation in organic synthesis and a key reaction in the context of liquid organic hydrogen carriers (LOHCs) for hydrogen storage. The choice of catalyst is paramount to achieving high conversion rates and selectivity under manageable reaction conditions. This guide provides a comparative overview of the performance of different catalysts for DPM hydrogenation, supported by experimental data, and includes detailed experimental protocols for catalyst preparation and hydrogenation reactions.

Performance Comparison of Catalysts

The selection of an appropriate catalyst for diphenylmethane hydrogenation depends on a balance of factors including activity, selectivity, cost, and the desired operating conditions. Ruthenium, Palladium, and Nickel-based catalysts are among the most investigated for this transformation. Below is a summary of their performance based on available experimental data.

CatalystSupportTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)DCHM Yield (%)Notes
5 wt% RuAl₂O₃12050-Near full conversion-Used for a eutectic mixture of biphenyl (B1667301) and diphenylmethane.[1]
Ru@SLSAqueous80154>9996.6Sodium lignosulfonate (SLS) stabilized Ru nanoparticles. Apparent activation energy of 46.5 kJ·mol⁻¹.[2]
PdPorous Carbon50--9999 (Diphenylmethane from Benzophenone)While this is for the final step of a related synthesis, it indicates high activity at low temperatures.
Raney® Ni------A commonly used, cost-effective catalyst for aromatic hydrogenation, though specific data for DPM is less available in direct comparisons.
NiAl₂O₄-30050-99.7 (Phenanthrene)93.9 (Perhydrophenanthrene)Demonstrates high activity for hydrogenation of a polycyclic aromatic hydrocarbon, suggesting potential for DPM.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the preparation of common catalysts and the hydrogenation of diphenylmethane.

Preparation of Supported Ru/Al₂O₃ Catalyst

This protocol describes the synthesis of a Ru/Al₂O₃ catalyst via the incipient wetness impregnation method.[3][4]

Materials:

  • γ-Al₂O₃ support

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

  • Deionized water

  • Furnace

  • Hydrogen gas (for reduction)

Procedure:

  • Support Preparation: The γ-Al₂O₃ support is dried in an oven at 120°C for 12 hours to remove any adsorbed water.

  • Impregnation: An aqueous solution of RuCl₃·xH₂O is prepared. The volume of the solution is calculated to be equal to the pore volume of the γ-Al₂O₃ support. The ruthenium solution is added dropwise to the dried γ-Al₂O₃ support with constant mixing to ensure uniform impregnation.

  • Drying: The impregnated support is dried in an oven at 120°C for 24 hours.

  • Calcination (Optional): The dried catalyst precursor can be calcined in air at a specific temperature (e.g., 450°C) for several hours to decompose the ruthenium precursor to ruthenium oxide.

  • Reduction: The catalyst is placed in a tube furnace and reduced under a flow of hydrogen gas. The temperature is ramped up to the reduction temperature (e.g., 400°C) and held for several hours to ensure complete reduction of the ruthenium species to metallic ruthenium.

  • Passivation: After reduction, the catalyst is cooled down to room temperature under an inert gas flow (e.g., argon or nitrogen) to prevent rapid oxidation of the active ruthenium nanoparticles upon exposure to air.

Hydrogenation of Diphenylmethane using Pd/C Catalyst

This protocol outlines a general procedure for the hydrogenation of an aromatic compound like diphenylmethane using a commercially available Pd/C catalyst.

Materials:

  • Diphenylmethane

  • 10% Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., ethanol (B145695), ethyl acetate)

  • Hydrogenation reactor (e.g., Parr autoclave or a flask with a hydrogen balloon)

  • Hydrogen gas

  • Inert gas (e.g., nitrogen or argon)

  • Celite for filtration

Procedure:

  • Reactor Setup: A suitable reaction vessel (e.g., a high-pressure autoclave) is charged with diphenylmethane and a solvent.

  • Catalyst Addition: The Pd/C catalyst is carefully added to the reaction mixture. For safety, this is often done under an inert atmosphere to prevent ignition of the catalyst in the presence of flammable solvents.

  • Inerting: The reactor is sealed and purged several times with an inert gas (nitrogen or argon) to remove all oxygen.

  • Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure.

  • Reaction: The reaction mixture is heated to the desired temperature and stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the hydrogen pressure is carefully released. The atmosphere is replaced with an inert gas.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the heterogeneous Pd/C catalyst. The filter cake should be kept wet with solvent to prevent ignition.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Preparation and Use of Raney® Nickel Catalyst

This protocol describes the preparation of active Raney® Nickel from a nickel-aluminum alloy.[5]

Materials:

  • Raney nickel-aluminum alloy powder

  • Sodium hydroxide (B78521) (NaOH) pellets

  • Distilled water

  • Ethanol

  • Stirrer and thermometer

Procedure:

  • Leaching: In a fume hood, a solution of sodium hydroxide in distilled water is prepared in a flask and cooled to 50°C. The Raney nickel-aluminum alloy powder is added portion-wise to the stirred NaOH solution, maintaining the temperature at 50 ± 2°C. This exothermic reaction leaches the aluminum from the alloy.

  • Digestion: After the addition is complete, the mixture is digested at 50°C for about 50 minutes with gentle stirring.

  • Washing: The active Raney® Nickel catalyst, which settles as a dark grey powder, is washed repeatedly with distilled water by decantation until the washings are neutral to litmus (B1172312) paper. This removes the sodium aluminate and excess NaOH.

  • Solvent Exchange: The water is decanted, and the catalyst is washed several times with ethanol to remove the water. The catalyst should be kept under a layer of solvent at all times as it can be pyrophoric in air.

  • Hydrogenation: The active and wet Raney® Nickel is then ready to be used in a hydrogenation reaction following a similar procedure as described for the Pd/C catalyst.

Visualizing the Process

To better understand the experimental workflow and the factors influencing catalyst performance, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_hydro Hydrogenation Reaction Support_Prep Support Preparation (Drying/Activation) Impregnation Impregnation of Metal Precursor Support_Prep->Impregnation Drying_Calcination Drying and/or Calcination Impregnation->Drying_Calcination Reduction Reduction to Active Metal Drying_Calcination->Reduction Reactor_Setup Reactor Setup (Substrate, Solvent, Catalyst) Reduction->Reactor_Setup Inerting Inerting (Purge with N2/Ar) Reactor_Setup->Inerting Pressurization Pressurization (Introduce H2) Inerting->Pressurization Reaction Reaction (Heating & Stirring) Pressurization->Reaction Workup Work-up & Product Isolation Reaction->Workup

A generalized workflow for catalyst preparation and hydrogenation.

Catalyst_Performance_Factors cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions Catalyst_Performance Catalyst Performance (Activity & Selectivity) Active_Metal Active Metal (Ru, Pd, Ni) Active_Metal->Catalyst_Performance Support Support Material (Al2O3, Carbon, etc.) Support->Catalyst_Performance Dispersion Metal Dispersion & Particle Size Dispersion->Catalyst_Performance Promoters Promoters/Additives Promoters->Catalyst_Performance Temperature Temperature Temperature->Catalyst_Performance Pressure Hydrogen Pressure Pressure->Catalyst_Performance Solvent Solvent Solvent->Catalyst_Performance Substrate_Conc Substrate Concentration Substrate_Conc->Catalyst_Performance

Key factors influencing catalyst performance in hydrogenation.

References

Navigating the Maze of Dicyclohexylmethane Isomers: A Guide to Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of dicyclohexylmethane isomers is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies for the quantification of these isomers, supported by representative experimental data and detailed protocols. This compound, a saturated hydrocarbon, exists as several geometric isomers, primarily cis and trans configurations, which can exhibit different physical and chemical properties.

The separation and quantification of these closely related isomers present a significant analytical challenge. This guide focuses on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparative Analysis of Analytical Methods

The choice of analytical method for the quantification of this compound isomers depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of quantitative data for representative GC-MS and HPLC-UV methods. It is important to note that the data for this compound isomers is based on the analysis of structurally similar compounds due to the limited availability of specific experimental data for this compound in published literature.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase, followed by UV absorbance detection.
Stationary Phase e.g., 5% Phenyl Polymethylsiloxanee.g., C18 (Reversed-Phase)
Mobile Phase -e.g., Acetonitrile and Water
Carrier Gas Helium-
Detection Mass Spectrometry (MS)Ultraviolet (UV) Absorbance
Method Detection Limit (MDL) Estimated in the range of 0.1-0.5 µg/L[1][2][3]Estimated in the range of 10-50 µg/L
Resolution (Rs) > 1.5 (baseline separation is achievable)> 1.5 (baseline separation is achievable)
Precision (%RSD) < 10%< 5%
Primary Advantages High sensitivity and selectivity, excellent for identifying unknown impurities.Robust, widely available, and suitable for routine quality control.
Primary Limitations May require derivatization for certain isomers.Lower sensitivity compared to GC-MS; requires isomers to have a UV chromophore.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is adapted from a validated protocol for the analysis of similar cyclohexyl-containing compounds.[1][2][3]

1. Sample Preparation:

  • Dissolve a known weight of the this compound isomer mixture in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/L to 100 µg/L.

  • An internal standard (e.g., deuterated cyclohexane) may be added to all samples and standards for improved quantitative accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-substituted methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for this compound isomers.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a representative method for the separation of non-polar isomers on a reversed-phase column.

1. Sample Preparation:

  • Dissolve a known weight of the this compound isomer mixture in the mobile phase to a final concentration of approximately 10 mg/mL.

  • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 1 mg/L to 200 mg/L.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low wavelength (e.g., 190-210 nm) may be used, although sensitivity will be limited. Derivatization with a UV-active tag may be necessary for trace-level quantification.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the general experimental workflows for GC-MS and HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Isomer Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution for Standards Dissolution->Dilution InternalStd Internal Standard Addition Dissolution->InternalStd Injection GC Injection InternalStd->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Quantification of Isomers Calibration->Quantification

Caption: General workflow for GC-MS analysis of this compound isomers.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample This compound Isomer Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Dilution Serial Dilution for Standards Dissolution->Dilution Filtration Sample Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Quantification of Isomers Calibration->Quantification

Caption: General workflow for HPLC-UV analysis of this compound isomers.

References

A Comparative Guide to the Validation of Dicyclohexylmethane Purity using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the validation of dicyclohexylmethane purity. It offers detailed experimental protocols, comparative performance data, and insights into the analysis of key impurities, enabling researchers and quality control professionals to select and implement the most suitable analytical strategies for their specific needs.

Introduction to this compound and the Imperative of Purity

This compound, a key organic intermediate, finds extensive application in the synthesis of high-performance polymers, particularly polyurethanes and polyamides. The purity of this compound is paramount, as even trace impurities can significantly impact the physicochemical properties and performance of the final polymeric materials. The primary industrial synthesis route involves the hydrogenation of diphenylmethane (B89790). This process can lead to the presence of unreacted starting material, partially hydrogenated intermediates, and various geometric isomers, all ofwhich necessitate robust analytical methods for their detection and quantification.

The Role of GC-MS in Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile organic compounds like this compound. Its strength lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry. This allows for the precise separation of this compound from its structurally similar impurities and their unambiguous identification based on their unique mass fragmentation patterns.

Key Impurities in this compound Synthesis

A thorough understanding of potential impurities is crucial for developing a targeted and effective validation method. The primary impurities originating from the hydrogenation of diphenylmethane include:

  • Diphenylmethane: The unreacted starting material.

  • Cyclohexylphenylmethane: A partially hydrogenated intermediate.

  • Geometric Isomers of this compound: The hydrogenation of the two aromatic rings can result in three geometric isomers: cis,cis, cis,trans, and trans,trans-dicyclohexylmethane. The relative abundance of these isomers can influence the properties of downstream products.

Comparative Analysis of GC-MS Methods

Effective separation and quantification of this compound and its key impurities can be achieved using various GC-MS configurations. Below, we compare two common approaches: a standard non-polar column and a mid-polarity column, highlighting their respective advantages.

Table 1: Comparative Quantitative Data for this compound Purity Analysis by GC-MS

AnalyteRetention Time (min) - Method A (Non-Polar Column)Retention Time (min) - Method B (Mid-Polarity Column)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Diphenylmethane10.511.20.050.15
Cyclohexylphenylmethane12.813.50.080.25
cis,cis-Dicyclohexylmethane14.215.10.10.3
cis,trans-Dicyclohexylmethane14.515.50.10.3
trans,trans-Dicyclohexylmethane14.815.90.10.3

Note: The presented retention times, LOD, and LOQ values are representative and may vary depending on the specific instrument, column dimensions, and analytical conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results.

Method A: Standard Non-Polar Capillary Column

This method provides good separation for general hydrocarbon analysis.

  • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Method B: Mid-Polarity Capillary Column for Enhanced Isomer Separation

This method offers improved resolution of the geometric isomers of this compound.

  • Column: 50% Phenyl Methyl Siloxane (e.g., DB-17ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 290°C at a rate of 8°C/min.

    • Hold at 290°C for 7 minutes.

  • Injector Temperature: 270°C.

  • Injection Mode: Split (split ratio 40:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 240°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Mandatory Visualizations

To aid in the understanding of the experimental workflow, the following diagram is provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilution in Solvent (e.g., Dichloromethane) Sample->Dilution Vial Autosampler Vial Dilution->Vial Injector Injector Vial->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Chromatogram Chromatogram (Peak Integration) MS_Detector->Chromatogram Mass_Spectra Mass Spectra (Library Matching) MS_Detector->Mass_Spectra Quantification Quantification & Purity Report Chromatogram->Quantification Mass_Spectra->Quantification

Caption: Experimental workflow for GC-MS purity validation of this compound.

Conclusion

The validation of this compound purity is critical for ensuring the quality and performance of its derived products. GC-MS provides a powerful and reliable analytical tool for this purpose. The choice between a non-polar and a mid-polarity column will depend on the specific analytical needs, with the latter offering superior resolution for the critical geometric isomers. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and quality control professionals in establishing robust and accurate purity testing methods for this compound.

comparing the reactivity of dicyclohexylmethane and its aromatic precursor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Dicyclohexylmethane and its Aromatic Precursor, Diphenylmethane (B89790)

For researchers, scientists, and professionals in drug development, understanding the chemical behavior of core molecular scaffolds is paramount. This guide provides a detailed comparison of the reactivity of this compound, a saturated alicyclic compound, and its aromatic precursor, diphenylmethane. This analysis is crucial for applications in chemical synthesis and the development of new therapeutic agents.

Introduction to the Compounds

Diphenylmethane consists of a methane (B114726) unit where two hydrogen atoms are substituted by phenyl groups. Its structure is characterized by the presence of two aromatic rings, which dictates its reactivity, primarily through electrophilic substitution reactions. Derivatives of diphenylmethane are found in various drugs, including antihistamines and opioid analgesics.[1]

This compound is the fully hydrogenated analogue of diphenylmethane, where both phenyl rings are converted to cyclohexyl rings. As a cycloalkane, its reactivity is governed by free radical substitution reactions. This scaffold is a key component in the synthesis of materials like specialty polymers and has relevance in medicinal chemistry for creating non-aromatic, sterically defined molecules.[2][3][4]

Comparative Reactivity Analysis

The fundamental difference in the electronic structure of the aromatic rings in diphenylmethane versus the saturated rings in this compound leads to distinct patterns of chemical reactivity. Aromatic compounds like diphenylmethane undergo reactions that preserve the stable aromatic system, whereas saturated compounds like this compound react via pathways that involve the cleavage of C-H bonds.

Hydrogenation

Hydrogenation is the reaction that converts diphenylmethane to this compound. This reaction highlights the susceptibility of the aromatic pi-system to reduction under specific catalytic conditions.

Reaction Comparison:

FeatureDiphenylmethaneThis compound
Reaction Type Catalytic Hydrogenation (Addition)No reaction (already saturated)
Common Catalysts Ruthenium (Ru), Rhodium (Rh), Palladium (Pd)[5][6]Not applicable
Typical Conditions High pressure (5-15 MPa) and elevated temperature (100-190 °C)[5][7][8]Not applicable
Products This compound[5]Not applicable
Relative Rate The reaction proceeds to high conversion and yield (up to 96.6%) under optimized conditions.[5]Not applicable

Experimental Protocol: Catalytic Hydrogenation of Diphenylmethane

This protocol is a representative procedure based on documented methods for the hydrogenation of diphenylmethane and its derivatives.[5][7][8]

  • Catalyst Preparation: A supported ruthenium catalyst (e.g., Ru on alumina (B75360) or carbon) is prepared or obtained commercially.

  • Reaction Setup: A high-pressure autoclave reactor is charged with diphenylmethane, a suitable solvent (e.g., an alcohol or hydrocarbon), and the catalyst.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 8.0 MPa). The mixture is heated to the target temperature (e.g., 160-180 °C) with vigorous stirring.[7][8]

  • Monitoring: The reaction progress is monitored by measuring hydrogen uptake.

  • Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield this compound.

  • Analysis: The product is characterized by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

G diphenylmethane Diphenylmethane This compound This compound diphenylmethane->this compound Hydrogenation catalyst Ru Catalyst, H2 catalyst->this compound conditions High Pressure High Temperature conditions->this compound

Caption: Catalytic hydrogenation of diphenylmethane.

Oxidation

The oxidation of diphenylmethane and this compound proceeds through different mechanisms and yields distinct products due to the presence of the benzylic C-H bonds in diphenylmethane.

Reaction Comparison:

FeatureDiphenylmethaneThis compound
Reaction Type Oxidation of benzylic C-H bondOxidation of secondary C-H bond
Common Oxidants H₂O₂, Chromic acid, IBX, Oxone[9][10][11][12]Strong oxidizing agents (e.g., KMnO₄, CrO₃) under harsh conditions
Products Benzophenone[1][9][12]Dicyclohexyl ketone (and other ring-opened byproducts)
Relative Reactivity The benzylic protons are activated by the adjacent phenyl rings, making them more susceptible to oxidation.The C-H bonds on the cyclohexyl rings are less reactive and require more forcing conditions to oxidize.

Experimental Protocol: Oxidation of Diphenylmethane to Benzophenone

This protocol is a generalized procedure based on reported methods.[9][10]

  • Reaction Setup: Diphenylmethane is dissolved in a suitable solvent such as acetic acid in a round-bottom flask equipped with a reflux condenser.[10]

  • Addition of Oxidant: A solution of the oxidizing agent (e.g., 30% hydrogen peroxide) is added dropwise to the stirred solution of diphenylmethane. A catalyst, such as Co/MCM-41, may be used to improve selectivity.[9][10]

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 100 °C) and maintained for a set period.[10]

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

  • Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield pure benzophenone. The product is then characterized by melting point, IR, and NMR spectroscopy.

G cluster_diphenylmethane Diphenylmethane Oxidation cluster_this compound This compound Oxidation diphenylmethane Diphenylmethane benzophenone Benzophenone diphenylmethane->benzophenone Oxidation oxidant_dp Oxidizing Agent (e.g., H₂O₂) oxidant_dp->benzophenone This compound This compound dicyclohexyl_ketone Dicyclohexyl Ketone This compound->dicyclohexyl_ketone Oxidation oxidant_dc Strong Oxidizing Agent (e.g., KMnO₄) oxidant_dc->dicyclohexyl_ketone

Caption: Comparative oxidation pathways.

Halogenation

Halogenation reactions further exemplify the reactivity differences, with diphenylmethane undergoing electrophilic aromatic substitution and this compound undergoing free radical substitution.

Reaction Comparison:

FeatureDiphenylmethaneThis compound
Reaction Type Electrophilic Aromatic SubstitutionFree Radical Substitution
Common Reagents Cl₂/FeCl₃, Br₂/FeBr₃[13][14]Cl₂, Br₂ with UV light or heat[15]
Products Mixture of ortho- and para-chlorodiphenylmethane (e.g., 59.3% 2-chloro and 40.0% 4-chloro derivatives with chlorine acetate)[13]A complex mixture of mono- and poly-halogenated isomers at various positions on the cyclohexyl rings.
Selectivity The reaction is regioselective, directed by the activating effect of the benzyl (B1604629) group.The reaction is generally non-selective, leading to a mixture of products.

Experimental Protocol: Free Radical Halogenation of this compound (Representative)

This is a general protocol for the free-radical halogenation of a cycloalkane.

  • Reaction Setup: this compound is placed in a quartz reaction vessel equipped with a condenser and a gas inlet.

  • Initiation: The reaction is initiated by UV light from a mercury vapor lamp or by heating.

  • Reagent Addition: A halogen (e.g., chlorine or bromine) is slowly introduced into the reaction vessel.

  • Monitoring: The reaction can be monitored by observing the disappearance of the halogen color and by GC analysis of aliquots.

  • Work-up: After the desired reaction time, the UV lamp is turned off, and any excess halogen is removed by purging with an inert gas. The reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any remaining halogen, followed by washing with water and brine.

  • Purification and Analysis: The organic layer is dried, and the solvent (if any) is removed. The product mixture is then separated and purified by fractional distillation or preparative gas chromatography. The different isomers can be identified by GC-MS and NMR.

G start Start dissolve Dissolve this compound start->dissolve initiate Initiate with UV light/heat dissolve->initiate add_halogen Add Halogen (e.g., Br₂) initiate->add_halogen monitor Monitor Reaction (GC) add_halogen->monitor workup Aqueous Work-up monitor->workup purify Purify (Distillation/Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for halogenation.

Applications in Drug Development

The choice between a diphenylmethane and a this compound core can significantly impact the pharmacological properties of a drug candidate.

  • Diphenylmethane derivatives are prevalent in medicinal chemistry. The aromatic rings can engage in pi-stacking and hydrophobic interactions with biological targets. The diphenylmethane scaffold is found in drugs such as the antihistamine diphenhydramine (B27) and the opioid methadone.[1] Furthermore, recent research has identified diphenylmethane derivatives with potential therapeutic applications for conditions like insulin (B600854) resistance by acting on PPARα and PPARγ receptors. Derivatives are also explored as tyrosinase inhibitors for applications in skin and hair care.

  • This compound derivatives offer a three-dimensional structure that can be advantageous for fitting into specific protein binding pockets. The saturated rings lack the potential for metabolic activation through aromatic oxidation, which can be a desirable feature for improving the safety profile of a drug. While less common as a central scaffold in marketed drugs, the use of saturated rings is a key strategy in scaffold hopping and lead optimization to improve properties such as solubility and metabolic stability.

Conclusion

The reactivity of this compound and its aromatic precursor, diphenylmethane, is fundamentally different, stemming from their distinct electronic and structural properties. Diphenylmethane's aromaticity leads to reactivity dominated by electrophilic substitution, while this compound's saturated nature results in free-radical substitution reactions. This comparative understanding is essential for chemists in designing synthetic routes and for medicinal chemists in selecting appropriate scaffolds to achieve desired biological activity and pharmacokinetic profiles.

References

The Influence of Dicyclohexylmethane Diisocyanate (H12MDI) Isomer Composition on Polyurethane Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-property relationships in polyurethanes derived from the geometric isomers of 4,4'-dicyclohexylmethane diisocyanate (H12MDI), highlighting the significant impact of the trans-trans, cis-trans, and cis-cis isomeric ratios on the final material characteristics.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of polyurethanes synthesized using different isomer compositions of H12MDI. The geometric configuration of the cyclohexane (B81311) rings in the diisocyanate structure profoundly influences the packing efficiency of the hard segments, the degree of phase separation, and consequently, the macroscopic mechanical and thermal properties of the resulting polyurethane elastomers.

Comparative Analysis of Mechanical and Thermal Properties

The proportion of the trans,trans isomer of H12MDI is a critical determinant of the performance of the resulting polyurethanes. An increase in the trans,trans content generally leads to a more ordered and efficiently packed hard segment domains. This enhanced ordering improves the phase separation between the hard and soft segments, resulting in superior mechanical and thermal properties.

Mechanical Properties

The mechanical strength and elasticity of H12MDI-based polyurethanes are significantly enhanced with a higher percentage of the trans,trans isomer. This is attributed to the formation of more crystalline and well-defined hard domains that act as physical crosslinks, reinforcing the elastomeric matrix.

PropertyPolyurethane with 45% trans-trans H12MDIPolyurethane with 80% trans-trans H12MDIPolyurethane with 98% trans-trans H12MDI
Tensile Modulus (MPa) 152030
Tensile Strength (MPa) 253545
Elongation at Break (%) 450500550

Note: The data presented are representative values synthesized from multiple sources and are intended for comparative purposes.

Thermal Properties

The thermal stability of polyurethanes is also closely linked to the H12MDI isomer composition. A higher trans,trans content leads to an increase in the melting temperature (Tm) of the hard segments, indicating a more stable and well-ordered crystalline structure. The glass transition temperature (Tg) of the soft segment may also be influenced by the degree of phase separation.

PropertyPolyurethane with 45% trans-trans H12MDIPolyurethane with 80% trans-trans H12MDIPolyurethane with 98% trans-trans H12MDI
Glass Transition Temperature (Tg) of Soft Segment (°C) -40-45-50
Melting Temperature (Tm) of Hard Segment (°C) 180200220

Note: The data presented are representative values synthesized from multiple sources and are intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of H12MDI-based polyurethanes.

Polyurethane Synthesis

A two-step bulk polymerization process is commonly employed for the synthesis of polyurethanes from H12MDI isomers, a polyol, and a chain extender.

  • Prepolymer Formation: The desired H12MDI isomer mixture and a long-chain polyol (e.g., polytetrahydrofuran, PTHF) are charged into a reactor equipped with a mechanical stirrer and a nitrogen inlet. The mixture is heated to approximately 80-90°C with constant stirring under a nitrogen atmosphere to prevent side reactions. The reaction is allowed to proceed for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension: The temperature is then lowered to 60-70°C, and a short-chain diol chain extender (e.g., 1,4-butanediol) is added to the prepolymer. The mixture is stirred vigorously for several minutes.

  • Curing: The resulting viscous liquid is poured into a preheated mold and cured in an oven at 100-110°C for 12-24 hours.

  • Post-Curing: After demolding, the polyurethane sheets are post-cured at room temperature for at least 7 days before characterization to ensure complete reaction.

Tensile Testing

The mechanical properties of the polyurethane elastomers are evaluated following the guidelines of ASTM D412.

  • Specimen Preparation: Dumbbell-shaped specimens are cut from the cured polyurethane sheets using a standard die. The thickness and width of the gauge section of each specimen are measured accurately.

  • Test Procedure: The tensile tests are performed on a universal testing machine equipped with a suitable load cell. The specimens are clamped in the grips, and an extensometer is attached to the gauge section to measure strain. The test is conducted at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.

  • Data Analysis: The tensile strength, elongation at break, and Young's modulus are determined from the stress-strain curves.

Differential Scanning Calorimetry (DSC)

Thermal transitions of the polyurethanes are determined using DSC in accordance with ASTM D3418.

  • Sample Preparation: A small sample (5-10 mg) is hermetically sealed in an aluminum pan.

  • Test Procedure: The sample is subjected to a controlled temperature program in a DSC instrument. A typical program involves an initial heating scan to erase the thermal history, followed by a controlled cooling scan and a second heating scan. A common heating and cooling rate is 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The glass transition temperature (Tg) of the soft segment is determined from the midpoint of the transition in the second heating scan. The melting temperature (Tm) of the hard segment is identified as the peak of the endothermic melting transition.

Dynamic Mechanical Analysis (DMA)

The viscoelastic properties of the polyurethanes are characterized using DMA.

  • Sample Preparation: Rectangular specimens with defined dimensions are cut from the cured polyurethane sheets.

  • Test Procedure: The analysis is performed in tensile or cantilever mode. The sample is subjected to a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while the temperature is ramped over a specified range (e.g., from -100°C to 250°C) at a constant heating rate (e.g., 3°C/min).

  • Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature of the soft segment.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to assess the degree of phase separation by analyzing the hydrogen bonding in the urethane (B1682113) groups.

  • Sample Preparation: Thin films of the polyurethane samples are cast from a solution or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectra are recorded over a specific wavenumber range (e.g., 4000-650 cm⁻¹).

  • Data Analysis: The region of the carbonyl (C=O) stretching vibration (around 1700 cm⁻¹) is of particular interest. The peak can be deconvoluted into two or more components corresponding to free (non-hydrogen-bonded) and hydrogen-bonded carbonyl groups. A higher proportion of hydrogen-bonded carbonyl groups indicates a greater degree of ordering and phase separation within the hard domains.

Visualizing Structure-Property Relationships

The following diagrams illustrate the fundamental relationships between the H12MDI isomer structure and the resulting polyurethane properties, as well as a typical experimental workflow.

G cluster_0 H12MDI Isomer Structure cluster_1 Hard Segment Packing cluster_2 Phase Separation cluster_3 Material Properties trans-trans trans-trans (High Symmetry) Ordered Packing Ordered Packing trans-trans->Ordered Packing cis-trans cis-trans (Intermediate Symmetry) Disordered Packing Disordered Packing cis-trans->Disordered Packing cis-cis cis-cis (Low Symmetry) cis-cis->Disordered Packing High Degree High Degree Ordered Packing->High Degree Low Degree Low Degree Disordered Packing->Low Degree Improved Mechanical Properties\n(Higher Strength & Modulus) Improved Mechanical Properties (Higher Strength & Modulus) High Degree->Improved Mechanical Properties\n(Higher Strength & Modulus) Improved Thermal Properties\n(Higher Tm) Improved Thermal Properties (Higher Tm) High Degree->Improved Thermal Properties\n(Higher Tm) Lower Mechanical Properties Lower Mechanical Properties Low Degree->Lower Mechanical Properties Lower Thermal Properties Lower Thermal Properties Low Degree->Lower Thermal Properties

Figure 1. Influence of H12MDI isomer structure on polyurethane properties.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants H12MDI Isomers Polyol Chain Extender Prepolymerization Prepolymer Formation Reactants->Prepolymerization ChainExtension Chain Extension Prepolymerization->ChainExtension Curing Curing & Post-Curing ChainExtension->Curing Tensile Tensile Testing (ASTM D412) Curing->Tensile DSC DSC Analysis (ASTM D3418) Curing->DSC DMA DMA Analysis Curing->DMA FTIR FTIR Analysis Curing->FTIR Data Structure-Property Relationship Analysis Tensile->Data DSC->Data DMA->Data FTIR->Data

Figure 2. Experimental workflow for polyurethane synthesis and characterization.

Long-Term Stability of Dicyclohexylmethane in LOHC Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of Liquid Organic Hydrogen Carriers (LOHCs) is a critical parameter for their successful implementation in hydrogen storage and transport applications. This guide provides a comparative assessment of the long-term stability of dicyclohexylmethane (H12-MCHM) against other prominent LOHC candidates, supported by available experimental data. This document is intended to aid researchers and professionals in making informed decisions regarding the selection of LOHC systems for various applications.

Comparative Analysis of LOHC Long-Term Stability

The long-term stability of an LOHC is primarily determined by its resistance to degradation over repeated hydrogenation and dehydrogenation cycles. Degradation can lead to a loss of hydrogen storage capacity, the formation of undesirable byproducts, and catalyst deactivation. While comprehensive, directly comparable long-term cycling data for this compound is limited in publicly available literature, this guide compiles available quantitative and qualitative data for H12-MCHM and other common LOHCs to facilitate an objective comparison.

Table 1: Quantitative Comparison of Long-Term Stability for Selected LOHC Systems

LOHC SystemNumber of Cycles ReportedHydrogen Capacity LossDegradation Rate / Byproduct FormationKey Observations & Notes
This compound (H12-MCHM) / Diphenylmethane (DPM) Data not explicitly available for a high number of cyclesNot QuantifiedSide reactions can occur, leading to byproducts. The specific nature and quantification over long-term cycling are not well-documented in comparative studies.Studies have focused on the dehydrogenation mechanism and catalyst performance. The stability is influenced by catalyst choice and reaction conditions.
Dibenzyltoluene (H18-DBT) / Dibenzyltoluene (DBT) >725 hours of operation in a bidirectional storage system[1]No signs of serious degradation reported after 725 hours.[1]Under stress conditions, approximately 7.4 mol% of liquid byproducts were formed.[2][3]H18-DBT is considered a thermally stable LOHC with a high boiling point, which simplifies hydrogen purification.[4]
Toluene / Methylcyclohexane (MCH) Long-term operation in a pilot plant (April 2013 - Nov 2014)[5]Maintained high performance over the demonstration period.[5]Toluene conversion rates >99% and MCH selectivity >99% were maintained.[5]A well-studied system, but toluene's toxicity is a concern.[6]
N-ethylcarbazole (NEC) / Perhydro-N-ethylcarbazole (H12-NEC) 10 cycles[7]Very little capacity degradation reported.[7]After 10 cycles, NEC conversion remained at 100%, with >92.22% selectivity to H12-NEC.[7]Undesired dealkylation can occur at harsh dehydrogenation temperatures.[8]

Experimental Protocols for Assessing Long-Term Stability

Standardized protocols are crucial for the objective assessment of LOHC stability. The following methodologies are commonly employed in the field.

LOHC Cycling Test in a Batch Reactor

Objective: To evaluate the degradation of the LOHC and catalyst over a defined number of hydrogenation/dehydrogenation cycles.

Apparatus: High-pressure autoclave reactor equipped with a magnetic stirrer, temperature and pressure controllers, gas inlet and outlet, and a sampling port.

Procedure:

  • Hydrogenation:

    • The hydrogen-lean LOHC and a suitable catalyst (e.g., Pt/Al2O3) are charged into the reactor.

    • The reactor is purged with an inert gas (e.g., Argon) and then pressurized with hydrogen to the desired pressure (e.g., 50 bar).

    • The reactor is heated to the hydrogenation temperature (e.g., 150-200°C) and stirred for a specified duration.

    • The reaction progress is monitored by measuring hydrogen consumption.

    • Once the reaction is complete, the reactor is cooled, and a sample of the hydrogen-rich LOHC is taken for analysis.

  • Dehydrogenation:

    • The hydrogen pressure is released, and the reactor is purged with an inert gas.

    • The reactor is heated to the dehydrogenation temperature (e.g., 280-320°C).

    • The released hydrogen is passed through a condenser to separate any evaporated LOHC and then measured by a gas flow meter.

    • The reaction is continued until the hydrogen release ceases or reaches a predefined level.

    • The reactor is cooled, and a sample of the dehydrogenated LOHC is collected.

  • Cycling: Steps 1 and 2 are repeated for a predetermined number of cycles (e.g., 10, 50, 100 cycles).

  • Analysis: Samples taken after each cycle are analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the LOHC, its hydrogenated form, and any degradation byproducts. The hydrogen storage capacity is calculated based on the amount of hydrogen released.

Continuous Flow Dehydrogenation in a Fixed-Bed Reactor

Objective: To assess the stability of the catalyst and the LOHC under continuous operation, which is more representative of industrial applications.

Apparatus: A packed-bed reactor system consisting of a high-pressure pump for the liquid feed, a mass flow controller for gas, a tubular reactor containing the catalyst bed, a furnace for heating, a back-pressure regulator, and a gas-liquid separator.

Procedure:

  • The catalyst is packed into the tubular reactor.

  • The hydrogen-rich LOHC is continuously fed into the reactor at a defined flow rate.

  • The reactor is heated to the desired dehydrogenation temperature.

  • The pressure is controlled by the back-pressure regulator.

  • The product stream (gas and liquid) is cooled, and the hydrogen gas is separated from the liquid LOHC.

  • The hydrogen flow rate is measured, and the liquid product is collected for analysis at regular intervals.

  • The experiment is run for an extended period (e.g., hundreds of hours) to evaluate catalyst deactivation and LOHC degradation over time.

Visualizing LOHC Processes

LOHC Hydrogenation-Dehydrogenation Cycle

The fundamental principle of LOHC systems involves a reversible catalytic cycle of hydrogenation and dehydrogenation.

LOHC_Cycle cluster_storage Hydrogen Storage (Hydrogenation) cluster_release Hydrogen Release (Dehydrogenation) H0_LOHC Hydrogen-Lean LOHC (e.g., Diphenylmethane) Hx_LOHC Hydrogen-Rich LOHC (e.g., this compound) H0_LOHC->Hx_LOHC Catalyst (e.g., Pt, Ru) H_plus Hydrogen (H2) Hx_LOHC_release Hydrogen-Rich LOHC Hx_LOHC->Hx_LOHC_release Transport & Storage H0_LOHC_release Hydrogen-Lean LOHC Hx_LOHC_release->H0_LOHC_release Catalyst + Heat H0_LOHC_release->H0_LOHC Recycle H_release Hydrogen (H2) Experimental_Workflow start Start: Fresh LOHC & Catalyst hydrogenation Hydrogenation Cycle (n) start->hydrogenation sampling1 Sample Hydrogenated LOHC hydrogenation->sampling1 analysis1 GC-MS Analysis: - Degree of Hydrogenation - Byproduct Identification sampling1->analysis1 dehydrogenation Dehydrogenation Cycle (n) analysis1->dehydrogenation sampling2 Sample Dehydrogenated LOHC dehydrogenation->sampling2 analysis2 GC-MS Analysis: - Degree of Dehydrogenation - Byproduct Quantification sampling2->analysis2 decision N cycles completed? analysis2->decision decision->hydrogenation No (n=n+1) end End: Final Analysis & Stability Assessment decision->end Yes

References

A Comparative Guide to the Catalytic Hydrogenation of Diphenylmethane to Dicyclohexylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrogenation of diphenylmethane (B89790) (DPM) to dicyclohexylmethane (DCHM) is a significant reaction, particularly in the context of Liquid Organic Hydrogen Carriers (LOHCs) for hydrogen storage. This guide provides a comparative analysis of kinetic studies, focusing on catalyst performance and experimental conditions, to aid researchers in this field.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the hydrogenation of diphenylmethane. This allows for a direct comparison of catalyst performance under different experimental conditions.

CatalystSupportTemperature (°C)Pressure (bar)Reaction TimeConversion (%)Selectivity to this compound (%)Reference
5 wt% RuAl₂O₃12050Not SpecifiedClose to full conversionNot Specified[1]
PdCNot SpecifiedNot SpecifiedNot SpecifiedHighNot Specified[2]
RhodiumCNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
RutheniumCNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][4]
PlatinumNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
0.5 wt% PtAl₂O₃Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Ruthenium/Rhodiumγ-Al₂O₃18080Not Specified>95-97 (yield)Not Specified[5]

Note: Detailed kinetic parameters like reaction rates and activation energies are not consistently reported across the initial search results, limiting a more in-depth quantitative comparison.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols based on the reviewed literature.

Catalyst Preparation and Characterization: Supported catalysts, such as Ruthenium on an Alumina (Al₂O₃) support, are commonly used.[1][2] The catalysts are typically characterized using techniques like X-ray diffraction (XRD) to determine the crystalline structure, transmission electron microscopy (TEM) for particle size and dispersion analysis, and chemisorption methods to quantify the active metal surface area.

Hydrogenation Reaction Procedure: The hydrogenation of diphenylmethane is typically carried out in a high-pressure autoclave or a fixed-bed reactor. A general procedure involves:

  • Loading the reactor with diphenylmethane and the catalyst.

  • Purging the reactor with an inert gas (e.g., argon or nitrogen) to remove air.

  • Pressurizing the reactor with hydrogen to the desired pressure.[1]

  • Heating the reactor to the target temperature while stirring to ensure good mixing.[1][5]

  • Maintaining the reaction for a specific duration.

  • After the reaction, the reactor is cooled down, and the pressure is released.

  • The product mixture is then collected and analyzed.

Product Analysis: The composition of the reaction mixture, including the conversion of diphenylmethane and the selectivity towards this compound and the intermediate cyclohexylphenylmethane, is typically determined using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). The degree of hydrogenation can also be monitored in-situ using techniques like depolarized Raman spectroscopy.[6][7]

Visualizations

Experimental Workflow for Diphenylmethane Hydrogenation

G cluster_prep Catalyst & Reactant Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis catalyst Catalyst Selection (e.g., Ru/Al2O3, Pd/C) reactor High-Pressure Reactor catalyst->reactor dpm Diphenylmethane (DPM) dpm->reactor conditions Set Conditions (Temp, Pressure, Time) reactor->conditions sampling Sample Collection reactor->sampling h2 Hydrogen Gas (H2) h2->reactor gcms GC-MS Analysis sampling->gcms data Data Interpretation (Conversion, Selectivity) gcms->data G DPM Diphenylmethane (C13H12) CPM Cyclohexylphenylmethane (C13H18) (Intermediate) DPM->CPM +3H2 DCHM This compound (C13H24) (Final Product) CPM->DCHM +3H2

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of dicyclohexylmethane and the related cycloalkanes, cyclohexane (B81311) and methylcyclohexane (B89554). The information is compiled from a review of available safety data sheets and toxicological literature. A significant data gap exists for the specific toxicity of this compound, with much of the available information pertaining to this compound-4,4'-diisocyanate (MDI), a compound with a different toxicological profile. Therefore, this comparison relies heavily on data for cyclohexane and methylcyclohexane to provide a representative understanding of the potential hazards associated with this class of cycloalkanes.

Data Presentation

The following tables summarize the available quantitative toxicity data for cyclohexane and methylcyclohexane. Due to a lack of publicly available data, a comprehensive quantitative comparison with this compound is not possible at this time.

Table 1: Acute Toxicity Data

ChemicalTestSpeciesRouteValue
Cyclohexane LD50RatOral>5,000 mg/kg bw
LD50RabbitDermal>2,000 mg/kg bw
LC50RatInhalation>32,880 mg/m³ (4h)
Methylcyclohexane LD50RatOral>3,200 mg/kg bw
LD50RabbitDermal>86,700 mg/kg bw
LC50RatInhalationNot available
This compound LD50-OralNo data available
LD50-DermalNo data available
LC50-InhalationNo data available

Table 2: Skin and Eye Irritation Data

ChemicalTestSpeciesResult
Cyclohexane Skin IrritationRabbitIrritating
Eye IrritationRabbitMildly irritating
Methylcyclohexane Skin Irritation-Irritating
Eye Irritation-Irritating to eyes and mucous membranes[1]
This compound Skin Irritation-No data available
Eye Irritation-No data available

Table 3: Other Toxicological Endpoints

ChemicalEndpointSpeciesResult
Cyclohexane SensitizationGuinea pigNot sensitizing
Subchronic ToxicityRatNOAEL: 7000 ppm (inhalation)[2]
Reproductive ToxicityRatNo evidence of reproductive toxicity[3]
Mutagenicity-Not mutagenic
Carcinogenicity-Not classified as a carcinogen
Methylcyclohexane Sensitization-No data available
Subchronic ToxicityRatNOAEL: <100 mg/kg/day (subcutaneous)[1]
Reproductive ToxicityRatLittle influence on the reproductive system[1]
Mutagenicity-Tests on bacterial or mammalian cell cultures did not show mutagenic effects.[4]
Carcinogenicity-Not available[4]
This compound Sensitization-No data available
Subchronic Toxicity-No data available
Reproductive Toxicity-No data available
Mutagenicity-No data available
Carcinogenicity-No data available

Experimental Protocols

The toxicity data presented in this guide are generally derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key acute toxicity and repeated dose studies.

Acute Toxicity Testing

OECD 401: Acute Oral Toxicity [2]

  • Principle: This test determines the median lethal dose (LD50) of a substance after a single oral administration.

  • Procedure:

    • Healthy, young adult rodents (usually rats) are fasted prior to dosing.

    • The test substance is administered by gavage in graduated doses to several groups of animals, with one dose level per group.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using a statistical method.

OECD 402: Acute Dermal Toxicity [5][6][7]

  • Principle: This test determines the LD50 of a substance after a single dermal application.

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the test animals (usually rats or rabbits).

    • The test substance is applied to a small area of skin (approximately 10% of the body surface area) and held in contact with an occlusive dressing for 24 hours.

    • Animals are observed for mortality and signs of toxicity for at least 14 days.

  • Data Analysis: The dermal LD50 is determined.

OECD 403: Acute Inhalation Toxicity

  • Principle: This test determines the median lethal concentration (LC50) of a substance after a single inhalation exposure.

  • Procedure:

    • Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).

    • Multiple concentration groups are used.

    • Animals are observed for mortality and toxic effects during and after exposure for at least 14 days.

  • Data Analysis: The LC50 is calculated.

Skin and Eye Irritation Testing

OECD 404: Acute Dermal Irritation/Corrosion

  • Principle: This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Procedure:

    • A small amount of the test substance is applied to a patch of shaved skin on a single animal (usually a rabbit).

    • The patch is removed after a set time (up to 4 hours), and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours).

  • Data Analysis: The severity of the skin reactions is scored to determine the irritation potential.

OECD 405: Acute Eye Irritation/Corrosion

  • Principle: This test evaluates the potential of a substance to cause eye irritation or damage.

  • Procedure:

    • A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit). The other eye serves as a control.

    • The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Data Analysis: The observed effects are scored to classify the substance's irritation potential.

Repeated Dose and Reproductive Toxicity Screening

OECD 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test [8][9][10][11]

  • Principle: This screening test provides information on the potential health hazards from repeated exposure to a substance, including effects on reproduction and development.

  • Procedure:

    • The test substance is administered orally to groups of male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation.

    • Observations include clinical signs, body weight, food consumption, mating performance, fertility, and parturition.

    • Pups are examined for viability, growth, and any abnormalities.

    • At the end of the study, a full necropsy and histopathological examination of the parent animals are performed.

  • Data Analysis: The no-observed-adverse-effect level (NOAEL) for systemic toxicity and reproductive/developmental effects is determined.

Mandatory Visualization

General Workflow for Acute Toxicity Testing

Acute_Toxicity_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation (14 days) cluster_analysis Analysis Animal_Selection Animal Selection (e.g., Rats) Acclimatization Acclimatization (min. 5 days) Animal_Selection->Acclimatization Grouping Randomization into Dose Groups Acclimatization->Grouping Dosing Single Dose Administration (Oral, Dermal, or Inhalation) Grouping->Dosing Dose_Prep Test Substance Preparation Dose_Prep->Dosing Clinical_Signs Monitor Clinical Signs Dosing->Clinical_Signs Body_Weight Record Body Weight Dosing->Body_Weight Mortality Record Mortality Dosing->Mortality Data_Analysis Statistical Analysis (LD50/LC50 Calculation) Clinical_Signs->Data_Analysis Body_Weight->Data_Analysis Necropsy Gross Necropsy Mortality->Necropsy Necropsy->Data_Analysis

Caption: General experimental workflow for acute toxicity studies.

Putative Signaling Pathway for Hydrocarbon-Induced CNS Depression

Hydrocarbon_CNS_Depression cluster_exposure Exposure cluster_distribution Distribution cluster_cns Central Nervous System Hydrocarbon Inhaled or Ingested Hydrocarbon Bloodstream Absorption into Bloodstream Hydrocarbon->Bloodstream BBB Crosses Blood-Brain Barrier (Lipophilic) Bloodstream->BBB GABA_A Potentiation of GABA-A Receptor Activity BBB->GABA_A NMDA Inhibition of NMDA Receptor Function BBB->NMDA Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_A->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability NMDA->Reduced_Excitability CNS_Depression CNS Depression (Drowsiness, Dizziness, Coma) Neuronal_Hyperpolarization->CNS_Depression Reduced_Excitability->CNS_Depression

References

benchmarking the performance of dicyclohexylmethane-based polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Dicyclohexylmethane-based polyurethanes, synthesized from this compound diisocyanate (HMDI), represent a class of aliphatic polyurethanes offering distinct advantages in various high-performance applications, including the biomedical and pharmaceutical fields. Their unique chemical structure, lacking the aromatic rings found in common polyurethanes like those based on methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI), imparts a unique set of properties. This guide provides an objective comparison of HMDI-based polyurethanes against their aromatic counterparts, supported by experimental data, to aid in material selection for research and development.

Executive Summary

The core distinction between aliphatic and aromatic polyurethanes lies in their fundamental chemical structure, which directly influences their performance characteristics. HMDI-based polyurethanes, as an aliphatic variety, are renowned for their exceptional UV stability and non-yellowing properties, making them ideal for applications requiring color retention and outdoor exposure.[1] In contrast, aromatic polyurethanes, while often exhibiting greater mechanical strength and being more cost-effective, are susceptible to degradation and discoloration upon exposure to UV light.[2][3] For biomedical applications, the superior biocompatibility of aliphatic polyurethanes is a critical factor, as their degradation byproducts are generally less toxic than the aromatic diamines released from aromatic polyurethanes.[4]

Performance Comparison

The following tables summarize the key performance differences between this compound-based (HMDI) polyurethanes and common aromatic polyurethanes (MDI and TDI).

Mechanical Properties
PropertyHMDI-Based PolyurethanesAromatic Polyurethanes (MDI/TDI)Key Observations
Tensile Strength Good to ExcellentGenerally higherMDI-based polyurethanes can exhibit tensile strengths up to 23.4 MPa.[5] HMDI-based polyurethanes can achieve high tensile strength, with the trans,trans-isomer showing dramatic increases.[6]
Elongation at Break HighVariableHMDI-based polyurethanes can exhibit high elongation, with the trans,trans-isomer surprisingly increasing both hardness and elongation.[6] TDI-based polyurethanes can have very high elongation, up to 779%.[5]
Hardness Softer and more flexibleTypically stronger and harderAromatic polyurethanes generally provide greater strength and hardness.[2]
Adhesion ExcellentGoodHMDI-based polyurethanes demonstrate superior adhesion properties, with a lap shear strength of 7.9 MPa.[5]
Thermal Properties
PropertyHMDI-Based PolyurethanesAromatic Polyurethanes (MDI/TDI)Key Observations
Thermal Stability GoodGood to ExcellentThe thermal stability of polyurethanes is influenced by the diisocyanate structure.[7] HMDI-based polyurethanes show a decrease in storage modulus around 100°C.[7] The hard segment melting temperature increases with higher trans,trans-isomer content in HMDI.[6]
Glass Transition Temp. (Tg) VariableVariableThe Tg for an HMDI-based polyurethane was reported as 15.8°C, which is higher than that of an MDI-based polyurethane (-20.7°C).[5]
Chemical and Environmental Resistance
PropertyHMDI-Based PolyurethanesAromatic Polyurethanes (MDI/TDI)Key Observations
UV Resistance ExcellentPoorHMDI-based polyurethanes exhibit excellent light stability and do not yellow upon UV exposure.[1][6] Aromatic polyurethanes are prone to yellowing and degradation under UV light.[1][2]
Hydrolysis Resistance ExcellentGoodHMDI is used for polyurethane products that require excellent hydrolysis resistance.[6] Ether-based polyols generally improve hydrolysis resistance.[8]
Chemical Resistance GoodVaries by formulationAliphatic polyurethanes often show good chemical resistance.[1] The chemical resistance of aromatic polyurethanes can vary significantly with the specific formulation.[1]
Biocompatibility
PropertyHMDI-Based PolyurethanesAromatic Polyurethanes (MDI/TDI)Key Observations
Biocompatibility ExcellentGenerally lowerAliphatic polyurethanes are preferred for biomedical applications due to their superior biocompatibility.[4][9][10] Their degradation products are less toxic than those of aromatic polyurethanes.[4]
In Vivo Stability GoodSusceptible to degradationHMDI-based thermoplastic polyurethanes exhibit superior biocompatibility compared to MDI-based ones.[9] Aromatic polyurethanes can degrade into potentially toxic aromatic diamines.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polyurethane performance. Below are outlines of common experimental protocols.

Polyurethane Synthesis

The synthesis of polyurethanes can be performed via a one-shot or a two-step (prepolymer) method.[11]

  • One-Shot Method: The diisocyanate, polyol, and chain extender are mixed simultaneously with a catalyst. This method is often used for producing rigid polyurethanes.[11]

  • Prepolymer Method: The diisocyanate is first reacted with the polyol to form an isocyanate-terminated prepolymer. In a second step, the prepolymer is reacted with a chain extender. This method allows for better control over the polymer structure and properties.

General Laboratory-Scale Synthesis Protocol:

  • Preparation: Dry the polyol (e.g., polytetramethylene ether glycol - PTMG) and chain extender (e.g., 1,4-butanediol (B3395766) - BDO) under vacuum to remove moisture.[11]

  • Reaction:

    • For the prepolymer method, the diisocyanate (e.g., HMDI) is reacted with the dried polyol in a reaction vessel under a nitrogen atmosphere at a controlled temperature (e.g., 70-80°C).[12]

    • The chain extender is then added to the prepolymer and the mixture is stirred vigorously.

  • Curing: The mixture is cast into a mold and cured in an oven at a specified temperature and duration to complete the polymerization.[13]

Safety Precaution: Isocyanates are toxic and sensitizers. All handling of isocyanates should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11]

Material Characterization
  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the formation of urethane (B1682113) linkages by identifying characteristic absorption bands, such as the N-H stretching and C=O stretching vibrations. The absence of the NCO peak around 2270 cm⁻¹ indicates complete reaction of the isocyanate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure of the synthesized polyurethanes.[12][14]

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.[15]

  • Differential Scanning Calorimetry (DSC): Used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm) of the hard and soft segments.[15][16]

  • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.[15][17]

  • Mechanical Testing: Tensile strength, elongation at break, and modulus are measured using a universal testing machine according to standardized methods (e.g., ASTM standards).[17]

  • Scanning Electron Microscopy (SEM): Used to observe the surface morphology and phase separation of the polyurethanes.[15]

  • X-ray Diffraction (XRD): Provides information on the crystalline structure of the polymer.

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the general workflow for polyurethane synthesis and characterization, as well as the key relationships between isocyanate structure and material properties.

experimental_workflow cluster_synthesis Polyurethane Synthesis cluster_characterization Material Characterization raw_materials Raw Materials (Diisocyanate, Polyol, Chain Extender) drying Drying of Polyol & Chain Extender raw_materials->drying reaction Polymerization (One-shot or Prepolymer) drying->reaction curing Casting & Curing reaction->curing polyurethane Polyurethane Material curing->polyurethane structural Structural Analysis (FTIR, NMR) polyurethane->structural thermal Thermal Analysis (TGA, DSC, DMA) polyurethane->thermal mechanical Mechanical Testing (Tensile, Hardness) polyurethane->mechanical morphological Morphological Analysis (SEM, XRD) polyurethane->morphological

Caption: General workflow for polyurethane synthesis and characterization.

property_relationships cluster_aliphatic Aliphatic (e.g., HMDI) cluster_aromatic Aromatic (e.g., MDI, TDI) isocyanate Isocyanate Structure uv_stability Excellent UV Stability isocyanate->uv_stability influences biocompatibility High Biocompatibility isocyanate->biocompatibility influences flexibility Good Flexibility isocyanate->flexibility influences mechanical_strength High Mechanical Strength isocyanate->mechanical_strength influences cost Lower Cost isocyanate->cost influences uv_instability Poor UV Stability isocyanate->uv_instability influences

Caption: Relationship between isocyanate structure and key polyurethane properties.

References

Safety Operating Guide

Proper Disposal of Dicyclohexylmethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of dicyclohexylmethane.

Immediate Safety and Disposal Protocol

This compound waste should be managed in accordance with all applicable federal, state, and local regulations.[1] The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] It is crucial to avoid discharging this compound into sewer systems or the environment.[2][3]

Step-by-Step Disposal Procedures

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Use chemical-impermeable gloves.[2]

  • Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of generating aerosols or vapors, use a full-face respirator.[2]

Step 2: Waste Collection and Segregation

Proper collection and segregation of this compound waste are critical to prevent unintended reactions and ensure compliant disposal.

  • Waste Container: Collect all this compound waste in a designated, compatible, and clearly labeled container. The container should be kept tightly sealed when not in use.[4]

  • Chemical Incompatibility: Do not mix this compound waste with incompatible materials.

  • Segregation: Keep liquid waste separate from solid waste (e.g., contaminated wipes, gloves).

Step 3: Accidental Spill Management

In the event of a spill, follow these procedures for containment and cleanup:

  • Ensure adequate ventilation and remove all sources of ignition.[2]

  • Contain the spill using an inert absorbent material.[1]

  • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[2]

  • Prevent the spill from entering drains or waterways.[2][3][5]

Step 4: Disposal of Contaminated Materials

  • Liquid Waste: The primary disposal method for liquid this compound is through a licensed hazardous waste disposal company or via controlled incineration.[2]

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and labware should be collected in a designated container and disposed of as hazardous waste.

  • Empty Containers: Containers that held this compound should be triple-rinsed.[2] The rinsate should be collected and treated as hazardous waste. The cleaned containers can then be offered for recycling or reconditioning, or they can be punctured to prevent reuse and disposed of in a sanitary landfill.[2] Combustible packaging materials may be incinerated.[2]

Step 5: Scheduling Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of this compound waste. Always follow their specific procedures for labeling and storage of waste containers prior to pickup.

Disposal and Regulatory Overview

The following table summarizes key information regarding the disposal and regulation of this compound waste.

ParameterGuidelineSource
Primary Disposal Method Licensed chemical destruction plant or controlled incineration.[2]
Secondary Disposal Option For related isocyanates, reaction with a neutralization solution or polyol to form a more stable polymer.[6]
Environmental Discharge Prohibited in sewer systems, waterways, and soil.[2][3][5]
Container Disposal Triple-rinse and recycle/recondition, or puncture and send to a sanitary landfill.[2]
Governing Regulations U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), along with state and local laws.[1][4][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Dicyclohexylmethane_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill? ppe->spill contain_spill Contain with Inert Absorbent spill->contain_spill Yes segregate Segregate Waste (Liquid vs. Solid) spill->segregate No collect_spill Collect in Sealed Container contain_spill->collect_spill collect_spill->segregate liquid_waste Liquid Waste segregate->liquid_waste solid_waste Solid Waste (Contaminated materials) segregate->solid_waste container_waste Empty Containers segregate->container_waste collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid rinse_container Triple-Rinse Container container_waste->rinse_container store Store Waste in Designated Secure Area collect_liquid->store collect_solid->store collect_rinsate Collect Rinsate as Liquid Waste rinse_container->collect_rinsate manage_rinsed_container Recycle, Recondition, or Puncture and Landfill rinse_container->manage_rinsed_container collect_rinsate->collect_liquid end Proper Disposal Complete manage_rinsed_container->end contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Dicyclohexylmethane Diisocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals

Dicyclohexylmethane-4,4'-diisocyanate (and its isomers), often referred to as hydrogenated MDI (HMDI), is a valuable reagent in various research and development applications. However, its handling demands strict adherence to safety protocols due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and maintain a safe research environment.

Immediate Safety and Hazard Information

This compound diisocyanate is a potent sensitizer (B1316253) and can cause respiratory and skin sensitization, leading to allergic reactions upon exposure. It is also classified as an irritant to the skin and eyes. Inhalation of vapors or aerosols can lead to respiratory irritation and may provoke asthma-like symptoms. Therefore, minimizing exposure through engineering controls and appropriate personal protective equipment is paramount.

Personal Protective Equipment (PPE) and Exposure Limits

The selection and proper use of PPE are critical to prevent exposure. The following table summarizes the recommended PPE and the occupational exposure limits for this compound-4,4'-diisocyanate.

ParameterRecommendation/LimitSource
Occupational Exposure Limits
ACGIH TLV (8-hour TWA)0.005 ppm[1][2][3]
NIOSH REL (10-hour TWA)0.005 ppm (0.054 mg/m³)[1]
NIOSH Ceiling0.01 ppm (0.11 mg/m³)[4][5]
OSHA PELNone currently established[4][6]
Glove Material Breakthrough Time/Recommendation Source
Butyl RubberProvides long-term permeation protection. Recommended for extended handling.[7]
NeopreneOffers good resistance and long-term protection.[5][7]
Nitrile RubberSuitable for long-term protection against undiluted product. Thinner nitrile gloves may have shorter breakthrough times.[7]
Laminated PE/EVALProvides long-term permeation protection.[7]

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is essential when working with this compound diisocyanate.

Pre-Handling Preparations
  • Risk Assessment : Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.

  • Engineering Controls : Ensure work is performed in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • PPE Inspection : Inspect all PPE for integrity before use. This includes checking gloves for pinholes or degradation.

  • Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and operational.[5]

Handling Procedure
  • Donning PPE : Put on all required PPE, including a lab coat, chemical-resistant gloves (double-gloving is recommended), and chemical splash goggles. A face shield should be worn if there is a significant splash risk.[5]

  • Dispensing : Carefully dispense the required amount of the chemical, avoiding the generation of aerosols or vapors.[8]

  • Reactions : Conduct all reactions within the chemical fume hood. Keep containers tightly closed when not in use.

  • Post-Handling : After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.

Spill Response
  • Evacuation : In case of a significant spill, evacuate the immediate area and alert others.

  • Ventilation : Ensure the area is well-ventilated.

  • Containment : For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like sawdust.

  • Neutralization : The contained spill can be decontaminated with a solution of 5% sodium carbonate and 0.5% liquid detergent in water. Allow at least 10 minutes of contact time.

  • Collection and Disposal : Collect the absorbed and neutralized material into a sealable, labeled waste container for proper disposal.

Disposal Plan
  • Waste Segregation : All waste contaminated with this compound diisocyanate, including empty containers, used PPE, and spill cleanup materials, must be segregated as hazardous waste.

  • Containerization : Place all contaminated waste in a clearly labeled, sealed, and chemical-resistant container.

  • Licensed Disposal : Arrange for the disposal of the hazardous waste through a licensed waste disposal company, in accordance with local, state, and federal regulations.[9] Do not pour waste down the drain.[9]

Workflow for Handling this compound Diisocyanate

G Workflow for Safe Handling of this compound Diisocyanate cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response RiskAssessment Conduct Risk Assessment EngControls Verify Engineering Controls (Fume Hood) RiskAssessment->EngControls PPE_Inspect Inspect PPE EngControls->PPE_Inspect Emergency_Equip Check Emergency Equipment PPE_Inspect->Emergency_Equip Don_PPE Don Appropriate PPE Emergency_Equip->Don_PPE Dispense Dispense Chemical Don_PPE->Dispense React Perform Reaction Dispense->React Doff_PPE Doff and Decontaminate PPE React->Doff_PPE Spill Spill Occurs React->Spill Wash Wash Hands Thoroughly Doff_PPE->Wash Waste_Seg Segregate Hazardous Waste Wash->Waste_Seg Waste_Disp Dispose via Licensed Contractor Waste_Seg->Waste_Disp Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain Neutralize Neutralize Spill Contain->Neutralize Collect Collect Waste Neutralize->Collect Collect->Waste_Seg

Caption: Logical workflow for handling this compound diisocyanate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.